Product packaging for 3-Bromo-5-nitropyridine(Cat. No.:CAS No. 15862-30-3)

3-Bromo-5-nitropyridine

Cat. No.: B095591
CAS No.: 15862-30-3
M. Wt: 202.99 g/mol
InChI Key: WHYJVHQKKJHXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-nitropyridine is a useful research compound. Its molecular formula is C5H3BrN2O2 and its molecular weight is 202.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O2 B095591 3-Bromo-5-nitropyridine CAS No. 15862-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJVHQKKJHXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376553
Record name 3-Bromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-30-3
Record name 3-Bromo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-nitropyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 15862-30-3), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and strategic applications of this versatile intermediate, moving beyond simple data recitation to explain the causal relationships that govern its utility in complex molecular design.

Introduction: A Strategic Intermediate in Synthesis

This compound is a substituted pyridine derivative featuring two key functional groups that dictate its chemical behavior: a bromine atom at the 3-position and a nitro group at the 5-position. The pyridine ring itself provides a rigid, aromatic scaffold prevalent in many biologically active compounds. The strategic placement of an electron-withdrawing nitro group and a halogen atom creates a molecule with distinct and exploitable reactivity, making it an essential precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Understanding the interplay between the pyridine core, the bromine leaving group, and the activating nitro group is fundamental to leveraging this compound's full synthetic potential.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical reagent are the bedrock of its application in the laboratory. The physical and computed properties of this compound are summarized below.

Core Physicochemical Data

A summary of the essential physicochemical properties is presented in Table 1, compiled from authoritative chemical data repositories.

PropertyValueSource
CAS Number 15862-30-3[2]
Molecular Formula C₅H₃BrN₂O₂[2][3]
Molecular Weight 202.99 g/mol [2][3]
Appearance Solid[3]
Melting Point 104-108 °C
Topological Polar Surface Area 58.7 Ų[2]
InChIKey WHYJVHQKKJHXTB-UHFFFAOYSA-N[2][3]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 (between the nitrogen and bromine) will likely appear as a doublet, as will the proton at C6. The proton at C4 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the C2 and C6 protons. The strong electron-withdrawing effect of the nitro group and the electronegativity of the ring nitrogen will shift these protons significantly downfield.

  • ¹³C NMR: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbon atoms attached to the bromine (C3) and the nitro group (C5) will have their chemical shifts significantly influenced by these substituents.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance. The exact mass is 201.93779 Da.[2]

  • IR Spectroscopy: Key vibrational frequencies will include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹), C=N stretching of the pyridine ring, and C-Br stretching.

Chemical Reactivity and Synthetic Pathways

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. The electron-deficient nature of the pyridine ring, amplified by the nitro group, is a central theme in its reaction chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a paramount example, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields in Suzuki couplings with bromopyridines.[4][5] Electron-rich, bulky phosphine ligands often accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. The base not only participates in the transmetalation phase but also prevents the accumulation of HBr, which can deactivate the catalyst.[6][7]

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Precursor re_complex->pd0 Reductive Elimination product Coupled Product R¹-R² re_complex->product substrate This compound (R¹-Br) substrate->oa_complex boronic_acid R²-B(OH)₂ boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Reagent Addition: Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq) or powdered K₂CO₃ or K₃PO₄.[5]

  • Solvent: Add a degassed solvent system. Common choices include 1,4-dioxane, toluene, or DME, often with water as a co-solvent.[5]

  • Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a gateway to a vast array of subsequent chemical modifications, including acylation, sulfonylation, diazotization, and further coupling reactions.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol is adapted from a procedure for a structurally similar compound, 5-Bromo-3-nitropyridine.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.[8]

  • Reagent Addition: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on activated charcoal (Pd/C, ~5-10 mol%) under a hydrogen atmosphere.[8]

    • Chemical Reduction: Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate, or reduced iron powder in ethanol/water with a catalytic amount of acid.[9]

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).[8]

  • Work-up (for chemical reduction): If using a metal reductant, filter the reaction mixture through celite to remove inorganic solids. If using SnCl₂, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 5-Bromo-pyridin-3-amine can be purified by column chromatography or recrystallization.[8]

Diagram 2: Synthetic Versatility of this compound

Synthetic_Utility start This compound suzuki_path Suzuki Coupling (Pd catalyst, R-B(OH)₂) start->suzuki_path reduction_path Nitro Reduction (e.g., H₂/Pd-C) start->reduction_path suzuki_product 3-Aryl-5-nitropyridine suzuki_path->suzuki_product amine_intermediate 5-Bromo-pyridin-3-amine reduction_path->amine_intermediate acylation Acylation (R-COCl) amine_intermediate->acylation sulfonylation Sulfonylation (R-SO₂Cl) amine_intermediate->sulfonylation acylated_product N-(5-Bromopyridin-3-yl)amide acylation->acylated_product sulfonated_product N-(5-Bromopyridin-3-yl)sulfonamide sulfonylation->sulfonated_product

Caption: Orthogonal reaction pathways originating from this compound.

Applications in Drug Discovery

This compound serves as a key starting material in the synthesis of novel drug candidates.[1] Its two distinct functional groups allow for sequential and controlled diversification, making it ideal for generating chemical libraries for high-throughput screening.

  • Scaffold Elaboration: The pyridine core acts as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor. The C-Br bond allows for the attachment of various recognition elements (e.g., aryl or heteroaryl groups) via Suzuki or other cross-coupling reactions.

  • Vectorial Synthesis: A typical synthetic strategy involves first performing a cross-coupling reaction at the bromine site, followed by reduction of the nitro group. The resulting amine provides a new point for diversification, allowing chemists to build out the molecule in a planned, vectorial manner to probe the target's binding pocket. This stepwise approach is crucial for establishing structure-activity relationships (SAR) during lead optimization.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance with the following key considerations:

  • Hazards: Toxic if swallowed (H301) and causes serious eye damage (H318).[2][3] May also cause skin and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the construction of complex molecular architectures. Its value lies in the predictable and orthogonal reactivity of its bromo and nitro functional groups, which, when coupled with the stable pyridine core, provides a robust platform for synthetic innovation. For scientists in drug discovery and materials science, a thorough understanding of its chemical properties and reaction dynamics is a prerequisite for its successful application in the development of novel and impactful compounds.

References

  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
  • This compound | C5H3BrN2O2 | CID 2762898.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
  • Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine. Vertex AI Search.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. Vertex AI Search.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... MDPI. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Introduction: The Strategic Importance of 3-Bromo-5-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-nitropyridine (CAS: 15862-30-3)

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine core substituted with both an electron-withdrawing nitro group and a versatile bromine atom, makes it a powerful and strategic building block in organic synthesis.[1][2] The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmaceutical drugs.[2] The specific arrangement of the bromo and nitro substituents on this core imparts a unique reactivity profile, enabling chemists to employ it in a variety of critical transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures.[3][4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its properties, key reactions, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 15862-30-3[6][7][8][9][10][]
Molecular Formula C₅H₃BrN₂O₂[7][8][9][10]
Molecular Weight 202.99 g/mol [7][8][]
IUPAC Name This compound[8][10][]
Appearance Solid[7]
Melting Point 111-115°C[7]
Boiling Point 251.6°C at 760 mmHg[]
Density 1.833 g/cm³[]
SMILES C1=C(C=NC=C1Br)[O-][8][]
InChI Key WHYJVHQKKJHXTB-UHFFFAOYSA-N[8]

Core Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the powerful electron-withdrawing nitro group, activates the ring for certain transformations, while the carbon-bromine bond provides a handle for others.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups, such as a nitro group, can render them sufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAr).[12][13] In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group—in this case, the bromide ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14] This pathway is fundamental for introducing a wide variety of nucleophilic side chains (amines, alkoxides, thiolates) onto the pyridine core.[4]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Addition of Amine: Add the desired amine (1.1-1.5 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HBr generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[15] It is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide.[16][17] The C-Br bond in this compound makes it an excellent substrate for this transformation, allowing for the synthesis of a vast array of biaryl and hetero-biaryl structures, which are common motifs in medicinally active compounds.[15][18]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArAr Coupled Product (Ar-Ar') Transmetal->ArAr ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for coupling this compound with an arylboronic acid.[15][19]

  • Reagent Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos).[18]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) at least three times.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.[15]

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110°C) or under microwave irradiation (e.g., 120-150°C for 10-30 minutes).[1][15][18]

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to isolate the desired biaryl product.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine (-NH₂).[3][4] This transformation is of paramount importance in medicinal chemistry as it unmasks a nucleophilic site, allowing for a host of subsequent derivatizations such as amide bond formation, sulfonylation, or reductive amination. The resulting 3-bromo-5-aminopyridine is itself a valuable synthetic intermediate.

This is a classic and reliable method for nitro group reduction.[20]

  • Reagent Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (Fe, 3.0-5.0 eq) in a solvent mixture, such as ethanol/water or acetic acid.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH₄Cl) to activate the iron.

  • Reaction Conditions: Heat the mixture to reflux (typically 70-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

  • Basification & Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-bromo-5-aminopyridine, which can be further purified if necessary.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that this compound must be handled by technically-qualified persons with appropriate safety precautions.[7] It is a hazardous substance and requires careful management.

  • GHS Hazard Classification: Aggregated data indicates this compound is classified as acutely toxic and can cause serious eye damage.[8]

    • Pictograms:

      • Skull and Crossbones (Fatal or toxic)

      • Corrosion (Causes severe skin burns and eye damage)

    • Signal Word: Danger

    • Hazard Statements:

      • H301: Toxic if swallowed.[8]

      • H318: Causes serious eye damage.[8]

  • Precautionary Measures (P-Statements):

    • Prevention:

      • P264: Wash hands and any exposed skin thoroughly after handling.[21][22]

      • P280: Wear protective gloves, protective clothing, and eye/face protection.[21]

    • Response:

      • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22]

    • Storage:

      • Store locked up in a cool, dry, and well-ventilated place.[7][21][22]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[22]

    • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[22]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[22]

References

  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
  • This compound | 15862-30-3. ChemicalBook.
  • 15862-30-3 this compound. AKSci.
  • This compound | C5H3BrN2O2 | CID 2762898. PubChem - NIH.
  • This compound AldrichCPR. Sigma-Aldrich.
  • This compound | CAS 15862-30-3. Santa Cruz Biotechnology.
  • This compound | CAS 15862-30-3.
  • CAS 15862-30-3 this compound. BOC Sciences.
  • The Chemical Reactivity of 3-Bromo-2-fluoro-5-nitropyridine in Synthesis. Georganics.
  • 3-Bromo-5-nitro-2-pyridinamine SDS, 15862-31-4 Safety D
  • SAFETY D
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.
  • Nucleophilic arom
  • Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. Charkit.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • This compound | 15862-30-3. Benchchem.
  • 16.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.

Sources

An In-Depth Technical Guide to 3-Bromo-5-nitropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document details its core physicochemical properties, provides an authoritative, representative protocol for its synthesis, and delves into its characteristic reactivity. Emphasis is placed on the strategic utility of this intermediate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecules for the pharmaceutical and agrochemical industries. By synthesizing peer-reviewed methodologies and practical insights, this guide serves as an essential resource for scientists leveraging this versatile compound in their research and development programs.

Core Compound Profile: this compound

This compound is a highly functionalized heterocyclic compound of significant interest to synthetic chemists. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing nitro group and a versatile bromine atom, renders it an exceptionally useful intermediate for the synthesis of more complex molecular architectures.

The strategic positioning of these functional groups dictates the compound's reactivity. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). Concurrently, the bromine atom serves as an excellent leaving group in SNAr reactions and, critically, as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity makes it a valuable precursor for creating substituted pyridine cores, which are ubiquitous in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Data

Accurate identification and quality assessment are paramount in synthesis. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₅H₃BrN₂O₂[3][4]
Molecular Weight 202.99 g/mol [3][4]
CAS Number 15862-30-3[3][4]
Appearance Solid (typically light yellow to beige)[4]
Melting Point 111-115 °C[4]
IUPAC Name This compound[3]
SMILES O=c1cncc(Br)c1[5]
InChIKey WHYJVHQKKJHXTB-UHFFFAOYSA-N[5]
Predicted Spectroscopic Data (¹H and ¹³C NMR)

¹H NMR (Predicted): The pyridine ring will display three distinct aromatic proton signals.

  • H-2 & H-6: These protons, being ortho to the ring nitrogen, are expected to be the most downfield. They will appear as distinct signals due to the different substituents at C3 and C5. H-6 is ortho to the nitro group, predicting a significant downfield shift. H-2 is ortho to the bromo group, predicting a smaller downfield shift. Both will likely appear as doublets or doublet of doublets due to coupling with H-4.

  • H-4: This proton is meta to both substituents and will likely be the most upfield of the aromatic signals. It is expected to appear as a triplet or multiplet.

¹³C NMR (Predicted): Five distinct signals are expected for the pyridine ring carbons.

  • C-3 & C-5: The carbons directly attached to the electron-withdrawing bromine and nitro groups will be significantly influenced. The C-NO₂ bond (C-5) is expected to be highly deshielded (downfield), while the C-Br bond (C-3) will also be downfield but to a lesser extent.[6][7][8]

  • C-2, C-4, C-6: These carbons will also be shifted downfield relative to unsubstituted pyridine due to the overall electron-deficient nature of the ring. C-6, being ortho to the powerful nitro group, is expected to be the most downfield of this trio.[6][7][8]

Synthesis of this compound: A Representative Protocol

The most logical and established method for synthesizing this compound is via the electrophilic nitration of 3-bromopyridine. The pyridine ring itself is electron-deficient and requires strong conditions for electrophilic substitution. The bromine atom is a deactivating but ortho-, para-directing substituent. However, in the strongly acidic conditions required for nitration, the pyridine nitrogen will be protonated, creating a powerful deactivating pyridinium species that directs incoming electrophiles to the meta-position (C-5).

The following procedure is adapted from a reliable, peer-reviewed protocol for the nitration of a similar brominated aminopyridine substrate, as published in Organic Syntheses.[9] This method exemplifies the standard conditions required for such transformations.

Experimental Protocol: Nitration of 3-Bromopyridine (Representative)

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation Flask Three-necked flask (stirrer, funnel, thermometer) IceBath Ice-salt bath Add_H2SO4 Charge with conc. H₂SO₄ Add_Bromo Add 3-Bromopyridine (Maintain T < 5 °C) Add_H2SO4->Add_Bromo 1. Add_HNO3 Add 95% HNO₃ dropwise (Maintain T = 0 °C) Add_Bromo->Add_HNO3 2. Stir_Cold Stir at 0 °C (1 hr) Add_HNO3->Stir_Cold 3. Stir_Warm Stir at RT (1 hr) Stir_Cold->Stir_Warm 4. Stir_Heat Stir at 50-60 °C (1 hr) Stir_Warm->Stir_Heat 5. Quench Pour onto ice Stir_Heat->Quench 6. Neutralize Neutralize with NaOH solution Quench->Neutralize 7. Filter Collect yellow precipitate by filtration Neutralize->Filter 8. Wash Wash with H₂O Filter->Wash 9. Dry Dry product Wash->Dry 10.

Caption: Workflow for the nitration of 3-bromopyridine.

Materials:

  • 3-Bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • 95% Nitric Acid (HNO₃)

  • Ice

  • 40% Sodium Hydroxide (NaOH) solution

  • Deionized Water

Procedure:

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. The flask is charged with concentrated sulfuric acid and cooled in an ice-salt bath.

  • Substrate Addition: 3-Bromopyridine (1.0 equivalent) is added portion-wise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 5 °C.[9]

  • Nitration: While maintaining the temperature at 0 °C, 95% nitric acid (approx. 1.1 equivalents) is added dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the temperature from rising.[9]

  • Staged Heating: After the addition is complete, the reaction is stirred sequentially: for 1 hour at 0 °C, 1 hour at room temperature, and finally for 1 hour at 50-60 °C to ensure the reaction goes to completion.[9]

  • Work-up: The reaction flask is cooled, and its contents are carefully poured onto a large volume of crushed ice with stirring.

  • Neutralization & Precipitation: The acidic aqueous mixture is neutralized by the slow addition of 40% NaOH solution. This step is highly exothermic and requires efficient cooling and stirring. The product, this compound, precipitates as a yellow solid.[9]

  • Isolation: The solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral and free of sulfate ions. The product is then dried under vacuum.

Causality and Self-Validation:

  • Acidic Medium: The use of concentrated sulfuric acid is crucial. It protonates the pyridine nitrogen, creating the meta-directing pyridinium ion, and also protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The initial low temperature is critical to control the rate of the highly exothermic nitration reaction and prevent the formation of undesired byproducts. The subsequent gradual warming ensures the reaction proceeds to completion.

  • Work-up: Pouring the reaction mixture onto ice serves to dilute the strong acid and dissipate heat before neutralization. The thorough washing of the precipitate is a self-validating step to remove inorganic salts, ensuring the purity of the isolated intermediate.

Key Reactions and Synthetic Utility

The synthetic power of this compound stems from the distinct and complementary reactivity of its two key functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position, being para to the C-2 position and meta to the C-4 and C-6 positions, strongly activates the pyridine ring for nucleophilic attack. The bromine at C-3 is a good leaving group. This setup allows for the displacement of the bromide by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful method for introducing diverse functionalities at the 3-position of the pyridine ring.

Caption: General scheme for SNAr on this compound.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group. Subsequent elimination of the bromide ion re-aromatizes the ring to yield the substituted product.[10]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The C-Br bond in this compound provides a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the 3-position, enabling the synthesis of complex biaryl and hetero-biaryl structures, which are privileged motifs in many drug molecules.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid This protocol is based on well-established procedures for Suzuki couplings of bromopyridines.[11][12][13]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (e.g., 2-5 mol%)

  • SPhos (or other suitable phosphine ligand, e.g., 4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

Suzuki_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification Flask Schlenk flask Reagents Add this compound, Phenylboronic acid, Base Flask->Reagents Evac Evacuate & backfill with Argon (3x) Reagents->Evac Solvent Add degassed solvent Evac->Solvent Catalyst Add Pd(OAc)₂ / Ligand Solvent->Catalyst Heat Heat reaction mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & filter through Celite Cool->Filter Extract Aqueous work-up & extraction Filter->Extract Purify Column chromatography Extract->Purify

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Procedure:

  • Setup: To a Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and the base (e.g., K₃PO₄).

  • Catalyst Addition: Add the palladium catalyst and phosphine ligand, followed by the degassed solvent system.

  • Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-phenyl-5-nitropyridine.

Causality and Self-Validation:

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is oxygen-sensitive. Performing the reaction under an inert gas (argon or nitrogen) is essential to prevent catalyst degradation and ensure a complete catalytic cycle.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (like SPhos) are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition step with the aryl bromide, and facilitate the final reductive elimination step.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation with the palladium complex.

Applications in Drug Discovery and Development

Substituted picolinamides (pyridine-2-carboxamides) and other pyridine derivatives are crucial structural motifs in numerous approved drugs, particularly in the oncology space. This compound serves as a strategic starting material for accessing these scaffolds.

A prominent example is the synthesis of key intermediates for multi-kinase inhibitors like Sorafenib (Nexavar) . The core structure of Sorafenib contains a 4-phenoxy-N-methylpicolinamide moiety.[1][14] The synthesis of this key fragment often involves coupling a substituted phenol with a suitably functionalized pyridine, such as a nitropyridine derivative.

While patents may describe various routes, a logical synthetic disconnection points to a precursor like this compound. The nitro group can be reduced to an amine, which can then be further functionalized, and the bromine atom can be used in coupling reactions to build the final complex structure. For instance, the nitro group can be reduced to an amine, which is a precursor for diazotization and subsequent installation of other functional groups necessary for the final drug molecule. This highlights the role of this compound as a foundational building block in the multi-step synthesis pathways characteristic of modern pharmaceutical production.[1][3][14][15][16]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. This compound is classified as acutely toxic and can cause serious eye damage.

Hazard ClassGHS Classification
Acute Toxicity, Oral H301: Toxic if swallowed
Serious Eye Damage H318: Causes serious eye damage

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Dispensing: Avoid creating dust. Handle as a solid and weigh carefully.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the well-defined and potent reactivity of its bromo and nitro substituents. Its ability to undergo both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a versatile platform for the synthesis of highly substituted pyridines. For researchers in drug discovery and related fields, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel and complex molecular entities.

References

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine. Organic Syntheses, 44, 34.
  • Google Patents. (n.d.). Process for the preparation of sorafenib. (WO2009054004A2).
  • Google Patents. (n.d.). Synthesis method for 3-bromopyridine. (CN104130183A).
  • Google Patents. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. (CN105218556A).
  • Google Patents. (n.d.). Synthesis method for sorafenib intermediate. (CN105085388A).
  • Hao, J., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691.
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762898, this compound.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • Google Patents. (n.d.). Synthesis method for sorafenib. (CN103724259A).
  • Google Patents. (n.d.). Process for the preparation of sorafenib and salts thereof. (WO2009111061A1).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15862-30-3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762898, this compound.
  • Watson International Ltd. (n.d.). This compound CAS 15862-30-3.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (US5436344A).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.
  • NIH National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • University of Calgary. (n.d.). 13C-NMR.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structure Verification

In the landscape of pharmaceutical and materials science research, the precise structural characterization of molecular entities is not merely a procedural formality but the bedrock of scientific integrity and reproducibility. 3-Bromo-5-nitropyridine, a key heterocyclic building block, serves as a versatile precursor in the synthesis of a multitude of compounds with potential therapeutic and material applications. Its strategic trifecta of a pyridine core, a bromo substituent, and a nitro group offers a rich scaffold for synthetic elaboration. Consequently, the unequivocal confirmation of its molecular structure is paramount to ensure the validity of subsequent research and the safety and efficacy of any derived products. This guide provides a comprehensive, field-proven approach to the structure elucidation of this compound, moving beyond a simple recitation of techniques to delve into the causality behind experimental choices and the logic of data interpretation.

I. Foundational Analysis: A Multi-Modal Spectroscopic Approach

The elucidation of a molecular structure is akin to solving a complex puzzle, where each piece of spectroscopic data provides a unique clue. For a molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of a robust characterization strategy. While X-ray crystallography provides the most definitive solid-state structure, its reliance on obtaining a suitable single crystal makes it a technique not always readily accessible. Therefore, the strategic application and interpretation of spectroscopic data are often the primary means of structural confirmation.

Figure 1: A generalized workflow for the structure elucidation of a synthesized organic compound like this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provides a detailed map of the proton and carbon framework.

A. ¹H NMR Spectroscopy: Probing the Aromatic Protons

Expected Spectrum: The pyridine ring of this compound contains three aromatic protons. The electron-withdrawing effects of the nitrogen atom and the nitro group, along with the electronegativity of the bromine atom, will deshield these protons, causing them to resonate at a relatively high chemical shift (typically in the range of 8.0-9.5 ppm).

  • H-2, H-4, and H-6: The protons at positions 2, 4, and 6 will each appear as distinct signals. The coupling patterns (spin-spin splitting) between these protons are crucial for their assignment. We would expect to see doublet of doublets or triplets depending on the coupling constants.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the aromatic region (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

B. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Expected Spectrum: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons will be influenced by the attached substituents.

  • Carbons Bearing Substituents (C-3 and C-5): These carbons will likely appear as weaker signals and at different chemical shifts compared to the protonated carbons. The carbon attached to the bromine (C-3) will be influenced by the heavy atom effect, while the carbon attached to the nitro group (C-5) will be significantly deshielded.

  • Protonated Carbons (C-2, C-4, and C-6): These carbons will generally show more intense signals.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range for aromatic carbons (e.g., 100-160 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C NMR is inherently less sensitive than ¹H NMR.

C. 2D NMR Spectroscopy: Unambiguous Assignments

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: This experiment reveals proton-proton coupling correlations. Cross-peaks in the COSY spectrum will connect the signals of adjacent protons on the pyridine ring, allowing for the unambiguous assignment of the H-2, H-4, and H-6 signals based on their connectivity.

  • HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the C-2, C-4, and C-6 signals based on the already assigned proton resonances.

Figure 2: Molecular structure of this compound with proton and carbon numbering for NMR analysis.

III. Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the crucial information of the molecule's mass, which directly confirms its elemental composition.

A. Molecular Ion Peak and Isotopic Pattern

Expected Spectrum: Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity. This "M" and "M+2" pattern is a hallmark of a monobrominated compound.[1] The nominal molecular weight of C₅H₃⁷⁹BrN₂O₂ is 202 g/mol .

B. Fragmentation Analysis

Electron Impact (EI) ionization will likely cause fragmentation of the molecular ion. The fragmentation pattern can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The loss of the bromine atom (79 or 81 Da) is also a likely fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer equipped with an EI or Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which provides further confidence in the elemental composition.

Ion m/z (Expected) Significance
[M]⁺202/204Molecular ion with characteristic bromine isotope pattern.
[M-NO₂]⁺156/158Loss of the nitro group.
[M-Br]⁺123Loss of the bromine atom.

Table 1: Predicted key fragments in the mass spectrum of this compound.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected Spectrum: The IR spectrum of this compound will be characterized by absorptions corresponding to the nitro group and the aromatic ring.

  • Nitro Group (NO₂): Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[2][3]

  • Aromatic Ring: C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

  • C-Br Bond: The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 600-500 cm⁻¹), and may be difficult to assign definitively.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum prior to running the sample.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch> 3000
NO₂ Asymmetric Stretch1550 - 1475
Aromatic C=C/C=N Stretch1600 - 1400
NO₂ Symmetric Stretch1360 - 1290
C-Br Stretch600 - 500

Table 2: Key expected infrared absorption bands for this compound.

V. Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The ¹H and ¹³C NMR spectra provide the carbon-proton framework, with 2D NMR experiments offering unambiguous assignments. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotopic pattern and fragmentation analysis. Infrared spectroscopy provides rapid confirmation of the key functional groups, particularly the nitro group. When these data are in complete agreement, they form a self-validating system that provides a high degree of confidence in the assigned structure. For any research program that relies on this compound as a starting material or intermediate, this rigorous, multi-faceted approach to structure elucidation is not just best practice; it is an essential component of robust and reliable science.

References

  • University of California, Los Angeles. Spectroscopy Tutorial: Nitro Groups. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts Chemistry. Infrared of nitro compounds. [Link]
  • PubChem. This compound. [Link]
  • Royal Society of Chemistry.
  • LibreTexts Chemistry.

Sources

Spectroscopic Blueprint of 3-Bromo-5-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active molecules and functional materials. 3-Bromo-5-nitropyridine, with its strategically positioned electron-withdrawing groups and a reactive bromine atom, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its chemical reactivity is dictated by the electronic properties of the pyridine ring, which are in turn a direct consequence of its molecular structure.[1]

The unequivocal identification and characterization of such pivotal building blocks are non-negotiable prerequisites for any successful research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful triumvirate of analytical methods to probe the molecular structure, bonding, and connectivity of this compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

It is important to note that publicly available experimental spectra for this compound are not readily found. Consequently, the data presented and interpreted herein are based on high-quality computational predictions, providing a robust framework for researchers to anticipate and confirm the spectroscopic characteristics of this compound.

Molecular Structure and Key Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₃BrN₂O₂ and a molecular weight of 202.99 g/mol .[2][3] The pyridine ring is substituted with a bromine atom at the 3-position and a nitro group at the 5-position. Both substituents are strongly electron-withdrawing, which significantly influences the electron density distribution within the aromatic ring and, consequently, its spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the three aromatic protons on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.35d1.8H-6
9.10t2.1H-4
8.75dd2.4, 1.8H-2

Interpretation of the ¹H NMR Spectrum:

The predicted chemical shifts of all three protons are in the downfield region (δ > 8.5 ppm), which is characteristic of protons attached to electron-deficient aromatic rings. The strong electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to unsubstituted pyridine.

  • H-6 (δ 9.35): This proton is situated between the nitrogen atom and the nitro group, making it the most deshielded proton in the molecule. It is predicted to appear as a doublet due to coupling with H-2.

  • H-4 (δ 9.10): This proton is positioned between the bromine atom and the nitro group. It is expected to be a triplet due to coupling with both H-2 and H-6.

  • H-2 (δ 8.75): This proton is adjacent to the nitrogen atom and is coupled to both H-4 and H-6, resulting in a predicted doublet of doublets.

The predicted coupling constants are consistent with typical meta- and para-couplings in a pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
152.0C-6
148.5C-5
144.0C-2
135.0C-4
118.0C-3

Interpretation of the ¹³C NMR Spectrum:

The electron-withdrawing substituents significantly influence the chemical shifts of the carbon atoms.

  • C-6 and C-2 (δ 152.0 and 144.0): These carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded and appear at the lowest field.

  • C-5 (δ 148.5): The carbon atom directly attached to the nitro group is also strongly deshielded.

  • C-4 (δ 135.0): This carbon atom experiences the deshielding effects of the adjacent nitro group and bromine atom.

  • C-3 (δ 118.0): The carbon atom bonded to the bromine atom appears at the most upfield position among the ring carbons, a typical effect of halogen substitution on aromatic rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic ring and the nitro group.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakC-H stretching (aromatic)
1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
1530-1500StrongAsymmetric NO₂ stretching
1350-1330StrongSymmetric NO₂ stretching
850-750StrongC-H out-of-plane bending
~700MediumC-Br stretching

Interpretation of the IR Spectrum:

  • Aromatic C-H Stretching: Weak bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in aromatic systems.

  • Aromatic Ring Vibrations: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

  • Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of the nitro functional group.

  • C-H Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending vibrations of the C-H bonds on the substituted pyridine ring.

  • C-Br Stretching: A medium intensity band around 700 cm⁻¹ is expected for the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Predicted Mass Spectrum (EI)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 202 and 204, corresponding to the [C₅H₃⁷⁹BrN₂O₂]⁺˙ and [C₅H₃⁸¹BrN₂O₂]⁺˙ ions. The relative intensity of these peaks will be approximately 1:1.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A significant fragment will likely be observed at m/z 156 and 158, corresponding to the loss of the nitro group ([M-NO₂]⁺). This is a common fragmentation pathway for nitroaromatic compounds.

    • Loss of Br: Fragmentation involving the loss of the bromine atom would lead to an ion at m/z 123 ([M-Br]⁺).

    • Loss of NO: Another possible fragmentation is the loss of a nitric oxide radical, resulting in a fragment at m/z 172 and 174 ([M-NO]⁺).

    • Formation of Pyridyne: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the loss of HCN, leading to smaller fragments.

Visualization of Key Fragmentation Pathways

G M [C₅H₃BrN₂O₂]⁺˙ m/z 202/204 M_minus_NO2 [C₅H₃BrN]⁺˙ m/z 156/158 M->M_minus_NO2 - NO₂ M_minus_Br [C₅H₃N₂O₂]⁺ m/z 123 M->M_minus_Br - Br M_minus_NO [C₅H₃BrNO]⁺˙ m/z 172/174 M->M_minus_NO - NO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and system suitability checks.

1. NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) dissolve Dissolve ~10 mg of sample solvent in ~0.7 mL of deuterated chloroform (CDCl₃) dissolve->solvent tms containing 0.03% v/v Tetramethylsilane (TMS) solvent->tms transfer Transfer to a 5 mm NMR tube tms->transfer lock Lock on the deuterium signal of CDCl₃ transfer->lock shim Shim the magnetic field lock->shim h1_acq Acquire ¹H spectrum (e.g., 16 scans) shim->h1_acq c13_acq Acquire ¹³C spectrum (e.g., 1024 scans) h1_acq->c13_acq

Caption: Workflow for NMR sample preparation and data acquisition.

  • Rationale for Solvent and Standard: CDCl₃ is a common and relatively inert solvent for many organic compounds. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. The inclusion of TMS allows for accurate chemical shift referencing, making the data comparable across different instruments and experiments.

  • Self-Validation: The sharp singlet of TMS serves as a validation point for the instrument's calibration and resolution. The deuterium signal from the solvent is used for field-frequency locking, ensuring the stability of the magnetic field during the experiment.

2. IR Spectroscopy Sample Preparation and Data Acquisition (ATR-FTIR)

G cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition clean Clean the ATR crystal with isopropanol background Acquire a background spectrum of the empty ATR crystal clean->background sample_place Place a small amount of solid sample on the crystal background->sample_place apply_pressure Apply pressure to ensure good contact sample_place->apply_pressure acquire_sample Acquire the sample spectrum (e.g., 32 scans) apply_pressure->acquire_sample process Process the data (background subtraction, baseline correction) acquire_sample->process

Caption: Workflow for ATR-FTIR data acquisition.

  • Rationale for ATR: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.

  • Self-Validation: The acquisition of a background spectrum is crucial. The instrument software automatically subtracts the background spectrum (containing signals from atmospheric CO₂ and water vapor) from the sample spectrum, ensuring that the resulting spectrum is solely from the sample.

3. Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)

For a more gentle ionization that is likely to preserve the molecular ion, Electrospray Ionization (ESI) is a suitable alternative to EI.

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition dissolve_ms Dissolve a small amount of sample in a suitable solvent solvent_ms (e.g., methanol or acetonitrile) dissolve_ms->solvent_ms dilute Dilute to a low concentration (e.g., 1-10 µg/mL) solvent_ms->dilute infuse Infuse the sample solution into the ESI source dilute->infuse acquire_ms Acquire the mass spectrum in positive ion mode infuse->acquire_ms msms Perform MS/MS on the molecular ion peak for fragmentation analysis acquire_ms->msms

Caption: Workflow for direct infusion ESI-MS data acquisition.

  • Rationale for ESI: ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), which helps in the unambiguous determination of the molecular weight.

  • Self-Validation: The use of a calibration standard before running the sample ensures the mass accuracy of the instrument. The characteristic isotopic pattern of the bromine-containing molecular ion serves as an internal validation of the elemental composition.

Conclusion: An Indispensable Tool for Chemical Synthesis

The predicted spectroscopic data for this compound provides a detailed and reliable blueprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the electronic environment of the pyridine ring, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum allows for the determination of the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important synthetic intermediate, thereby ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. This compound.

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-bromo-5-nitropyridine. In the absence of direct experimental data in publicly accessible spectral databases, this guide employs a robust predictive methodology based on established substituent effects on the pyridine ring system. By leveraging empirical data from pyridine, 3-bromopyridine, and 3-nitropyridine, we present a detailed theoretical assignment of the ¹³C NMR spectrum. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectral characteristics of this important heterocyclic compound and a detailed protocol for its experimental spectral acquisition.

Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry

¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing direct insight into the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) being highly sensitive to the local electronic environment.[3][4] For heterocyclic compounds like this compound, ¹³C NMR is crucial for structural elucidation, verification of synthesis, and understanding the electronic effects of substituents on the aromatic ring.

This compound (CAS No. 15862-30-3) is a disubstituted pyridine ring. The pyridine core itself presents a unique electronic landscape due to the presence of the electronegative nitrogen atom, which leads to a characteristic pattern of chemical shifts compared to benzene.[4] The introduction of a bromine atom and a nitro group, both of which are strongly electron-withdrawing, further perturbs the electron distribution within the ring, resulting in significant and predictable changes in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

The prediction is based on the known ¹³C NMR chemical shifts of pyridine, 3-bromopyridine, and 3-nitropyridine.

Table 1: Experimental ¹³C NMR Chemical Shifts of Pyridine and Monosubstituted Derivatives (in ppm)

CarbonPyridine¹3-Bromopyridine²3-Nitropyridine³
C-2149.7150.1146.4
C-3123.5120.6134.1
C-4135.7138.9123.6
C-5123.5124.2148.2
C-6149.7147.6153.3

¹Data from SDBS, measured in CDCl₃[2] ²Data from SpectraBase[7] ³Data from SpectraBase, measured in CDCl₃:DMSO=5:1[8]

The predicted chemical shifts for this compound are calculated by taking the chemical shifts of pyridine and adding the substituent chemical shift (SCS) effects of the bromo and nitro groups at the appropriate positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in ppm)

CarbonCalculationPredicted δ (ppm)
C-2δ(Pyr C2) + SCS(3-Br on C2) + SCS(5-NO₂ on C2)~148.0
C-3δ(Pyr C3) + SCS(ipso-Br) + SCS(5-NO₂ on C3)~118.0
C-4δ(Pyr C4) + SCS(3-Br on C4) + SCS(5-NO₂ on C4)~139.0
C-5δ(Pyr C5) + SCS(3-Br on C5) + SCS(ipso-NO₂)~145.0
C-6δ(Pyr C6) + SCS(3-Br on C6) + SCS(5-NO₂ on C6)~152.0

Analysis and Interpretation of the Predicted Spectrum

The predicted chemical shifts reveal the significant electronic influence of the bromine and nitro substituents.

  • C-2 and C-6 (α-carbons): These carbons are adjacent to the ring nitrogen and are therefore the most deshielded in pyridine itself. The electron-withdrawing nitro group at C-5 is expected to have a more pronounced deshielding effect on the adjacent C-6 than on the more distant C-2. Conversely, the bromo group at C-3 will have a greater influence on C-2.

  • C-3 (ipso-carbon to Bromine): The carbon directly attached to the bromine atom is expected to be significantly shielded compared to the corresponding carbon in pyridine. This is a well-documented "heavy atom effect" of halogens.

  • C-4 (β-carbon to Nitrogen): This carbon is expected to be deshielded by both the 3-bromo and 5-nitro substituents.

  • C-5 (ipso-carbon to Nitro): The carbon bearing the nitro group will be strongly deshielded due to the powerful electron-withdrawing nature of this group.

The following diagram illustrates the predicted relative chemical shifts and the key influencing factors.

G cluster_molecule This compound cluster_effects Dominant Substituent Effects C2 C-2 (~148.0 ppm) N N C2->N C3 C-3 (Br) (~118.0 ppm) C3->C2 C4 C-4 (~139.0 ppm) C4->C3 C5 C-5 (NO₂) (~145.0 ppm) C5->C4 C6 C-6 (~152.0 ppm) C6->C5 N->C6 EWG_NO2 Strong EWG (Deshielding) EWG_NO2->C4 EWG_NO2->C5 ipso EWG_NO2->C6 EWG_Br EWG (Deshielding) EWG_Br->C2 EWG_Br->C4 HeavyAtom_Br Heavy Atom Effect (Shielding) HeavyAtom_Br->C3 ipso

Caption: Predicted ¹³C NMR chemical shifts and influencing factors.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain an experimental ¹³C NMR spectrum of this compound, the following protocol is recommended:

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

4.2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the probe to the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

4.3. Acquisition Parameters

  • Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4.4. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the appropriate solvent peak.

The following diagram outlines the experimental workflow:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg in 0.6-0.7 mL of deuterated solvent transfer Transfer to NMR tube dissolve->transfer tune Tune and match probe lock_shim Lock and shim tune->lock_shim setup Set acquisition parameters lock_shim->setup acquire Acquire data setup->acquire ft Fourier Transform phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference spectrum baseline->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This technical guide has provided a detailed prediction and analysis of the ¹³C NMR chemical shifts for this compound. By employing the principle of substituent additivity and utilizing data from related pyridine compounds, a reliable theoretical spectrum has been established. This information, coupled with the comprehensive experimental protocol, offers a solid foundation for researchers working with this compound. The predicted chemical shifts and their interpretation will be invaluable for the structural verification and further investigation of this compound and its derivatives in various scientific applications.

References

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 90-103. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
  • SpectraBase. 3-Bromopyridine. [Link]
  • SpectraBase. 3-Nitropyridine. [Link]
  • Spectral Database for Organic Compounds (SDBS). Pyridine. [Link]
  • PubChem. This compound. [Link]
  • S. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-734. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Wiley. 13C NMR Chemical Shifts. [Link]
  • Bak, B., et al. (1978). 13C, 15N and 1H NMR spectra of some substituted pyridines. Journal of Molecular Structure, 47, 225-237.
  • K. B. Wiberg, et al. (1977). Substituent effects on the 13C NMR chemical shifts of monosubstituted pyridines. Journal of the American Chemical Society, 99(13), 4433-4437.
  • A. R. Katritzky, et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 966-973.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 3-bromo-5-nitropyridine. Designed for researchers and drug development professionals, this document elucidates the characteristic fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The discussion is grounded in the fundamental principles of mass spectrometry, focusing on the diagnostic isotopic signature of bromine and the predictable fragmentation driven by the nitro and pyridine functionalities. By explaining the causality behind the observed fragmentation patterns, this guide serves as a practical reference for the structural elucidation and analytical characterization of this and similar halogenated nitroaromatic compounds.

Introduction to this compound and Mass Spectrometry

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.[1] Understanding the fragmentation of this compound is not merely an academic exercise; it is a predictive tool that enables chemists to confirm its identity, identify potential isomers, and analyze its presence in complex matrices.

This guide will deconstruct the fragmentation processes, providing a logical framework for interpreting the mass spectrum of this molecule. We will explore the classic Electron Ionization (EI) techniques, which provide rich, reproducible fragmentation libraries, and touch upon softer Electrospray Ionization (ESI) methods common in LC-MS applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃BrN₂O₂[2]
Average Molecular Weight 202.99 g/mol [2]
Monoisotopic Mass 201.93779 Da[2]
Structure This compound[2]

Foundational Principles in the Spectrum of this compound

Ionization: The First Critical Step

The fragmentation journey begins with ionization. In Electron Ionization (EI) , a high-energy electron beam bombards the molecule, ejecting an electron to form an energetically unstable radical cation, denoted as M+•.[3] This excess energy is the driving force for the subsequent bond cleavages that produce a characteristic fragmentation pattern.[1]

In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically protonates or deprotonates the analyte molecule in solution, yielding ions such as [M+H]⁺. This method imparts minimal excess energy, often leaving the parent molecule intact, which makes it ideal for accurate molecular weight determination.[4][5] Fragmentation in ESI is typically induced deliberately in a subsequent step (MS/MS) via collision-induced dissociation (CID).[5]

The Diagnostic Isotopic Signature of Bromine

Nature has provided a distinct calling card for bromine-containing compounds in mass spectrometry. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[6][7][8][9] Consequently, any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by 2 m/z units, with nearly identical intensities.[10] For this compound, the molecular ion will manifest as two distinct peaks at m/z 202 and m/z 204 (nominal mass), immediately signaling the presence of one bromine atom. This M/M+2 pattern is a cornerstone of spectral interpretation for this molecule.

Electron Ionization (EI) Fragmentation Analysis

Under the high-energy conditions of EI-MS, the this compound molecular ion undergoes extensive and predictable fragmentation. The process is dictated by the relative bond strengths and the stability of the resulting neutral and charged fragments.

The Molecular Ion (M+•)

The molecular ion peak is the starting point of our analysis. As established, it will appear as an isotopic doublet of nearly equal intensity at m/z 202 (containing ⁷⁹Br) and m/z 204 (containing ⁸¹Br). The presence and intensity of this doublet confirm the molecular weight and the presence of bromine.

Primary Fragmentation Pathways

The initial fragmentation events are typically driven by the weakest bonds and the most labile functional groups—in this case, the nitro group. The pyridine ring and the C-Br bond are comparatively more stable.

The cleavage of the C-NO₂ bond is a highly favorable and dominant fragmentation pathway for nitroaromatic compounds.[11][12] This involves the expulsion of a neutral nitrogen dioxide radical (mass 46 u).

  • Reaction: [C₅H₃BrN₂O₂]+• → [C₅H₃BrN]+• + •NO₂

  • Resulting Fragment: This fragmentation yields the 3-bromopyridine radical cation. Its m/z value will retain the characteristic bromine isotopic pattern, appearing as a doublet at m/z 156/158 . This is often one of the most abundant fragment ions in the spectrum.

Another common, though often less intense, fragmentation for nitroaromatics is the loss of a nitric oxide radical (mass 30 u), which involves a rearrangement.[11][12]

  • Reaction: [C₅H₃BrN₂O₂]+• → [C₅H₃BrO]+• + •NO

  • Resulting Fragment: This pathway produces a bromophenoxide-type radical cation. This fragment will also exhibit the 1:1 isotopic doublet, appearing at m/z 172/174 .

While the C-Br bond is relatively strong, its cleavage can occur, leading to the loss of a bromine radical (mass 79 or 81 u).[7]

  • Reaction: [C₅H₃BrN₂O₂]+• → [C₅H₃N₂O₂]⁺ + •Br

  • Resulting Fragment: The resulting 5-nitropyridinium cation will appear as a single peak (as the isotopic marker is lost) at m/z 123 . The absence of an M+2 peak for this fragment confirms the loss of the bromine atom.

Secondary Fragmentation: Ring Cleavage

The primary fragment ions, particularly the stable [C₅H₃BrN]+• ion at m/z 156/158, can undergo further fragmentation. A characteristic fragmentation of the pyridine ring is the elimination of hydrogen cyanide (HCN), a stable neutral molecule (mass 27 u).

  • Reaction: [C₅H₃BrN]+• → [C₄H₂Br]⁺ + HCN

  • Resulting Fragment: This secondary fragmentation would produce a brominated cyclobutadiene-type cation, appearing as an isotopic doublet at m/z 129/131 .

Summary of Key EI Fragments

The expected key fragments are summarized below. Relative intensities are predictive and can vary with instrument conditions.

Table 2: Predicted Key Fragments of this compound in EI-MS

m/z (⁷⁹Br / ⁸¹Br)Proposed IdentityFragmentation PathwayNotes
202 / 204[C₅H₃BrN₂O₂]+•Molecular Ion (M+•)Confirms MW and Br presence
172 / 174[C₅H₃BrO]+•[M - •NO]+•Characteristic of nitro group
156 / 158[C₅H₃BrN]+•[M - •NO₂]+•Often the base peak or a major fragment
129 / 131[C₄H₂Br]⁺[M - •NO₂ - HCN]⁺Indicates pyridine ring cleavage
123[C₅H₃N₂O₂]⁺[M - •Br]⁺Confirms loss of bromine
77[C₅H₃N]⁺[M - •Br - •NO₂]⁺Pyridine cation
51[C₄H₃]⁺Further fragmentationCommon aromatic fragment

Visualization of Fragmentation Pathways

To better illustrate the logical flow of bond cleavages, the primary fragmentation cascades under Electron Ionization are depicted below using the DOT language for Graphviz.

M [M]+• m/z 202/204 (C₅H₃BrN₂O₂) F156 [M - NO₂]+• m/z 156/158 (C₅H₃BrN) M->F156 - •NO₂ (46 u) F172 [M - NO]+• m/z 172/174 (C₅H₃BrO) M->F172 - •NO (30 u) F123 [M - Br]+ m/z 123 (C₅H₃N₂O₂) M->F123 - •Br (79/81 u) F129 [M - NO₂ - HCN]+ m/z 129/131 (C₄H₂Br) F156->F129 - HCN (27 u)

Caption: Primary EI fragmentation pathways for this compound.

Experimental Protocol: GC-EI-MS Analysis

This section outlines a standardized protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. This protocol is designed to be self-validating through the inclusion of calibration and quality control checks.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

  • Electron Ionization (EI) source.

  • Helium carrier gas (99.999% purity).

Methodology:

  • System Preparation & Calibration:

    • Perform a daily tune of the mass spectrometer using a standard calibrant (e.g., PFTBA) to ensure mass accuracy and resolution across the desired mass range (e.g., m/z 50-300).

    • Run a solvent blank (e.g., ethyl acetate) to ensure the system is free from contaminants.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Prepare a working solution of 1-10 µg/mL by diluting the stock solution.

  • GC Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the injection solvent.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the working solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

    • Analyze the spectrum, identifying the molecular ion doublet (m/z 202/204) and the key fragment ions as detailed in this guide. Compare the acquired spectrum against a reference library (e.g., NIST) if available.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibrate MS Calibration Sample Sample Prep (1-10 µg/mL) Calibrate->Sample Inject Inject 1 µL Sample->Inject GC GC Separation Inject->GC MS EI-MS Analysis (70 eV) GC->MS Extract Extract Spectrum MS->Extract Interpret Interpret Fragmentation Extract->Interpret

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is a logical and predictable process governed by the molecule's inherent chemical structure. The definitive 1:1 isotopic doublet for the molecular ion at m/z 202/204 and its subsequent fragments provides unequivocal evidence for the presence of a single bromine atom. The primary fragmentation pathways are dominated by the facile loss of the nitro group as •NO₂ (yielding the m/z 156/158 ion) and, to a lesser extent, •NO (m/z 172/174). These characteristic cleavages, combined with secondary ring fragmentations, provide a robust fingerprint for the unambiguous identification of this compound in a research or quality control setting.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Retrieved from [Link] [Note: A direct landing page was not available, the link points to a relevant DOI which is best practice in such cases.]
  • Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Andersen, M. L. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Scientific Scholar.
  • Le, P. M., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. NIH.

Sources

An In-depth Technical Guide to the FTIR Analysis of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-Bromo-5-nitropyridine using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the causality behind experimental choices, ensuring a robust and validated approach to the structural characterization of this important chemical intermediate. We will delve into the vibrational signatures of its constituent functional groups, present a detailed, field-tested experimental workflow, and provide a systematic guide to spectral interpretation. The methodologies described herein are designed to be self-validating, promoting the generation of high-fidelity, reproducible data critical for research and quality control applications.

Chapter 1: The Role of FTIR in the Characterization of Pharmaceutical Intermediates

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies, such as stretching, bending, and rocking.[2] This absorption pattern generates a unique spectral "fingerprint," allowing for the identification of functional groups and, ultimately, the confirmation of a compound's identity.[1]

For pharmaceutical intermediates like this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), FTIR serves as an indispensable tool for:

  • Identity Confirmation: Verifying the presence of expected functional groups and ensuring the correct molecular structure.

  • Purity Assessment: Detecting the presence of impurities or starting materials by identifying unexpected absorption bands.

  • Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

The speed, simplicity, and specificity of FTIR make it a cornerstone of quality control and process analytical technology (PAT) in the pharmaceutical industry.

Chapter 2: The Vibrational Landscape of this compound

The FTIR spectrum of this compound is a composite of the vibrational modes of its three core functional components: the pyridine ring, the nitro group (NO₂), and the carbon-bromine (C-Br) bond. Understanding the expected absorption regions for each is paramount to accurate spectral interpretation.

The Pyridine Ring

The pyridine ring, an aromatic heterocycle, gives rise to several characteristic absorption bands:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region.[3][4]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp bands in the 1600-1400 cm⁻¹ range.[3][4] These are often some of the most prominent peaks in the spectrum.

  • C-H Bending (Out-of-Plane): The out-of-plane ("oop") bending vibrations of the ring C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ region.[3][4]

The Nitro Group (NO₂)

The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to its strong and distinct absorption bands arising from the stretching of the N-O bonds.[5]

  • Asymmetric NO₂ Stretch: This vibration results in a very strong and sharp absorption band typically found between 1570 and 1490 cm⁻¹.[6][7] For aromatic nitro compounds, this band is often observed in the 1550-1475 cm⁻¹ range.[6]

  • Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears in the 1390-1300 cm⁻¹ region.[6][7] The presence of this pair of intense "eye teeth" peaks is a hallmark of the nitro functional group.[5]

The Carbon-Bromine (C-Br) Bond

The C-Br bond vibration is found in the lower frequency "fingerprint" region of the spectrum, which is often complex.[2]

  • C-Br Stretch: The stretching vibration of the carbon-bromine bond typically gives rise to a medium to strong absorption in the 690-515 cm⁻¹ range.[3][8] Its exact position can be influenced by the overall molecular structure. A study on the related compound 5-bromo-2-nitropyridine assigned the C-Br stretching vibration to a band observed at 527 cm⁻¹.

dot graph { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Central Molecule mol [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2762898&t=l", pin=true, pos="0,0!"];

// Functional Group Labels N_ring [label="Pyridine Ring\n(C-H, C=C, C=N stretches)", pos="-2.5,1.5!"]; NO2 [label="Nitro Group\n(Asymmetric & Symmetric\nNO₂ stretches)", pos="2.5,1!"]; CBr [label="Carbon-Bromine Bond\n(C-Br stretch)", pos="-2.5,-1.5!"];

// Edges to point to functional groups mol -- N_ring; mol -- NO2; mol -- CBr; } } Caption: Key functional groups of this compound.

Chapter 3: Experimental Protocol for High-Fidelity FTIR Analysis

The acquisition of a clean, reproducible FTIR spectrum is critically dependent on meticulous sample preparation and a systematic approach to data collection. Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its simplicity and minimal sample preparation.[9][10]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)[9]

  • This compound sample (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., Isopropyl alcohol)

  • Lint-free wipes

Experimental Workflow: ATR-FTIR

The following protocol outlines the steps for acquiring an FTIR spectrum using an ATR accessory.

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean 1. Clean ATR Crystal (e.g., Isopropyl Alcohol) Background 2. Acquire Background Spectrum (Clean, empty crystal) Clean->Background Place 3. Place Sample on Crystal (~1-2 mg of solid powder) Background->Place Apply 4. Apply Pressure (Ensure good sample-crystal contact) Place->Apply Acquire 5. Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) Apply->Acquire Process 6. Process Spectrum (ATR & Baseline Correction) Acquire->Process Clean_Post 7. Clean ATR Crystal Process->Clean_Post

Detailed Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent like isopropyl alcohol to remove any residues from previous analyses.[10] Allow the crystal to air dry completely.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum.[10]

  • Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal.[11]

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.[12]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer's software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam and a baseline correction to remove any broad, rolling features.

  • Post-Analysis Cleaning: After the analysis is complete, retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 1.

Chapter 4: Spectral Interpretation and Data Analysis

The interpretation of the FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The table below summarizes the expected peak assignments for this compound based on established correlation tables and literature data.

Table 1: Summary of Expected Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational ModeReference(s)
3100 - 3000Medium - WeakPyridine RingAromatic C-H Stretch[3][4]
1600 - 1585Medium - StrongPyridine RingC=C / C=N Ring Stretch[3][4]
1550 - 1475Very StrongNitro (NO₂)Asymmetric Stretch[5][6]
1500 - 1400Medium - StrongPyridine RingC=C / C=N Ring Stretch[3][4]
1360 - 1290StrongNitro (NO₂)Symmetric Stretch[5][6]
900 - 675MediumPyridine RingC-H Out-of-Plane Bend[3][4]
690 - 515Medium - StrongC-BrC-Br Stretch[8]

Analysis Narrative:

When examining the spectrum of a successfully synthesized sample of this compound, the analyst should first look for the two most prominent and characteristic peaks: the very strong asymmetric NO₂ stretch (around 1550-1475 cm⁻¹) and the strong symmetric NO₂ stretch (around 1360-1290 cm⁻¹).[5] The presence of this distinct pair of bands provides strong evidence for the nitro group.

Next, the region just above 3000 cm⁻¹ should be inspected for the weaker C-H stretching bands of the pyridine ring. The series of sharp peaks between 1600 and 1400 cm⁻¹ corresponds to the aromatic ring stretching vibrations. Finally, the fingerprint region below 1000 cm⁻¹ should be examined for the C-H out-of-plane bending modes and, critically, for a band in the 690-515 cm⁻¹ range, which can be assigned to the C-Br stretch.[8] The collective presence of these bands, in their expected regions and relative intensities, provides a high degree of confidence in the structural identity of the compound.

Chapter 5: Advanced Considerations and Troubleshooting

  • Hygroscopic Samples: If the sample is hygroscopic, it may absorb atmospheric moisture. This will manifest as a very broad absorption band in the 3500-3200 cm⁻¹ region, potentially obscuring N-H or O-H stretching vibrations if they were present as impurities. Proper sample storage in a desiccator is crucial.

  • Poor Sample-Crystal Contact (ATR): If the resulting spectrum has a low signal-to-noise ratio and weak peak intensities, it is often due to insufficient contact between the sample and the ATR crystal. Re-apply the sample and ensure firm, even pressure is applied.[11]

  • KBr Pellet Method: An alternative to ATR is the KBr pellet technique, where the sample is ground with potassium bromide and pressed into a transparent disk.[12][13] While this can produce high-quality transmission spectra, it is more labor-intensive and highly susceptible to moisture contamination of the KBr.[9][14]

  • Spectral Libraries: For definitive identification, the acquired spectrum should be compared against a reference spectrum from a trusted spectral database or a previously verified in-house standard.

Conclusion

FTIR spectroscopy is a rapid, reliable, and information-rich technique for the structural characterization of this compound. By understanding the fundamental vibrational properties of the molecule's constituent functional groups and adhering to a rigorous, validated experimental protocol, researchers and drug development professionals can generate high-fidelity data to confirm molecular identity, assess purity, and ensure the quality of this critical pharmaceutical intermediate. The systematic approach outlined in this guide provides a robust framework for achieving accurate and reproducible results.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of the West Indies at Mona, Department of Chemistry. (n.d.). Sample preparation for FT-IR.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • University of Calgary. (n.d.). IR: nitro groups.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Wong, K. N. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
  • International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations.
  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Edubirdie. (n.d.). FTIR-ATR | Study Guide.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-462.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
  • Smith, D. C., Pan, C.-Y., & Nielsen, J. R. (1950). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 72(7), 2948-2954.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 585-590.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Parameter of Solubility in Research and Development

To the researchers, scientists, and drug development professionals who drive innovation, the journey from a promising molecule to a transformative application is paved with meticulous characterization. Among the fundamental physicochemical properties, solubility stands as a critical gatekeeper, dictating the feasibility of experimental assays, the design of synthetic routes, and the ultimate bioavailability of a potential therapeutic agent. This guide is dedicated to a compound of increasing interest in medicinal chemistry and materials science: 3-Bromo-5-nitropyridine. While this molecule holds significant potential as a versatile building block, a comprehensive public record of its solubility in common laboratory solvents is notably absent.

This document, therefore, takes a unique approach. Instead of merely presenting pre-existing data, it serves as both a repository of known physicochemical properties and, more importantly, a detailed methodological guide. By elucidating the principles of solubility and providing a robust, self-validating experimental protocol, this guide empowers you, the end-user, to determine the precise solubility of this compound in your specific solvent systems of interest. This approach ensures not only the accuracy of your results but also a deeper understanding of the underlying chemical principles at play.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting and interpreting its solubility. This compound is a solid at room temperature with the following key characteristics[1]:

PropertyValueSource
Molecular Formula C₅H₃BrN₂O₂PubChem[1]
Molecular Weight 202.99 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
CAS Number 15862-30-3PubChem[1]

The presence of a pyridine ring, a bromine atom, and a nitro group imparts a significant degree of polarity to the molecule. The electronegative nitrogen and oxygen atoms, along with the bromine, create a dipole moment, suggesting that this compound will exhibit preferential solubility in polar solvents. However, the overall solubility will be a nuanced interplay between the polarity of the solvent, its ability to form hydrogen bonds, and the energy required to overcome the crystal lattice forces of the solid compound.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a powerful, albeit qualitative, predictor of solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the enthalpy of mixing.

  • T is the temperature in Kelvin.

  • ΔS is the entropy of mixing.

For a solid to dissolve in a liquid solvent, energy is required to break the intermolecular forces within the solute's crystal lattice (lattice energy) and the intermolecular forces between solvent molecules. Energy is then released upon the formation of new solute-solvent interactions.

  • Polar Solvents: These solvents, such as water, methanol, ethanol, DMSO, and DMF, have significant dipole moments and, in the case of protic solvents, the ability to donate hydrogen bonds. They are most effective at dissolving polar solutes by stabilizing the solute's partial charges through dipole-dipole interactions or hydrogen bonding.

  • Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have low dielectric constants and minimal dipole moments. They are best suited for dissolving nonpolar solutes through weaker van der Waals forces.

Given the polar nature of this compound, it is anticipated to have higher solubility in polar solvents. The nitro and pyridine functionalities, in particular, suggest that polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, will be effective. Conversely, its solubility in nonpolar solvents like hexane is expected to be low.

A Validated Experimental Protocol for Quantitative Solubility Determination

The absence of published data necessitates a reliable experimental approach. The following protocol outlines the equilibrium solubility method, a gold-standard technique for determining the solubility of a solid in a liquid solvent. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • Vials with screw caps

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to vials prep2 Add a known volume of solvent prep1->prep2 Dispense equil Incubate with shaking at a constant temperature (e.g., 24-48h) prep2->equil sample1 Centrifuge to pellet excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 Clarify sample3 Prepare dilutions sample2->sample3 Dilute sample4 Analyze by HPLC or UV-Vis sample3->sample4 Quantify Solubility_Factors cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Expected Outcome solute Polar Nature (Pyridine, Nitro, Bromo groups) solvent_polar High Polarity (e.g., DMSO, DMF, Water) solute->solvent_polar Strong Intermolecular Forces (Dipole-Dipole, H-Bonding) solvent_nonpolar Low Polarity (e.g., Hexane, Toluene) solute->solvent_nonpolar Weak Intermolecular Forces (van der Waals) high_sol High Solubility solvent_polar->high_sol low_sol Low Solubility solvent_nonpolar->low_sol

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, 3-Bromo-5-nitropyridine stands as a valuable heterocyclic building block. Its unique electronic properties, stemming from the interplay of the electronegative bromine atom and the strongly electron-withdrawing nitro group on the pyridine ring, make it a versatile reagent for introducing complex functionalities. However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and well-understood set of safety protocols for its handling and storage. This guide, intended for laboratory researchers and drug development professionals, provides an in-depth examination of the safe handling, storage, and emergency procedures for this compound, grounding every recommendation in the principles of chemical reactivity and laboratory safety.

Understanding the Hazard Profile: A Foundation for Safe Practice

This compound is a solid compound that presents several health and safety hazards that must be thoroughly understood before any laboratory work commences. The primary hazards are acute toxicity if swallowed, and the potential for serious eye damage.[1][2] It is also classified as a skin and respiratory irritant.[3][4] The causality behind these hazards lies in the compound's chemical nature. As a halogenated nitroaromatic compound, it can react with biological macromolecules, leading to irritation and toxicity.

Table 1: Key Physical and Hazard Data for this compound

PropertyValueSource
Molecular Formula C₅H₃BrN₂O₂
Molecular Weight 202.99 g/mol
Appearance Solid
GHS Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage)
Signal Word Danger

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

The cornerstone of safely handling this compound is a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). The primary goal is to minimize all routes of exposure: inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those that could generate dust or aerosols, must be conducted in a certified chemical fume hood. The fume hood provides critical protection by continuously drawing airborne contaminants away from the user. Ensure that the fume hood has a face velocity that meets institutional and regulatory standards, typically between 80-120 feet per minute.

A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled. Regular testing of this equipment is mandatory to ensure its functionality in an emergency.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] Given the risk of serious eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[5]

  • Skin Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds.[6][7] It is crucial to check the manufacturer's glove compatibility data for breakthrough times and permeation rates for compounds similar to this compound. Gloves should be inspected for any signs of degradation before each use and changed frequently. A lab coat should be worn at all times and should be buttoned to provide maximum coverage. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: For routine handling within a certified fume hood, respiratory protection is typically not required. However, in situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill or when weighing out large quantities of the powder outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Storage and Incompatibility: Maintaining Chemical Stability

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous reactions.

Storage Conditions

The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It should be stored away from sources of heat, ignition, and direct sunlight. The storage area should be designated for toxic and hazardous materials.

Incompatible Materials

This compound should be stored separately from incompatible materials to prevent potentially vigorous or explosive reactions. Key incompatibilities include:

  • Strong Oxidizing Agents: These can react exothermically with the nitro group, posing a fire or explosion hazard.

  • Strong Bases: Can promote decomposition or unwanted side reactions.

  • Strong Acids: May lead to vigorous reactions or decomposition.

Experimental Protocol: Reduction of this compound to 3-Amino-5-bromopyridine

The following protocol for the palladium-catalyzed reduction of this compound is provided as a practical example of how to integrate safe handling procedures into a synthetic workflow.

Materials and Equipment
  • This compound

  • Palladium on activated charcoal (Pd/C)

  • Tetrahydroxydiboron

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

  • TLC plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure with Integrated Safety Measures
  • Reaction Setup (in a certified chemical fume hood):

    • To a dry round-bottom flask, add this compound (0.6 mmol, 121.8 mg), palladium on charcoal (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg).

    • Safety Causality: Weighing out the solid reagents should be done carefully to avoid generating dust. The use of a powder-safe enclosure or careful technique within the fume hood is recommended. Pd/C can be pyrophoric and should be handled with care, avoiding ignition sources.

  • Solvent Addition and Inerting:

    • Add acetonitrile (1 mL) and water (108.0 mg) to the flask.

    • Equip the flask with a condenser and purge the system with nitrogen or argon for 5-10 minutes.

    • Safety Causality: Acetonitrile is flammable and toxic. The reaction is performed under an inert atmosphere to prevent potential side reactions and to ensure the stability of the catalyst.

  • Reaction:

    • Heat the reaction mixture to 50°C with vigorous stirring for 24 hours.

    • Monitor the reaction progress by TLC.

    • Safety Causality: The heating mantle should be connected to a temperature controller to prevent overheating. The reaction should be monitored regularly to ensure it is proceeding as expected.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 10 mL of water to the flask.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Safety Causality: Extractions should be performed in a separatory funnel, which should be vented frequently to release any pressure buildup.

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Safety Causality: The rotary evaporator should be operated with a splash guard and the vacuum should be applied gradually to prevent bumping.

  • Purification:

    • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

    • Safety Causality: Column chromatography should be performed in the fume hood. Ensure that the column is packed properly to avoid cracks and that the solvent flow is controlled.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent safety protocols, the potential for accidents exists. A well-defined emergency response plan is therefore essential.

Spill Response

The appropriate response to a spill will depend on its size and location.

Caption: Decision workflow for spill response.

For a small, contained spill of solid this compound:

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including a respirator if there is a risk of airborne dust.

  • Gently cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill, or a spill outside of a contained area, evacuate the laboratory immediately and contact your institution's emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste. It should be collected in a clearly labeled, sealed container designated for halogenated organic waste.[6] Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its inherent hazards and diligently applying the principles of laboratory safety—from engineering controls and PPE to proper storage and emergency preparedness—researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is not merely a set of rules, but a foundational element of scientific excellence.

Caption: Comprehensive safe handling workflow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information.
  • Scandia Gear. (n.d.). Chemical Resistant Gloves – Scandia Gear | Superior Protection.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964).
  • Scandia Gear. (n.d.). What are chemical resistant gloves?.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information.
  • SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.
  • YouTube. (2023, March 13). Reactivity 3.1.6 Strong and Weak Acids and Bases [IB Chemistry SL/HL]. [Video]. YouTube.
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide on the Acute Toxicity and Hazards of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitropyridine is a halogenated and nitrated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block in the synthesis of novel pharmaceutical agents necessitates a thorough understanding of its toxicological profile to ensure safe handling and to anticipate potential liabilities in drug candidates. This guide provides a comprehensive overview of the acute toxicity and associated hazards of this compound, grounded in established regulatory frameworks and toxicological principles. We will delve into its hazard classifications, potential routes of exposure, and the standardized methodologies for assessing its acute toxic effects. The objective is to equip researchers and drug development professionals with the critical knowledge required for risk assessment and the implementation of appropriate safety protocols.

Toxicological Profile: GHS Classification and Hazard Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. According to aggregated data from multiple suppliers, this compound is classified as a substance with significant acute toxicity and corrosive potential.[1][2]

GHS Hazard Classification

The GHS classification for this compound is summarized in the table below. It is important to note that the percentages reflect the proportion of notifications to the European Chemicals Agency (ECHA) that include a particular hazard code.[1][2]

Hazard ClassCategoryHazard StatementPercentage of Notifications
Acute Toxicity, OralCategory 3H301: Toxic if swallowed88.9%[1][2]
Serious Eye DamageCategory 1H318: Causes serious eye damage88.9%[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin11.1%[1]
Skin IrritationCategory 2H315: Causes skin irritation11.1%[1]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation11.1%[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation11.1%[1]
GHS Pictograms and Signal Word

The primary hazards associated with this compound are represented by the following GHS pictograms:

GHS Pictograms for this compound

The corresponding signal word is Danger .[1][3]

Routes of Exposure and Symptoms of Acute Poisoning

Understanding the potential routes of exposure is fundamental to implementing effective safety measures.

  • Ingestion: Based on its GHS classification as "Toxic if swallowed," accidental ingestion is a primary concern.[1][2] Symptoms of acute oral toxicity can be severe and may include nausea, vomiting, abdominal pain, and in sufficient quantities, may lead to systemic toxic effects.

  • Dermal Contact: The classification of "Harmful in contact with skin" and "Causes skin irritation" indicates that dermal absorption can lead to systemic toxicity and local effects.[1] Prolonged or repeated contact may cause redness, inflammation, and pain.

  • Eye Contact: this compound is classified as causing "serious eye damage."[1][2] Direct contact with the eyes can lead to severe irritation, pain, and potentially irreversible damage to the cornea and other ocular structures.

  • Inhalation: While the primary concern is oral toxicity, the potential for respiratory tract irritation exists, particularly if the compound is in a dust or aerosol form.[1] Symptoms may include coughing, shortness of breath, and irritation of the mucous membranes.

Mechanism of Toxicity: Inferred Pathways

While specific mechanistic studies on this compound are limited, the toxicity of nitroaromatic and halopyridine compounds can be inferred from existing literature.

Toxicity_Mechanism cluster_0 Inferred Toxicity Pathways for this compound BNP This compound Metabolism Metabolic Activation (e.g., Nitroreduction) BNP->Metabolism Phase I/II Enzymes ReactiveIntermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine derivatives) Metabolism->ReactiveIntermediates OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress Redox Cycling CovalentBinding Covalent Binding to Macromolecules (Proteins, DNA) ReactiveIntermediates->CovalentBinding CellularDamage Cellular Damage OxidativeStress->CellularDamage CovalentBinding->CellularDamage Toxicity Observed Toxicity (Cytotoxicity, Organ Damage) CellularDamage->Toxicity

Inferred Metabolic Activation and Toxicity Pathway

The nitro group of nitropyridines can undergo metabolic reduction by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity. Furthermore, these reactive metabolites can covalently bind to cellular macromolecules, disrupting their function and contributing to organ damage.

Experimental Protocols for Acute Toxicity Assessment

To ensure the safety of novel compounds, a battery of standardized acute toxicity studies is typically performed. The following protocols, based on OECD (Organisation for Economic Co-operation and Development) guidelines, are fundamental for characterizing the acute toxicity of a substance like this compound.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to assign a chemical to a GHS toxicity category.[3][4][5]

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (typically female rats) are used.[3][5] They are acclimatized to laboratory conditions for at least five days before the study.[3]

  • Dose Formulation: The test substance is typically administered in a suitable vehicle. If not water-soluble, an appropriate oil or suspension is used.

  • Dosing Procedure: A single oral dose is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[3]

  • Stepwise Dosing:

    • Initially, three animals are dosed at the selected starting level.

    • The outcome (survival or death) determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is tested.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[3][4] Body weight is recorded weekly.

  • Endpoint: The GHS classification is determined by the dose level at which mortality is observed.

OECD_423_Workflow cluster_outcomes Outcomes start Start: Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe_14_days Observe for 14 Days dose_3_animals->observe_14_days mortality_check Mortality Check observe_14_days->mortality_check outcome_1 2 or 3 Deaths: Classify and Stop mortality_check->outcome_1 High outcome_2 0 or 1 Death: Dose 3 More Animals at Same Level mortality_check->outcome_2 Low outcome_3 No Deaths: Test at Higher Dose Level mortality_check->outcome_3 None outcome_4 Deaths at 5 mg/kg: Classify and Stop mortality_check->outcome_4 At Lowest Dose

Workflow for OECD Guideline 423 (Acute Toxic Class Method)
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][7][8][9][10]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[6][7]

  • Test Substance Application: A small area of the animal's skin is shaved. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.[6][7]

  • Exposure Period: The exposure duration is typically 4 hours.[6][7]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[6][7]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[1][11][12][13][14]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[12]

  • Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation, and observations may continue for up to 21 days if effects persist.[14]

  • Scoring: The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.

Precautionary Measures and First Aid

Given the significant hazards of this compound, strict adherence to safety protocols is mandatory.

Precautionary Statements (P-codes):

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

First Aid:

  • Ingestion: If swallowed, seek immediate medical attention. Do NOT induce vomiting.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a chemical intermediate with significant acute toxicity, primarily through the oral route, and is a severe eye irritant. Its handling requires stringent safety measures, including the use of appropriate personal protective equipment and adherence to established safe laboratory practices. While specific quantitative toxicity data are not widely available, the GHS classification provides a strong basis for risk assessment. For novel compounds derived from this compound, a thorough evaluation of their acute toxicity profile, following standardized OECD guidelines, is an indispensable component of the drug development process. This ensures the safety of researchers and provides critical data for regulatory submissions and the overall assessment of a drug candidate's safety profile.

References

  • PubChem. This compound | C5H3BrN2O2 | CID 2762898.
  • YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]
  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423) | PPTX. [Link]
  • Toxicology IND Services.
  • OECD. Test No.
  • OECD.
  • Analytice. OECD No.
  • EUROLAB.
  • Labcorp. OECD 402/OCSPP 870.1200: Acute dermal toxicity. [Link]
  • OECD. Test No.
  • Labcorp. OECD 405/OCSPP 870.
  • OECD. Test No. 402: Acute Dermal Toxicity. [Link]
  • OECD. Test No.
  • OECD. Test No.
  • OECD. Test No. 402: Acute Dermal Toxicity. [Link]
  • OECD. Test No.
  • OECD. Test No.
  • OECD. Test No.
  • Nucro-Technics. OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]
  • OECD.
  • Nucro-Technics.
  • Analytice. OECD 402: Acute Dermal Toxicity. [Link]
  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
  • The Joint Research Centre - EU Science Hub. Acute Toxicity. [Link]
  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
  • PubChem. 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279.
  • PubChem. This compound | C5H3BrN2O2 | CID 2762898.

Sources

Whitepaper: The Reactivity and Stability of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-Bromo-5-nitropyridine is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique electronic architecture, dictated by the interplay between the pyridine nitrogen and a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile. This guide provides an in-depth analysis of the chemical behavior, stability, and handling of this compound. We will explore its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and causality. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile intermediate in their synthetic campaigns.

Introduction: Strategic Importance in Synthesis

Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, owing to their versatile reactivity and presence in numerous biologically active molecules.[1] this compound (CAS No. 15862-30-3) has emerged as a particularly valuable intermediate.[] The strategic placement of a bromo substituent and a nitro group on the pyridine core creates a molecule primed for sequential, regioselective functionalization.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a potent electron-withdrawing nitro group at the 5-position further depletes the ring of electron density. This electronic arrangement is the cornerstone of the compound's reactivity, making it an excellent electrophile for nucleophilic attack and a suitable substrate for organometallic cross-coupling reactions.[3][4] This guide will dissect these reactivity patterns to provide a predictive framework for its application in complex molecule synthesis.

Physicochemical and Safety Overview

A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15862-30-3[5][6][7]
Molecular Formula C₅H₃BrN₂O₂[1][][5][7]
Molecular Weight 202.99 g/mol [][5]
Appearance Solid
IUPAC Name This compound[][5]
SMILES C1=C(C=NC=C1Br)[O-][5][8]
InChI Key WHYJVHQKKJHXTB-UHFFFAOYSA-N[5]

Table 2: GHS Hazard and Safety Information

Hazard ClassGHS ClassificationPrecautionary Codes (Sample)Source
Acute Toxicity, Oral Danger, H301 (Toxic if swallowed)P301 + P310 + P330[5]
Serious Eye Damage Danger, H318 (Causes serious eye damage)P280, P305 + P351 + P338 + P310[5]
Skin Irritation Warning, H315 (Causes skin irritation)P264, P280, P302+P352[5][9]
Eye Irritation Warning, H319 (Causes serious eye irritation)P264, P280, P305+P351+P338[5][9]
Respiratory Irritation Warning, H335 (May cause respiratory irritation)P261, P271, P304+P340[9]

Note: This is a summary. Users must consult the full Safety Data Sheet (SDS) before handling.

Core Reactivity: An Electron-Deficient Heterocycle

The reactivity of this compound is dominated by two key features: the electron-deficient aromatic ring and the presence of a good leaving group (Br).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming carbon-heteroatom bonds. Aromatic rings typically resist nucleophilic attack, but the presence of strong electron-withdrawing groups, such as the nitro group on this compound, dramatically facilitates this process.[3][4]

Causality of Reactivity:

  • Activation: The nitro group, positioned para to the C2 and C6 positions and ortho to the C4 and C6 positions, strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[3][4] In this compound, the bromine at C3 is ortho to the nitro group at C5 (relative to the C4 position), enhancing its susceptibility.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. The departure of the bromide leaving group then restores the aromaticity of the ring.[10]

Caption: Generalized SNAr mechanism for this compound.

This pathway allows for the displacement of the bromine atom by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing straightforward access to diverse libraries of substituted nitropyridines.[11]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in this compound makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is particularly prominent.[12][13]

Causality and Key Parameters:

  • Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄.[12][14]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12][14]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used to dissolve both the organic substrates and the inorganic base.[12]

  • Ligands: Phosphine ligands (e.g., PPh₃, XPhos) are used to stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity.[15]

Suzuki_Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add pd2_complex Ar-Pd(II)L_n-Br add->pd2_complex trans Transmetalation pd2_complex->trans pd2_r Ar-Pd(II)L_n-R' trans->pd2_r elim Reductive Elimination pd2_r->elim elim->pd0 product Ar-R' elim->product aryl_halide This compound (Ar-Br) aryl_halide->add boronic_acid R'-B(OH)₂ + Base boronic_acid->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group

The nitro group is not merely an activating group; it is also a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reductions (e.g., SnCl₂, Fe/HCl).[11][16] This transformation opens up a new dimension of synthetic possibilities, allowing for the introduction of amide bonds, diazotization reactions, or further nucleophilic substitutions on the newly formed aniline derivative.[17]

Stability and Handling Protocols

As a reactive chemical intermediate, proper storage and handling of this compound are paramount for both safety and experimental integrity.

3.1. Storage Conditions

  • Recommendation: Store the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Causality: The compound is a solid at room temperature. Storing it away from moisture and heat prevents potential degradation and ensures its long-term stability for reproducible results. The product should be stored locked up.[9]

3.2. Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][18]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[18][19]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][18]

    • Respiratory Protection: If dust is generated, use an approved particulate respirator.[19]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][19]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[9][19]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9][19]

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative examples of how this compound is used in key synthetic transformations.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Objective: To synthesize a 3-aryl-5-nitropyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[15]

  • Base (e.g., K₂CO₃, 2.0 equiv)[12]

  • Solvent: Degassed 1,4-dioxane and water (e.g., 4:1 v/v)[12]

  • Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen line

Workflow Diagram:

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Combine this compound, boronic acid, and base in flask B Seal flask, evacuate, and backfill with Argon/N₂ (3x) A->B C Add degassed solvent via syringe B->C D Add Palladium catalyst C->D E Heat mixture to 80-100 °C with stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G Upon completion H Add water and extract with organic solvent (e.g., EtOAc) G->H I Dry organic layer (e.g., Na₂SO₄), filter, and concentrate H->I J Purify by flash chromatography I->J

Caption: Standard laboratory workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.

  • Monitoring: Track the consumption of the starting material using an appropriate method like TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired product.

Conclusion

This compound is a powerful and versatile building block whose reactivity is governed by predictable electronic principles. Its activated pyridine ring is highly susceptible to nucleophilic aromatic substitution, while the bromo substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions. The nitro group further enhances its utility by acting as both a potent activating group and a functional handle for subsequent transformations. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, enables chemists to strategically and efficiently incorporate this valuable intermediate into the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

  • Benchchem. (n.d.). This compound | 15862-30-3.
  • Dakenchem. (n.d.). The Chemical Reactivity of 3-Bromo-2-fluoro-5-nitropyridine in Synthesis.
  • Royal Society of Chemistry. (n.d.). Synthetic routes to compounds 5 and 10-19.
  • ECHEMI. (n.d.). 3-Bromo-5-nitro-2-pyridinamine SDS, 15862-31-4 Safety Data Sheets.
  • National Institutes of Health, PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Dakenchem. (2025). Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine.
  • ChemicalBook. (2025). This compound | 15862-30-3.
  • Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s).
  • Jubilant Ingrevia. (2024). 5-bromo-2-nitropyridine Safety Data Sheet.
  • BOC Sciences. (n.d.). CAS 15862-30-3 this compound.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • PubChemLite. (n.d.). This compound (C5H3BrN2O2).
  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
  • Dakenchem. (n.d.). Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-nitropyridine.
  • Dakenchem. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Yao, J.-Y., Blake, P., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • National Institutes of Health, PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine.
  • Washington, DC, USA: Chemsrc. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR - Properties.
  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 15862-30-3.

Sources

An In-depth Technical Guide to the Electron Density Distribution in the 3-Bromo-5-nitropyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution within the 3-Bromo-5-nitropyridine molecule. Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, and their biological activity and material properties are intrinsically linked to their electronic architecture. This document synthesizes theoretical principles with state-of-the-art experimental and computational methodologies to offer a detailed portrait of the electronic landscape of this compound. We dissect the competing and synergistic electronic effects of the bromo and nitro substituents, providing a predictive framework for the molecule's reactivity and intermolecular interactions. Detailed protocols for high-resolution X-ray diffraction and Density Functional Theory (DFT) calculations are presented as practical workflows for researchers. The guide culminates in an integrated analysis of the molecule's electrostatic potential, atomic charges, and bonding characteristics, highlighting its significance for rational drug design and crystal engineering.

Introduction: The Significance of Substituted Pyridines

The pyridine ring, an aromatic heterocycle, is a cornerstone of modern chemistry. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the importance of understanding its fundamental properties. The lone pair of electrons on the nitrogen atom and the overall electron-deficient nature of the ring compared to benzene create a unique electronic environment.[1][2] This environment can be precisely modulated by the introduction of substituents, which act as electronic "tuning knobs," altering the ring's reactivity, polarity, and capacity for intermolecular interactions.

This guide focuses specifically on this compound, a molecule featuring two powerful, yet distinct, electron-withdrawing groups. The study of its electron density distribution is not merely an academic exercise; it provides critical insights into:

  • Chemical Reactivity: Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting the regioselectivity of chemical reactions.

  • Drug-Receptor Interactions: Understanding the molecular electrostatic potential is crucial for predicting how the molecule will interact with biological targets, such as proteins and nucleic acids, through hydrogen bonding, halogen bonding, and other non-covalent interactions.

  • Crystal Engineering: The charge distribution governs how molecules pack in the solid state, influencing properties like solubility, stability, and polymorphism.

By combining theoretical knowledge with practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the tools to understand and exploit the nuanced electronic characteristics of this important chemical scaffold.

Theoretical Framework: A Tale of Two Substituents

The electron distribution in this compound is a direct consequence of the interplay between the intrinsic properties of the pyridine ring and the electronic effects of the bromo and nitro substituents. These effects are primarily understood through two mechanisms: the inductive effect and the resonance effect.[3][4][5]

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. More electronegative atoms pull electron density towards themselves, creating a dipole.[4]

  • Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons across a conjugated system, which can either donate (+R) or withdraw (-R) electron density from the ring.[3][6]

The Unsubstituted Pyridine Ring: A Baseline

Unlike benzene, the electron density in pyridine is not uniformly distributed. The more electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect, reducing the electron density at all carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions.[1][2][7] This makes the pyridine ring inherently less susceptible to electrophilic substitution than benzene.[1]

The Bromo Substituent at C3

The bromine atom exhibits a dual electronic nature:

  • Strong -I Effect: Being highly electronegative, bromine strongly withdraws electron density from the ring through the C-Br sigma bond.[4][8]

  • Weak +R Effect: The lone pairs on the bromine atom can be delocalized into the aromatic π-system. However, due to the poor overlap between the 4p orbital of bromine and the 2p orbital of carbon, this resonance donation is weak.[8]

The net result is that bromine is a deactivating group (the -I effect dominates), yet it directs incoming electrophiles to the ortho and para positions due to the resonance stabilization of the intermediates.[4][8]

The Nitro Substituent at C5

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry:

  • Strong -I Effect: The highly electronegative nitrogen and oxygen atoms strongly pull electron density from the ring.

  • Strong -R Effect: The nitro group can actively withdraw π-electron density from the ring through resonance, delocalizing it onto the oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the substituent.[3][8]

This potent combination of effects makes the nitro group a very strong deactivator and a meta-director for electrophilic aromatic substitution.[8]

The Combined Effect in this compound

In this compound, these effects combine to create a highly electron-deficient aromatic system.

  • The nitrogen heteroatom, the bromo group at C3, and the nitro group at C5 all pull electron density out of the ring.

  • The strongest electron withdrawal will be due to the nitro group's resonance effect, which significantly depletes charge from the positions ortho (C4, C6) and para (C2) to it.

  • The cumulative inductive effects of all three withdrawing moieties further polarize the C-H and C-C bonds.

This leads to a predictable landscape: the regions around the ring nitrogen and the nitro group will be strongly electron-poor (electrophilic), while the bromine atom will induce a region of positive electrostatic potential on its outer surface, known as a "sigma-hole," which is crucial for halogen bonding.[9][10][11]

Substituent_Effects cluster_ring Pyridine Ring cluster_substituents Substituents cluster_molecule This compound Pyridine Pyridine (Electron Deficient) Molecule Highly Electron-Poor Ring (Enhanced Electrophilicity) Pyridine->Molecule Base System Bromo Bromo (C3) -I (Strong) +R (Weak) Net: Deactivating Bromo:port->Molecule Withdraws e⁻ density Nitro Nitro (C5) -I (Strong) -R (Strong) Net: Strongly Deactivating Nitro:port->Molecule Strongly withdraws e⁻ density caption Logical relationship of substituent effects.

Caption: Logical relationship of substituent effects.

Experimental Workflow: High-Resolution X-ray Diffraction

To experimentally visualize the electron density distribution, high-resolution X-ray crystallography (HR-XRD) is the gold standard.[12] Unlike conventional XRD which primarily determines atomic positions, HR-XRD measures diffraction data to a very high resolution, allowing for the mapping of the subtle distribution of valence electrons involved in chemical bonding and lone pairs.[13][14][15]

XRD_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Crystal Growth High-quality single crystal of This compound is required. B 2. Data Collection Collect diffraction data at low temp (e.g., 100 K) to minimize thermal motion. Use high-intensity X-ray source. A->B C 3. Data Processing Integrate intensities and apply corrections (Lorentz, polarization, absorption). B->C D 4. Structure Solution & IAM Solve structure using Independent Atom Model (IAM) to get atomic positions. C->D E 5. Multipole Modeling Refine against data using the Hansen-Coppens formalism. Models aspherical electron density. D->E F 6. Topological Analysis Generate deformation density maps. Analyze bond critical points (QTAIM). E->F caption Workflow for Experimental Electron Density Determination.

Caption: Workflow for Experimental Electron Density Determination.

Protocol 1: High-Resolution X-ray Diffraction and Multipole Refinement
  • Crystal Growth: Grow diffraction-quality single crystals of this compound, typically through slow evaporation from a suitable solvent.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Ag radiation) and a sensitive detector (e.g., CCD or CMOS).

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to reduce thermal vibrations and improve data quality.

    • Collect a full sphere of diffraction data to a high resolution (sin(θ)/λ > 1.0 Å⁻¹).

  • Data Reduction: Process the raw diffraction images to integrate the intensities of each reflection. Apply necessary corrections for experimental factors like Lorentz-polarization effects and absorption.

  • Independent Atom Model (IAM) Refinement: Solve the crystal structure using standard methods. Refine the atomic positions and anisotropic displacement parameters (ADPs) using a spherical atom model. This provides the initial framework.

  • Multipole Model Refinement:

    • Employ specialized software (e.g., XD2006, Olex2) to refine the electron density using the Hansen-Coppens multipole formalism.[16][17][18] This model describes the atomic electron density as a sum of a spherical core, a spherical valence density, and a series of aspherical multipole functions that account for bonding and lone pair features.[17][19]

    • Refine the populations (P_lm) and expansion-contraction parameters (κ) of the multipole functions against the experimental diffraction data until convergence is reached.

  • Analysis and Visualization:

    • Calculate static deformation density maps (ρ_def = ρ_multipole - ρ_IAM). These maps reveal the redistribution of electron density upon bond formation, showing excess density in bonds and lone pair regions and deficiencies at atomic nuclei.

    • Calculate the Laplacian of the electron density (∇²ρ). This mathematical function helps to locate regions of charge concentration (where ∇²ρ < 0) and charge depletion (where ∇²ρ > 0).

    • Perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis to characterize the properties of bond critical points (BCPs), providing quantitative measures of bond strength and character.[20][21][22]

Computational Workflow: Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary approach to understanding electron density.[23] Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational cost.[24][25][26]

DFT_Workflow A 1. Build Molecule Construct this compound in a molecular editor. B 2. Geometry Optimization Optimize the molecular geometry to find the lowest energy conformation. (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation Confirm a true energy minimum (no imaginary frequencies). B->C D 4. Single Point Energy & Wavefunction Perform a final, high-accuracy calculation to generate the wavefunction file. C->D E 5. Post-Calculation Analysis Generate MEP map. Perform NBO analysis. Perform QTAIM analysis. D->E caption Workflow for Computational Electron Density Analysis.

Caption: Workflow for Computational Electron Density Analysis.

Protocol 2: DFT Calculation and Analysis
  • Molecule Construction: Build the this compound molecule using a graphical user interface (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a geometry optimization to find the molecule's most stable structure.

    • Method Selection: Choose an appropriate DFT functional and basis set. A common and robust choice is the B3LYP functional with the 6-311+G(d,p) basis set. The B3LYP functional is a hybrid functional that provides a good balance of accuracy for many organic systems. The 6-311+G(d,p) basis set is flexible enough to accurately describe the electronic structure, including polarization (d,p) and diffuse (+) functions for lone pairs and anions.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry. A true energy minimum will have zero imaginary frequencies. This is a critical self-validation step.

  • Wavefunction Generation: Perform a single-point energy calculation using the optimized geometry to generate a high-quality wavefunction file (e.g., .wfx or .chk) for subsequent analysis.

  • Post-Hoc Analysis:

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map by plotting the electrostatic potential onto a surface of constant electron density.[27] This provides a color-coded visualization of the charge distribution, where red indicates negative potential (electron-rich, attractive to electrophiles) and blue indicates positive potential (electron-poor, attractive to nucleophiles).[28][29][30]

    • Natural Bond Orbital (NBO) Analysis: Use an NBO program (e.g., NBO6) to analyze the wavefunction.[31][32][33] NBO analysis provides a localized, Lewis-like picture of bonding and calculates natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis.[34][35]

    • Quantum Theory of Atoms in Molecules (QTAIM) Analysis: Use software like AIMAll to analyze the wavefunction file and characterize the bond critical points (BCPs) within the molecule, providing data on bond ellipticity, electron density at the BCP, and the Laplacian of the density.[20][36][37]

Integrated Analysis: The Electron Density Landscape

Combining the theoretical predictions with the expected results from experimental and computational workflows gives a clear and detailed picture of the electron density in this compound.

Molecular Electrostatic Potential (MEP): The MEP map would be characterized by:

  • Intense Negative Potential (Red): Localized over the oxygen atoms of the nitro group and, to a lesser extent, the lone pair of the ring nitrogen. These are the primary sites for electrophilic attack or hydrogen bond donation.

  • Intense Positive Potential (Blue): Located on the hydrogen atoms attached to the ring and, significantly, on the exterior of the bromine atom along the C-Br bond axis (the σ-hole). This positive region on the bromine is the key feature enabling halogen bonding interactions.[10][38][39]

  • Neutral to Slightly Positive Potential (Green/Yellow): Covering the carbon framework of the aromatic ring, reflecting its overall electron deficiency.

Atomic Charges and Bonding: An NBO analysis is expected to yield the quantitative data summarized below.

Atom/GroupExpected Natural Charge (e)Rationale
N (Pyridine) Significantly NegativeHigh electronegativity and lone pair localization.
C2, C4, C6 PositiveInfluence of the ring N and nitro group's -R effect.
C3 (bonded to Br) PositiveStrong -I effect from the attached bromine atom.
C5 (bonded to NO₂) Significantly PositiveStrong -I and -R effects from the nitro group.
Br Slightly NegativeHigh electronegativity, but the charge is less negative than in an alkyl bromide due to donation into the ring.
N (Nitro) Highly PositiveBonded to two highly electronegative oxygen atoms.
O (Nitro) Significantly NegativeTerminal, highly electronegative atoms; recipients of delocalized π-electron density.

Table 1: Predicted Natural Atomic Charges from NBO Analysis.

The QTAIM analysis would confirm the covalent nature of the C-C, C-N, C-H, C-Br, and N-O bonds. The electron density at the bond critical point (ρ_bcp) for the C-NO₂ and C-Br bonds would reflect the strong polarization towards the substituents.

Implications for Drug Development and Materials Science

The detailed electronic map of this compound has profound practical implications:

  • Rational Drug Design: The MEP map is a powerful tool for predicting ligand-receptor interactions. The strong negative potential on the nitro group's oxygens makes them potent hydrogen bond acceptors. The positive σ-hole on the bromine atom makes it a strong halogen bond donor .[9][38] Halogen bonding is an increasingly recognized and exploited interaction in medicinal chemistry for enhancing binding affinity and selectivity.[10][39]

  • Predicting Metabolism: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, a potential metabolic pathway. The most electron-poor carbon atoms (C2, C4, C6) are the most likely sites for such transformations.

  • Crystal Engineering: The distinct positive and negative regions (nitro group, ring nitrogen, bromine's σ-hole) create a highly directional set of intermolecular interactions. This allows for the rational design of co-crystals and solid-state architectures with specific physical properties (e.g., melting point, solubility) by pairing this compound with suitable hydrogen or halogen bond acceptors.

Conclusion

The electron density distribution of this compound is a complex landscape shaped by the powerful and competing electronic influences of its constituent parts. The pyridine nitrogen, bromo group, and nitro group work in concert to create a highly electron-deficient aromatic ring with distinct, localized regions of extreme positive and negative electrostatic potential. This detailed electronic architecture, which can be precisely mapped by high-resolution X-ray diffraction and accurately modeled using Density Functional Theory, directly governs the molecule's reactivity and its capacity for specific, directional intermolecular interactions like hydrogen and halogen bonding. A thorough understanding of this electron density is therefore not just fundamental, but essential for the strategic application of this scaffold in the fields of drug discovery and advanced materials.

References

  • Hansen, N. K., & Coppens, P. (1978). Electron Population Analysis of Accurate Diffraction Data. VI. Testing Aspherical Atom Refinements on Small Molecules. Acta Crystallographica Section A, 34(6), 909-921. [Link]
  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
  • Coppens, P. (1997). X-ray Charge Densities and Chemical Bonding. Oxford University Press. [Link]
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]
  • Volkov, A., & Coppens, P. (2001). Critical examination of the radial functions in the Hansen–Coppens multipole model through topological analysis of theoretical charge densities. Acta Crystallographica Section A, 57(4), 395-403. [Link]
  • Corminboeuf, C., Ceriotti, M., et al. (2019). Machine learning predicts electron densities with DFT accuracy. Chemistry World. [Link]
  • ResearchGate. (2017). Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine. [Link]
  • Voth, G. A., et al. (2009). Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone. The Journal of Physical Chemistry A, 113(16), 4753-4760. [Link]
  • Wikipedia. (2024). Pyridine. [Link]
  • Farrugia, L. J. (2007). The Multipole Model and Refinement. Jyväskylä Summer School on Charge Density. [Link]
  • University of Liverpool. (n.d.). Resonance and Inductive Effects. [Link]
  • Wikipedia. (2024). X-ray crystallography. [Link]
  • Royal Society of Chemistry. (2011). The refinement strategy.
  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. [Link]
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]
  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. [Link]

Sources

Methodological & Application

Synthesis of Novel Derivatives from 3-Bromo-5-nitropyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-nitropyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities.[1] Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and strategic building block. Its unique electronic and structural features, characterized by an electron-deficient ring system activated by the potent electron-withdrawing nitro group, and the presence of a synthetically malleable bromine atom, render it an ideal substrate for a multitude of cross-coupling and substitution reactions.[2][3]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices. We will delve into key transformations including Palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). Furthermore, this guide will cover the subsequent reduction of the nitro group, a critical step in accessing the corresponding 3-amino-5-substituted pyridines, which are themselves valuable precursors to a diverse range of bioactive molecules.[4]

Core Synthetic Strategies: A World of Possibilities

The reactivity of this compound is dominated by two primary centers: the C-Br bond at the 3-position and the nitro group at the 5-position. The strategic sequencing of reactions at these two sites allows for the generation of a vast library of 3,5-disubstituted pyridine derivatives.

Synthetic_Strategies A This compound B Palladium-Catalyzed Cross-Coupling A->B Versatile C-C and C-N bond formation C Nucleophilic Aromatic Substitution (SNAr) A->C Direct introduction of heteroatoms D Suzuki Coupling (C-C bond formation) B->D E Sonogashira Coupling (C-C bond formation) B->E F Buchwald-Hartwig Amination (C-N bond formation) B->F G Alkoxide/Thiolate Substitution (C-O/C-S bond formation) C->G H 3-Substituted-5-nitropyridines D->H E->H F->H G->H I Nitro Group Reduction H->I Access to key amine intermediates J 3-Amino-5-substituted Pyridines I->J

Caption: Key synthetic pathways from this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] In the case of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from Pd(OAc)₂ and a phosphine ligand is common. The choice of ligand can be critical, with bulky, electron-rich phosphines often improving catalytic activity for challenging substrates.[8]

  • Base: A base is required to activate the organoboron species for transmetalation.[8] Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used. The choice of base can influence reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction: this compound + Phenylboronic Acid → 3-Phenyl-5-nitropyridine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic Acid PartnerTypical Yield (%)
1Phenylboronic acid85-95%
24-Methoxyphenylboronic acid80-90%
33-Thienylboronic acid75-85%

Table 1: Representative yields for Suzuki-Miyaura coupling with this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes from this compound.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[11]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reaction: this compound + Phenylacetylene → 3-(Phenylethynyl)-5-nitropyridine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed THF.

  • Add triethylamine (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for high catalytic activity.[14][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reaction: this compound + Morpholine → 4-(5-Nitropyridin-3-yl)morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.

  • Add this compound (1.0 eq).

  • Add anhydrous, degassed toluene.

  • Add morpholine (1.2 eq).

  • Seal the vessel and heat the mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group in this compound activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[3] While the bromine at the 3-position is a good leaving group, under certain conditions, the nitro group itself can be displaced by strong nucleophiles.[2] More commonly, the bromine is displaced by nucleophiles such as alkoxides and thiols.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles are required for SNAr reactions. Alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) are effective.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reagents and facilitate the reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion.

Detailed Protocol: SNAr of this compound with Sodium Methoxide

Reaction: this compound + Sodium Methoxide → 3-Methoxy-5-nitropyridine

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Part 3: Subsequent Transformation - Reduction of the Nitro Group

A key transformation of the newly synthesized 3-substituted-5-nitropyridines is the reduction of the nitro group to an amine.[4] This provides access to 3-amino-5-substituted pyridines, which are versatile intermediates for further functionalization, for example, in the synthesis of fused heterocyclic systems or as pharmacophores in their own right.

Causality of Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[4][16] Other common reagents include tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid.[17] The choice of reagent depends on the functional group tolerance of the substrate.

Nitro_Reduction_Workflow A 3-Substituted-5-nitropyridine B Reduction Conditions (e.g., H2, Pd/C) A->B Conversion of NO2 to NH2 C 3-Amino-5-substituted Pyridine B->C

Caption: Workflow for the reduction of the nitro group.

Detailed Protocol: Reduction of 3-Phenyl-5-nitropyridine

Reaction: 3-Phenyl-5-nitropyridine → 5-Phenylpyridin-3-amine

Materials:

  • 3-Phenyl-5-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve 3-Phenyl-5-nitropyridine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The 3,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The synthetic routes described in this guide provide access to a wide range of derivatives with potential therapeutic applications. For instance, novel 3,5-disubstituted pyridines have shown potent activity against drug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][18] The ability to readily vary the substituents at the 3 and 5-positions allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel pyridine derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions detailed in this guide provide reliable and efficient methods for the functionalization of the pyridine ring. The subsequent reduction of the nitro group opens the door to a vast chemical space of 3-amino-5-substituted pyridines, which are key intermediates in the development of new pharmaceuticals and functional materials. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this important building block.

References

  • NROChemistry. Sonogashira Coupling.
  • Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403963.
  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central.
  • ResearchGate. Innovative Synthesis of 3,5-Disubstituted Pyrazoline with Heterocyclic System for Hybrid Development.
  • ResearchGate. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.
  • Ingenta Connect. Innovative Synthesis of 3,5-Disubstituted Pyrazoline with Heterocyclic System for Hybrid Development.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with.
  • Common Organic Chemistry. Nitro Reduction - Common Conditions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Sonogashira coupling.
  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Wikipedia. Reduction of nitro compounds.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ElectronicsAndBooks. Nitropyridines, their Synthesis and Reactions.
  • National Institutes of Health. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Organic Syntheses. 2,3-diaminopyridine.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION.
  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • MDPI. Palladium-Catalyzed Reactions.
  • Semantic Scholar. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols..
  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which joins an organoboron species with an organohalide, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds.[2]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-nitropyridine. This substrate is of particular interest as the resulting 3-aryl-5-nitropyridine core is a valuable building block for various biologically active compounds. The presence of a strongly electron-withdrawing nitro group and the heteroaromatic pyridine ring introduces specific electronic considerations that necessitate a carefully optimized protocol for achieving high yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address potential challenges and troubleshooting strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rationalizing the choice of reagents and reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square-planar Pd(II) complex.[5] The strong electron-withdrawing effect of the nitro group at the 5-position enhances the electrophilicity of the C3 carbon, generally facilitating this often rate-determining step.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[7][8][9]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 3-aryl-5-nitropyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Product Ar-R Product Reductive_Elimination->Product Forms

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio), degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Workflow:

Suzuki_Workflow cluster_workflow Experimental Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) setup->inert add_catalyst Add Pd Catalyst & Degassed Solvent inert->add_catalyst react Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup: Dilute, Extract with Organic Solvent monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask. Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides rationale for their selection.

ParameterRecommended ChoiceRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like dppf can be beneficial.[10]
Ligand PPh₃ (in Pd(PPh₃)₄), dppfElectron-rich and sterically hindered phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for the formation of the reactive boronate species. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.[9]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 100 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.
Arylboronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.

Troubleshooting and Scientific Considerations

While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly with electron-deficient heteroaryl halides.

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the Pd(0) catalyst has not been oxidized. Use freshly degassed solvents and maintain a strict inert atmosphere.

    • Poor Solubility: The chosen solvent system may not be adequate to dissolve all reactants. Consider alternative solvents or solvent ratios.

    • Inefficient Transmetalation: If using an electron-deficient boronic acid, the transmetalation step may be slow.[3] A stronger base or a different catalyst/ligand system may be required.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and base. Using a slight excess of the boronic acid can help mitigate this.[3]

    • Dehalogenation: The starting this compound can be reduced to 3-nitropyridine. This can occur if a hydride source is present in the reaction mixture.[6]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or with certain catalyst systems.

  • Potential for Nitro Group Reduction: While generally tolerant, the nitro group can be susceptible to reduction under certain palladium-catalyzed conditions, especially if a hydride source is present. Careful control of the reaction conditions is necessary to avoid this unwanted side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 3-aryl-5-nitropyridine derivatives. A thorough understanding of the reaction mechanism and the role of each component is critical for successful execution. The protocol provided herein serves as a validated starting point, and with careful optimization and consideration of the potential challenges, this reaction can be a reliable tool for researchers, scientists, and drug development professionals in the construction of novel molecular architectures.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). James Madison University.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Maj, A., Wierzbicki, M., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate.
  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. (n.d.). Studylib.net.
  • Dumont, F., & Len, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. (2025). ResearchGate.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing.
  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... (2025). ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone. (2025). ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Semantic Scholar.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). National Institutes of Health.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 23). YouTube.
  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). National Institutes of Health.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 3-Amino-5-nitropyridine Derivatives

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] For researchers and professionals in drug development, the ability to precisely install amino functionalities onto complex scaffolds is of paramount importance.

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 3-bromo-5-nitropyridine. This substrate presents a unique set of challenges and opportunities due to the electronic properties of the pyridine ring and the presence of a strongly electron-withdrawing nitro group. The insights and procedures detailed herein are designed to empower researchers to successfully navigate the intricacies of this transformation and efficiently synthesize a diverse range of 3-amino-5-nitropyridine derivatives.

Scientific Foundation: Understanding the Catalytic Cycle and Substrate-Specific Considerations

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The fundamental steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[3]

  • Reductive Elimination: The desired N-substituted 3-amino-5-nitropyridine is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]

The electron-deficient nature of the this compound substrate, accentuated by the powerful electron-withdrawing nitro group, facilitates the initial oxidative addition step. However, this same electronic feature also introduces a critical challenge: the potential for side reactions and incompatibility with certain reaction conditions.

A key consideration is the choice of base. Strong bases, such as sodium tert-butoxide (NaOtBu), are commonly employed in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine. However, nitroarenes can be sensitive to strong alkoxide bases, leading to decomposition or undesired side reactions.[4] Therefore, the use of milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often necessary to ensure the integrity of the this compound substrate.[5]

The selection of the phosphine ligand is another crucial parameter. Bulky, electron-rich biarylphosphine ligands, such as XPhos and RuPhos, have proven to be highly effective for the amination of challenging heteroaryl halides.[6][7] These ligands promote both the oxidative addition and the reductive elimination steps, leading to higher reaction rates and yields. The use of pre-formed palladium complexes, known as precatalysts or palladacycles (e.g., XPhos Pd G3), can offer advantages in terms of air and moisture stability, ease of handling, and consistent generation of the active catalytic species.[6][8]

Visualizing the Process: Catalytic Cycle and Optimization Workflow

To provide a clearer understanding of the reaction dynamics, the following diagrams illustrate the catalytic cycle and a logical workflow for optimizing the reaction conditions.

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex [(L)Pd(II)(Ar)(Br)] Pd(0)L->Oxidative Addition Complex Ar-Br (this compound) Amine Coordination [(L)Pd(II)(Ar)(Br)(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex [(L)Pd(II)(Ar)(NR2)] Amine Coordination->Palladium-Amido Complex + Base - H-Base+Br- Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Palladium-Amido Complex->Catalyst Regeneration Ar Ar = 5-nitropyridin-3-yl L L = Phosphine Ligand R2NH R2NH = Primary or Secondary Amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination of this compound.

Optimization Workflow start Define Substrates: This compound Amine catalyst_selection Select Catalyst System: Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., XPhos) start->catalyst_selection base_screening Screen Weaker Bases: Cs2CO3, K3PO4, K2CO3 catalyst_selection->base_screening solvent_screening Screen Solvents: Toluene, Dioxane, THF base_screening->solvent_screening temperature_optimization Optimize Temperature: 80-110 °C solvent_screening->temperature_optimization concentration_optimization Optimize Concentration: 0.1 - 0.5 M temperature_optimization->concentration_optimization analysis Analyze Results (LC-MS, NMR) Identify Optimal Conditions concentration_optimization->analysis

Caption: A logical workflow for the optimization of the Buchwald-Hartwig amination of this compound.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. It is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligand.

Protocol 1: General Procedure for the Amination of this compound

This protocol is a robust starting point for the coupling of various amines with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). If using a palladacycle like XPhos Pd G3 (1-2 mol%), the separate addition of a ligand is not required.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents) and this compound (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe. Finally, add the amine (1.1-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound, based on protocols for analogous electron-deficient heteroaryl halides.

ComponentRecommendationRationale & Citation
Palladium Precursor XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 is an air- and moisture-stable precatalyst that provides reliable generation of the active Pd(0) species.[6][8] Pd₂(dba)₃ is a common and effective Pd(0) source.
Ligand XPhos (2-4 mol%, if using Pd₂(dba)₃)A bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of electron-deficient heteroaryl halides.[6]
Base Cs₂CO₃ (1.5-2.0 equiv.) or K₃PO₄ (1.5-2.0 equiv.)Weaker inorganic bases are recommended to avoid potential side reactions with the nitro group.[4][5]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Common aprotic solvents for Buchwald-Hartwig aminations that provide good solubility for the reactants and catalyst.[9]
Temperature 80-110 °CA typical temperature range for these transformations, balancing reaction rate and stability of the components.
Amine Stoichiometry 1.1-1.2 equivalentsA slight excess of the amine is generally used to ensure complete consumption of the limiting aryl halide.

Troubleshooting and Optimization

Should the initial reaction conditions provide suboptimal results, the following troubleshooting and optimization strategies can be employed:

  • Low Conversion:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, while monitoring for any signs of decomposition.

    • Increase Catalyst Loading: Increase the catalyst and ligand loading to 3-5 mol%.

    • Change Ligand: Screen other bulky biarylphosphine ligands such as RuPhos or BrettPhos.

    • Change Base: While weaker bases are recommended, a stronger base like K₂CO₃ could be trialed if Cs₂CO₃ and K₃PO₄ are ineffective.

  • Side Product Formation:

    • Lower Temperature: If decomposition is observed, lowering the reaction temperature may improve selectivity.

    • Change Solvent: The polarity of the solvent can influence the reaction pathway. Screening alternative aprotic solvents like THF or cyclopentyl methyl ether (CPME) may be beneficial.

  • Hydrodehalogenation (Replacement of Bromine with Hydrogen):

    • This side reaction can sometimes occur. Ensuring strictly anhydrous and oxygen-free conditions can help to minimize it. The choice of ligand can also influence the extent of this side reaction.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable 3-amino-5-nitropyridine building blocks. While the presence of the nitro group necessitates careful consideration of the reaction conditions, particularly the choice of base, the use of modern palladium catalysts and bulky biarylphosphine ligands enables this challenging coupling to be performed with high efficiency. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement and optimize this important synthetic methodology.

References

  • Chemistry LibreTexts. (2023, June 30).
  • Chemspeed Technologies. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
  • Wikipedia. (2023, December 19).
  • Wikipedia. (2023, May 29). XPhos. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Palladium-Catalyzed C–N Cross-Coupling of Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3534. [Link]
  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2182–2189. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Navarro, O., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 70(24), 10113–10115. [Link]
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10834–10848. [Link]
  • Bakulina, O., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(23), 7354. [Link]
  • Bakulina, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1935. [Link]
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.

Sources

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Alkynyl-5-nitropyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active molecules.[1][2] The introduction of an alkynyl group onto this heterocyclic core via the Sonogashira coupling reaction dramatically expands the chemical space available to medicinal chemists.[3][4] This powerful carbon-carbon bond-forming reaction provides a direct route to synthesize 3-alkynyl-5-nitropyridines, which are versatile intermediates for the development of novel therapeutics.[5][6] The electron-withdrawing nature of the nitro group on the pyridine ring not only influences the molecule's electronic properties but also activates the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[7]

This guide provides a comprehensive overview of the critical parameters, selection of coupling partners, and detailed experimental protocols for the successful Sonogashira coupling of 3-bromo-5-nitropyridine. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Core Principles of the Sonogashira Coupling Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst in the presence of a mild base.[9][10] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]

The Catalytic Cycles: A Mechanistic Overview

The generally accepted mechanism involves the following key steps:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > OTf > Br > Cl.[10]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[12]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the Pd(0) catalyst.[11]

  • Copper Cycle:

    • Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This activated alkyne species is then ready for transmetalation to the palladium center.[8][10]

The presence of the electron-withdrawing nitro group at the 5-position of the pyridine ring makes the 3-bromo position more electrophilic, thereby facilitating the initial oxidative addition step with the Pd(0) catalyst.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0  Regenerates  Catalyst Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Transfers Alkynyl Group Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Base Base->Alkyne Aryl_Halide Ar-X (this compound) Aryl_Halide->PdII_Aryl

Figure 1: Simplified catalytic cycles of the Sonogashira coupling reaction.

Selecting the Appropriate Coupling Partners and Reaction Conditions

The success of the Sonogashira coupling of this compound hinges on the judicious selection of the alkyne coupling partner and the optimization of reaction conditions.

Terminal Alkyne Coupling Partners

A wide variety of terminal alkynes can be successfully coupled with this compound. The choice of alkyne will be dictated by the synthetic target.

  • Aromatic Alkynes: Phenylacetylene and its derivatives (both electron-rich and electron-poor) are common coupling partners, leading to the formation of diarylacetylene structures.

  • Aliphatic Alkynes: Simple alkyl acetylenes such as propyne, 1-hexyne, and cyclopropylacetylene are well-tolerated. Volatile alkynes like propyne may require modified procedures at low temperatures.[13]

  • Functionalized Alkynes: Alkynes bearing functional groups such as alcohols (e.g., propargyl alcohol), ethers, silyl groups (e.g., trimethylsilylacetylene), and esters can be employed. The mild reaction conditions of the Sonogashira coupling are generally compatible with these functionalities.[10] Silyl-protected alkynes are particularly useful as they can be deprotected in a subsequent step to reveal the terminal alkyne for further transformations.

Catalyst Systems, Bases, and Solvents

The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions, such as the Glaser-type homocoupling of the terminal alkyne.[14]

ComponentRecommended ReagentsTypical Loading/ConcentrationRationale and Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ Pd(PPh₃)₄ PdCl₂(dppf)1-5 mol%Pd(PPh₃)₂Cl₂ is often preferred due to its air stability and in situ reduction to the active Pd(0) species.[12] For less reactive substrates, more advanced catalysts with bulky, electron-rich phosphine ligands may be beneficial.[12]
Copper(I) Co-catalyst Copper(I) iodide (CuI)0.5-5 mol%Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[8] It is crucial to use fresh, high-purity CuI.
Base Triethylamine (TEA) Diisopropylamine (DIPA) Diisopropylethylamine (DIPEA)2-5 equivalents (or as solvent)The amine base serves to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[9][11] It can also act as a reducing agent for the Pd(II) precatalyst.[15]
Solvent Tetrahydrofuran (THF) N,N-Dimethylformamide (DMF) Toluene0.1 - 0.5 MThe choice of solvent depends on the solubility of the substrates and reagents. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of this compound with representative aromatic and aliphatic alkynes.

Workflow Overview

experimental_workflow prep 1. Reagent Preparation & Degassing setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Sequential Reagent Addition setup->addition reaction 4. Reaction Monitoring (TLC/LC-MS) addition->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Product Characterization (NMR, MS) purify->char

Figure 2: General experimental workflow for the Sonogashira coupling.
Protocol 1: Coupling with Phenylacetylene

Objective: To synthesize 3-(phenylethynyl)-5-nitropyridine.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a concentration of ~0.2 M with respect to the aryl bromide) and anhydrous triethylamine (3.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenylethynyl)-5-nitropyridine.

Protocol 2: Coupling with 1-Hexyne

Objective: To synthesize 3-(hex-1-yn-1-yl)-5-nitropyridine.

Procedure:

This protocol is identical to Protocol 1, with the substitution of phenylacetylene for 1-hexyne.

  • Follow steps 1-3 as described in Protocol 1.

  • Alkyne Addition: Add 1-hexyne (1.2 eq) dropwise via syringe.

  • Follow steps 5-9 as described in Protocol 1. The reaction may proceed faster with aliphatic alkynes. Monitor closely by TLC.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst. The quality of the CuI is also critical.

  • Homocoupling (Glaser Product): The formation of a diyne from the terminal alkyne is a common side reaction. This can be minimized by using a lower CuI loading, ensuring efficient stirring, and avoiding an excess of the alkyne.[14]

  • Reaction Stalls: If the reaction does not proceed to completion, gentle heating (e.g., to 40-50 °C) may be beneficial. However, higher temperatures can increase the rate of side reactions.[10]

  • Purification Challenges: The nitro group can make the product more polar. Adjust the polarity of the chromatography eluent accordingly.

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile method for accessing a diverse range of 3-alkynyl-5-nitropyridine derivatives. These compounds are valuable building blocks in the synthesis of complex molecules for drug discovery and materials science. By carefully selecting the coupling partners and optimizing the reaction conditions as detailed in this guide, researchers can reliably and efficiently synthesize these important intermediates.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][9]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][12]
  • Wikipedia. (2023). Sonogashira coupling. [Link][8]
  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link][16][17]
  • Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link][18]
  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Link][11]
  • NROChemistry. Sonogashira Coupling. [Link][10]
  • MDPI. (2020).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link][15]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link][14]
  • National Center for Biotechnology Information. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link][1]
  • Beilstein Journal of Organic Chemistry. (2022).
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link][19]
  • Taylor & Francis Online. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link][2]
  • Thieme. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link][13]
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (2016). Recent applications of click chemistry in drug discovery. [Link]
  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link][5]
  • National Center for Biotechnology Information. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. [Link][6]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Nucleophilic Aromatic Substitution (SNAr) reaction, with a specific focus on the versatile substrate, 3-bromo-5-nitropyridine. The inherent electron deficiency of the pyridine ring, significantly amplified by the presence of a meta-directing nitro group, makes this compound a highly valuable building block in medicinal chemistry and materials science. This document elucidates the underlying mechanistic principles, details the causal factors influencing experimental design, and presents robust, step-by-step protocols for the successful execution of SNAr reactions with various nucleophiles.

Introduction: The Strategic Advantage of this compound in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike typical aromatic systems which are nucleophilic, the SNAr reaction is effective on aromatic rings that are rendered electrophilic by the presence of strong electron-withdrawing groups.[1] The pyridine ring, an electron-deficient heterocycle in its own right, is particularly amenable to nucleophilic attack.[1][2]

The strategic placement of a nitro group on the pyridine ring further activates it towards SNAr.[3] In the case of this compound, the potent electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the carbon atoms in the ring, facilitating the displacement of the bromine atom at the 3-position by a wide range of nucleophiles. This specific substitution pattern makes this compound a valuable precursor for the synthesis of a diverse array of functionalized pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.[4][5]

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[6][8] This is typically the rate-determining step of the reaction.[9][10] The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, usually faster step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[6]

Caption: The addition-elimination mechanism of the SNAr reaction.

The Critical Role of the Nitro Group

The presence and position of the nitro group are paramount to the success of the SNAr reaction on the pyridine ring. The strong electron-withdrawing nature of the nitro group serves two primary functions:

  • Activation of the Ring: It significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

  • Stabilization of the Intermediate: The nitro group effectively delocalizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[1][3]

While SNAr reactions are most favorable when the electron-withdrawing group is positioned ortho or para to the leaving group, allowing for direct resonance stabilization, the meta positioning in this compound still provides substantial activation through inductive effects.

Key Experimental Parameters and Their Influence

The success and efficiency of an SNAr reaction on this compound are governed by a careful interplay of several experimental parameters.

ParameterInfluence on the ReactionKey Considerations
Nucleophile The nature of the nucleophile dictates the reaction rate and, in some cases, the feasibility of the reaction.Stronger nucleophiles (e.g., thiolates, alkoxides, secondary amines) generally react faster. Steric hindrance on the nucleophile can slow down the reaction.[11]
Solvent The solvent plays a crucial role in stabilizing the charged intermediate and solvating the reactants.Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred as they effectively solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion.[8][11] Protic solvents can solvate the nucleophile, reducing its reactivity.[12][13]
Temperature Reaction temperature influences the reaction rate.Many SNAr reactions with this compound can proceed at room temperature or with gentle heating. More challenging reactions may require higher temperatures to overcome the activation energy barrier.
Base A base is often required to deprotonate protic nucleophiles (e.g., alcohols, thiols, primary/secondary amines) to generate the more potent anionic nucleophile.Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and organic amines (triethylamine, DIPEA). Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) can be used for less acidic nucleophiles.[8]
Leaving Group The nature of the leaving group affects the rate of the second step of the mechanism.For SNAr reactions, the reactivity of halogens often follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[6][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative amine and thiol nucleophiles.

Protocol 1: Synthesis of N-Aryl-5-nitropyridin-3-amine

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen amine.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the flask.

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the this compound.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

protocol_1_workflow start Start reactants Combine this compound, amine, and base in solvent start->reactants reaction Stir at specified temperature (Monitor by TLC/LC-MS) reactants->reaction workup Quench with water and extract with ethyl acetate reaction->workup wash Wash organic layer with water and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of N-Aryl-5-nitropyridin-3-amine.

Protocol 2: Synthesis of 3-(Arylthio)-5-nitropyridine

This protocol details the reaction of this compound with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • If using NaH: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the thiol and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the thiolate.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF or DMF.

  • Add the solution of this compound dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-6 hours).

  • If using K₂CO₃: Combine this compound, the thiol, and K₂CO₃ in DMF and stir at room temperature or heat to 50 °C until the reaction is complete.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (if NaH was used) or water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently reactive nucleophile- Inappropriate solvent- Low reaction temperature- Ineffective base- Use a stronger nucleophile or generate the anion with a stronger base.- Switch to a more polar aprotic solvent (e.g., DMSO).- Increase the reaction temperature.- Use a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃).
Formation of Side Products - Reaction with solvent (e.g., hydrolysis)- Over-reaction or decomposition at high temperatures- Ensure anhydrous conditions.- Run the reaction at a lower temperature for a longer period.
Difficult Purification - Similar polarity of product and starting material- Presence of baseline impurities- Optimize the chromatographic eluent system.- Perform an aqueous workup to remove inorganic salts and polar impurities before chromatography.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly valuable transformation in synthetic organic chemistry. The electron-deficient nature of the substrate, enhanced by the nitro group, allows for the efficient introduction of a wide range of functionalities. By understanding the underlying mechanism and carefully selecting the reaction parameters—nucleophile, solvent, base, and temperature—researchers can reliably synthesize diverse libraries of substituted 5-nitropyridines, which are key intermediates in the development of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-262.
  • Gholami, M. R., & Ghasemzadeh, M. A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie-Chemical Monthly, 144(11), 1649-1657.
  • Singh, R. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Wang, Y., & Liu, Y. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Organic Chemistry Reactions. (n.d.). Reaction Examples.
  • ReactionFlash. (n.d.). SNAr Chemistry.
  • ChemRTP. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.
  • Ioffe, D. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6289.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.

Sources

Application Notes and Protocols for the Catalytic Reduction of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Amino-5-bromopyridine

The selective reduction of the nitro group in 3-Bromo-5-nitropyridine to yield 3-Amino-5-bromopyridine is a pivotal transformation in synthetic organic chemistry. This reaction is of paramount importance to the pharmaceutical industry as the resulting product is a crucial building block for a multitude of active pharmaceutical ingredients (APIs). The presence of the amino group provides a reactive handle for further molecular elaboration, while the bromine atom can participate in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the catalytic reduction of this compound, delving into the reaction mechanisms, offering detailed experimental protocols, and addressing critical safety considerations.

Mechanistic Insights into Catalytic Hydrogenation of Nitroarenes

The catalytic hydrogenation of a nitroaromatic compound, such as this compound, over a heterogeneous catalyst like palladium on carbon (Pd/C) is a widely accepted and efficient method for the synthesis of the corresponding aniline.[1][2] The reaction proceeds through a stepwise reduction pathway involving the transfer of hydrogen atoms to the nitro group.[1][2]

There are two primary mechanistic pathways described in the literature for the hydrogenation of nitroarenes: the direct pathway and the condensation pathway.[3][4]

  • Direct Pathway: This route involves the sequential reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine species, which is then finally converted to the amine.[3][4]

  • Condensation Pathway: In this pathway, the nitroso and hydroxylamine intermediates can condense to form an azoxy compound, which is subsequently reduced to azo and hydrazo intermediates before yielding the final amine product.[3][4]

Experimental evidence suggests that for many catalytic systems, the direct hydrogenation pathway is the predominant route.[3][4]

Reaction_Mechanism This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate + H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + H₂ 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Hydroxylamine Intermediate->3-Amino-5-bromopyridine + H₂ Experimental_Workflow cluster_prep Reaction Setup cluster_h2 Method 1: H₂ Gas cluster_transfer Method 2: Transfer Hydrogenation cluster_workup Workup & Isolation A Dissolve this compound in Solvent B Add Pd/C Catalyst A->B C Inert Gas Purge B->C F Heat to Reflux B->F D Introduce H₂ Gas C->D E Stir at RT D->E I Monitor Reaction (TLC/LC-MS) E->I G Add Hydrazine Hydrate F->G H Continue Reflux G->H H->I J Filter through Celite I->J K Concentrate Filtrate J->K L Purify Product K->L

Sources

Application Notes & Protocols: 3-Bromo-5-nitropyridine as a Pivotal Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-nitropyridine has emerged from the catalog of chemical building blocks to become a cornerstone intermediate in contemporary drug discovery. Its strategic arrangement of functional groups—a versatile bromine atom, a reducible nitro group, and an electron-deficient pyridine core—offers a trifecta of reactivity that medicinal chemists leverage to construct complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound, detailing its application in key synthetic transformations and providing validated, step-by-step protocols for its use in palladium-catalyzed cross-coupling reactions and nitro group reductions. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively integrate this powerful building block into their synthetic programs.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, frequently involved in critical hydrogen bond interactions within the active sites of biological targets like kinases.[1] this compound is a particularly valuable derivative due to its distinct and orthogonally reactive functional handles.

  • The Bromine Atom (C3): Positioned at C3, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[2][3]

  • The Nitro Group (C5): The strongly electron-withdrawing nitro group serves two purposes. First, it activates the pyridine ring, influencing the regioselectivity of certain reactions.[2] Second, and more importantly, it serves as a synthetic precursor to an amino group upon reduction. This resulting amine is a versatile nucleophile and a key attachment point for building out molecular complexity.[1]

  • The Pyridine Core: The inherent electron deficiency of the pyridine ring, further amplified by the nitro group, makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, offering another avenue for functionalization.[4]

This confluence of reactivity makes this compound a highly sought-after starting material for synthesizing libraries of compounds in the pursuit of novel therapeutic agents, particularly in the fields of oncology and neurology.[1][5]

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.

PropertyValueReference
Molecular Formula C₅H₃BrN₂O₂[6]
Molecular Weight 202.99 g/mol [6]
Appearance Solid[6]
CAS Number 15862-30-3[7]
InChI Key WHYJVHQKKJHXTB-UHFFFAOYSA-N[6]

Safety and Handling: this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] In case of accidental contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] Store the compound in a tightly sealed container in a cool, dry place.[9]

Core Reactivity and Synthetic Applications

The utility of this compound is best illustrated through its performance in key synthetic transformations that form the bedrock of modern medicinal chemistry.

Reactivity_Hub main This compound suzuki_prod Aryl/Vinyl-5-nitropyridine (C-C Bond Formation) main->suzuki_prod Suzuki-Miyaura [Pd(0), Base, Boronic Acid] buchwald_prod 3-Amino-5-nitropyridine Derivative (C-N Bond Formation) main->buchwald_prod Buchwald-Hartwig [Pd(0), Base, Amine] snar_prod Substituted Nitropyridine (SNA_r) main->snar_prod SNA_r [Nucleophile] reduction_prod 3-Bromo-5-aminopyridine (Nitro Reduction) main->reduction_prod Reduction [e.g., H₂, Pd/C or Fe, HCl]

Figure 1: Key synthetic transformations of this compound.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbons. For this compound, this reaction enables the introduction of a wide variety of aryl and vinyl substituents at the C3 position, providing a direct route to complex biaryl and styrenyl scaffolds.[2]

The catalytic cycle proceeds through three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]

Suzuki_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add + 3-Br-5-NO₂-Py pdII_complex L₂Pd(II)(Py-NO₂)(Br) ox_add->pdII_complex transmetal Transmetalation pdII_complex->transmetal + R-B(OH)₂ + Base pdII_aryl L₂Pd(II)(Py-NO₂)(R) transmetal->pdII_aryl red_elim Reductive Elimination pdII_aryl->red_elim red_elim->pd0 product Product (R-Py-NO₂) red_elim->product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[3][12] Using this reaction, the bromine at C3 of this compound can be displaced by a wide range of primary and secondary amines. This provides direct access to 3-amino-5-nitropyridine derivatives, which are themselves valuable intermediates.

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and subsequent reductive elimination.[13][14] The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[14][15]

Nitro Group Reduction: Unmasking the Amine

The transformation of the nitro group into a primary amine is arguably the most critical step in unlocking the full potential of this building block. This reduction can be achieved under various conditions, with the choice of method depending on the functional group tolerance required.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is a clean and efficient method.

  • Metal-Acid Systems: Reagents like iron powder in acetic or hydrochloric acid, or tin(II) chloride, are classic and robust methods for nitro group reduction.[16]

The resulting 3-bromo-5-aminopyridine is a bifunctional molecule, ready for subsequent diversification at either the bromine or the newly formed amine.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own optimization based on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Principle: This protocol describes the palladium-catalyzed C-C bond formation between this compound and phenylboronic acid to synthesize 3-nitro-5-phenylpyridine.[2]

Reagents and Materials:

ReagentMWAmountMoles (mmol)Eq.
This compound202.99203 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
Palladium(II) Acetate224.5011.2 mg0.050.05
SPhos410.4741.0 mg0.100.10
Potassium Phosphate (K₃PO₄)212.27637 mg3.03.0
Toluene-5 mL--
Water-2.5 mL--

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (203 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.10 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Add toluene (5 mL) and water (2.5 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-nitro-5-phenylpyridine.

Expert Notes:

  • Causality of Reagents:

    • Pd(OAc)₂/SPhos: This combination forms the active Pd(0) catalyst in situ. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and the crucial reductive elimination step, enhancing reaction efficiency.[2]

    • K₃PO₄: The base is essential for the transmetalation step, facilitating the transfer of the phenyl group from boron to palladium.[10][11] A phosphate base is often effective and well-tolerated.

    • Toluene/Water: The biphasic solvent system is common for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.[17]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.

Protocol 2: Reduction of 3-Nitro-5-phenylpyridine to 5-Phenylpyridin-3-amine

Principle: This protocol outlines the reduction of the nitro group to an amine using iron powder in an acidic medium, a robust and cost-effective method.

Reagents and Materials:

ReagentMWAmountMoles (mmol)
3-Nitro-5-phenylpyridine200.18200 mg1.0
Iron Powder (<325 mesh)55.85279 mg5.0
Acetic Acid60.055 mL-
Ethanol46.0710 mL-

Procedure:

  • In a round-bottom flask, suspend 3-nitro-5-phenylpyridine (200 mg, 1.0 mmol) in ethanol (10 mL).

  • Add acetic acid (5 mL) to the suspension.

  • Add iron powder (279 mg, 5.0 mmol) portion-wise with stirring. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acetic acid.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 5-phenylpyridin-3-amine, which can be purified further if necessary.

Expert Notes:

  • Why Iron/Acetic Acid? This classic combination is effective and economical. The acid protonates the nitro group, making it more susceptible to reduction by the zero-valent iron.

  • Celite Filtration: This is a critical step to remove fine iron particles and iron oxides, which can complicate purification and downstream reactions.

Case Study: A Gateway to Kinase Inhibitors

While many complex kinase inhibitors utilize related pyridine scaffolds[1], the synthetic principles are directly applicable. A common strategy involves using this compound as a starting point to build a core fragment.

Synthetic_Workflow start This compound step1 Suzuki Coupling (with Arylboronic Acid) start->step1 intermediate1 3-Aryl-5-nitropyridine step1->intermediate1 step2 Nitro Reduction (e.g., Fe/AcOH) intermediate1->step2 intermediate2 5-Arylpyridin-3-amine step2->intermediate2 step3 Amide Coupling or Buchwald-Hartwig Amination intermediate2->step3 final_product Complex Drug-like Scaffold step3->final_product

Figure 3: A representative workflow illustrating the sequential functionalization of this compound to build complex molecules.

This workflow highlights the strategic value of the building block. An initial Suzuki coupling establishes a core biaryl structure. Subsequent reduction of the nitro group unmasks a reactive amine, which can then be acylated or used in a second cross-coupling reaction to append additional pharmacophoric elements, ultimately leading to potent and selective kinase inhibitors.[1][18]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful platform for innovation in medicinal chemistry. Its predictable reactivity and the orthogonal nature of its functional groups provide a reliable and efficient entry point into diverse chemical space. By mastering its application in cornerstone reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, coupled with the strategic reduction of its nitro group, drug discovery teams can significantly accelerate the synthesis of novel, life-saving therapeutics.

References

  • This compound | 15862-30-3 | Benchchem. (URL: )
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
  • c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])
  • CN104974081A - Synthetic method of 3-bromopyridine - Google P
  • Buchwald–Hartwig amin
  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine. (URL: [Link])
  • WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google P
  • The Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
  • 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block. (URL: [Link])
  • Varenicline (Chantix™) バレニクリン酒石酸塩 | New Drug Approvals. (URL: [Link])
  • CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google P
  • WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google P
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (URL: [Link])
  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
  • How is 5-Bromo-2-nitropyridine used in the synthesis of important intermedi
  • Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: [Link])
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Cross-Coupling Reactions of Nitroarenes - PubMed. (URL: [Link])
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applic

Sources

Application Notes: 3-Bromo-5-nitropyridine in the Synthesis of Novel Agrochemical Scaffolds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Ring in Agrochemicals

The pyridine scaffold is a cornerstone in modern agrochemical design, present in a multitude of commercially successful herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and metabolic stability make it a privileged structure for interacting with biological targets in pests and pathogens. Strategic functionalization of the pyridine ring is therefore a critical endeavor in the discovery of new and effective crop protection agents.

3-Bromo-5-nitropyridine is a highly versatile heterocyclic building block, offering multiple reaction pathways for the synthesis of complex pyridine derivatives. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the bromine atom at the 3-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.[3] Among these, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[4][5][6]

This application note provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a novel biaryl scaffold, 3-(4-methoxyphenyl)-5-nitropyridine. This scaffold can serve as a precursor for a library of potential agrochemicals, where the nitro group can be further reduced and derivatized to explore structure-activity relationships.

Core Application: Synthesis of a Biaryl Agrochemical Scaffold

The Suzuki-Miyaura reaction enables the efficient coupling of this compound with a variety of aryl and heteroaryl boronic acids, providing access to a diverse range of molecular architectures. This protocol focuses on the synthesis of 3-(4-methoxyphenyl)-5-nitropyridine as a proof-of-concept.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8][9][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The base activates the organoboron species (4-methoxyphenylboronic acid) to form a more nucleophilic boronate.[11][12][13][14][15] This boronate then transfers the aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[7][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)L2-X (Oxidative Addition Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [R'-B(OH)3]- Pd(II)_Aryl_Complex R-Pd(II)L2-R' (Transmetalation Complex) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' 3-(Aryl)-5-nitropyridine (Product) Reductive_Elimination->R-R' Boronic_Acid R'-B(OH)2 Boronate [R'-B(OH)3]- (Activated Boronate) Boronic_Acid->Boronate + OH- Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation R-X This compound R-X->Oxidative_Addition

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

This protocol details the synthesis of 3-(4-methoxyphenyl)-5-nitropyridine from this compound and 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound202.991.01.0
4-Methoxyphenylboronic acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-4 mL-
Deionized Water-1 mL-
Procedure

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine this compound, 4-methoxyphenylboronic acid, and K₂CO₃ in a Schlenk flask. B Evacuate and backfill flask with Argon (3x). A->B C Add Pd(PPh₃)₄ catalyst. B->C D Add degassed 1,4-Dioxane and water. C->D E Heat mixture to 90 °C with vigorous stirring. D->E F Monitor reaction by TLC (e.g., every 2 hours). E->F G Reaction complete (typically 6-12 hours). F->G H Cool to room temperature. Dilute with Ethyl Acetate. G->H I Wash with water and brine. H->I J Dry organic layer over Na₂SO₄. I->J K Concentrate under reduced pressure. J->K L Purify crude product by column chromatography. K->L M Characterize product (NMR, MS). L->M

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 203 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).[16][17]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

    • Subsequently, add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 6-12 hours).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-5-nitropyridine.

Causality and Experimental Insights

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, commercially available, and reliable catalyst for Suzuki-Miyaura couplings.[16][17] It is an air-stable Pd(0) source that readily initiates the catalytic cycle. For more challenging couplings, specialized ligands and pre-catalysts may be employed.[18][19]

  • Role of the Base: An inorganic base like potassium carbonate is crucial for the transmetalation step.[11][14] It reacts with the boronic acid to form the more nucleophilic boronate "ate" complex, which is the active species in the transmetalation with the palladium(II) intermediate.[12][15] The use of an aqueous solvent system facilitates the dissolution of the inorganic base.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used.[16] The organic solvent solubilizes the organic reactants and the palladium complex, while water dissolves the inorganic base and facilitates the formation of the boronate species. Degassing the solvents is important to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation.[20] Performing the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst degradation and ensure high yields.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemical scaffolds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of C-C bonds, allowing for the introduction of diverse aryl and heteroaryl moieties at the 3-position of the pyridine ring. The protocol described herein for the synthesis of 3-(4-methoxyphenyl)-5-nitropyridine serves as a reliable template for the generation of compound libraries for agrochemical screening programs. The resulting nitropyridine can be further elaborated, for instance, by reduction of the nitro group to an amine, which can then be acylated or alkylated to explore a wide range of chemical space in the quest for new and effective crop protection solutions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014, March 11).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate.
  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7).
  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research.
  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate.
  • Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis | Request PDF - ResearchGate.
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners | Organic Letters - ACS Publications.
  • Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. - CABI Digital Library.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - ResearchGate.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.

Sources

Palladium catalyst selection for 3-Bromo-5-nitropyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium Catalyst Selection for the Cross-Coupling of 3-Bromo-5-nitropyridine

Authored by: A Senior Application Scientist

Introduction: The Challenge and Opportunity of a Pivotal Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridine-containing scaffolds are of paramount importance. Among these, this compound stands out as a versatile and highly valuable building block. Its structure is primed for diversification; the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, such as an amine.

However, the very features that make this molecule attractive also present a distinct set of challenges. The pyridine nitrogen and the potent electron-withdrawing nitro group render the aromatic ring significantly electron-deficient.[1] This electronic nature profoundly influences every step of the palladium catalytic cycle, making the judicious selection of the catalyst system—the palladium precursor, the ligand, the base, and the solvent—not merely a matter of optimization, but a critical determinant of success.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating the complexities of coupling reactions with this compound. We will move beyond simple protocols to explain the underlying principles and causal relationships that govern catalyst performance, empowering the user to make informed, rational decisions in their synthetic endeavors. We will delve into the four most prevalent and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

The Heart of the Matter: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions are governed by a similar sequence of fundamental steps.[2] Understanding this cycle is crucial for troubleshooting and rationally selecting reaction components. The efficiency of each step is directly influenced by the choice of ligand and the electronic properties of the substrate, like our electron-deficient this compound.

The general catalytic cycle involves three key stages:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step, which is often rate-determining. Strong σ-donating ligands enhance the electron density at the palladium center, further accelerating this process.[3]

  • Transmetalation (or Coordination/Deprotonation) : In this stage, the second coupling partner is transferred to the palladium center. For Suzuki reactions, the organoboron species, activated by a base, transfers its organic group to the palladium.[4] For Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[5][6]

  • Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7] Bulky ligands are known to promote this final step by creating steric pressure that favors the formation of the product.[3]

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X (Oxidative Adduct) OxAdd->PdII_RX Transmetal Transmetalation or Coordination/Deprotonation PdII_RX->Transmetal + R'-M PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 + Product (R-R')

Caption: A generalized workflow of the palladium catalytic cycle.

Component Selection: A Strategic Overview

The success of coupling with this compound hinges on the synergistic interplay of four key components.

ComponentRole & Strategic Considerations for this compoundCommon Examples
Palladium Source Serves as the precatalyst. Can be a Pd(0) source or a Pd(II) source that is reduced in situ. The choice often depends on air stability and ease of handling.[8]Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II): Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand CRITICAL. Stabilizes the Pd catalyst, tunes its reactivity. For electron-deficient substrates, bulky, electron-rich ligands are essential to promote both oxidative addition and reductive elimination.Phosphines: PPh₃, PCy₃, dppfBuchwald Ligands: SPhos, RuPhos, XPhosNHCs: IPr, SIMes
Base Activates one of the coupling partners (e.g., boronic acid in Suzuki, amine in Buchwald-Hartwig) and neutralizes the HX generated during the reaction.[9][10]Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic/Strong: NaOt-Bu, LiHMDS, DBU
Solvent Solubilizes reactants and catalyst; influences reaction rate and temperature. Aprotic polar solvents are common.Toluene, Dioxane, THF, DMF, NMP

Application Notes & Protocols by Reaction Type

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for forming biaryl or vinyl-pyridine structures.[11] Given the electron-deficient nature of this compound, the primary challenge is often to drive the reaction to completion without catalyst deactivation.

Catalyst System Rationale:

  • Palladium/Ligand: While simple systems like Pd(PPh₃)₄ can work, they often require higher temperatures and catalyst loadings. A more reliable choice is a pre-formed complex like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is known for its effectiveness with heterocyclic substrates.[12] Alternatively, combining a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) provides a highly active catalytic system that can overcome the challenges of coupling with electron-poor partners.[10]

  • Base: An inorganic base like K₂CO₃ or the stronger K₃PO₄ is typically sufficient to activate the boronic acid partner.

  • Solvent: A mixture of an organic solvent like dioxane or dimethoxyethane (DME) with water is standard, as it aids in dissolving both the organic substrate and the inorganic base.

ParameterRecommended ConditionRationale
Pd Source Pd(dppf)Cl₂ or Pd(OAc)₂Pd(dppf)Cl₂ is a stable, reliable precatalyst. Pd(OAc)₂ offers flexibility with ligand choice.
Ligand dppf (as complex) or SPhosdppf is effective for many heterocycles. SPhos provides high activity for challenging substrates.
Base K₂CO₃ or K₃PO₄Moderately strong bases that effectively activate boronic acids without degrading the substrate.
Solvent Dioxane/H₂O or DMEGood solvating properties for both organic and inorganic components.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle efficiently.

Detailed Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Phenylboronic acid (1.2 mmol, 1.2 eq)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

    • 1,4-Dioxane (5 mL)

    • Deionized Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing arylamines, a common motif in pharmaceuticals.[13][14] The coupling of electron-deficient this compound requires a highly active catalyst system capable of forming the C-N bond efficiently and preventing side reactions like hydrodehalogenation.

Catalyst System Rationale:

  • Palladium/Ligand: This is where modern, specialized ligands are essential. The Buchwald biarylphosphine ligands (e.g., RuPhos, SPhos, XPhos) are designed to be both bulky and highly electron-donating.[5] This combination is ideal for accelerating both the oxidative addition to the electron-poor pyridine and the subsequent reductive elimination to form the C-N bond.[15] Using a pre-formed "precatalyst" like a RuPhos G3 precatalyst, which contains both the palladium and the ligand in a stable, easily activated form, is highly recommended for reproducibility and efficiency.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are standard.

ParameterRecommended ConditionRationale
Pd Source/Ligand RuPhos G3 Precatalyst or Pd₂(dba)₃ + RuPhosPrecatalysts offer convenience and high activity. The Pd₂/ligand combo allows for modularity.
Base NaOt-BuA strong, hindered base that effectively deprotonates the amine without competing as a nucleophile.
Solvent Toluene or THFAnhydrous, aprotic solvents that are compatible with the strong base and catalytic system.
Temperature 80-110 °CHigher temperatures are often needed to drive the C-N reductive elimination.

Detailed Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Morpholine (1.2 mmol, 1.2 eq)

    • RuPhos G3 Precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (1.4 mmol, 1.4 eq)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • Inside a glovebox, add this compound, RuPhos G3 Precatalyst, and sodium tert-butoxide to an oven-dried vial.

    • Seal the vial, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully quench with water.

    • Dilute with ethyl acetate (20 mL) and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Heck Coupling: Olefin Functionalization

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, offering a route to stilbene and cinnamate analogs of nitropyridine.[17]

Catalyst System Rationale:

  • Palladium/Ligand: A simple Pd(OAc)₂/PPh₃ system can be effective, but for the electron-deficient substrate, catalyst stability can be an issue at the high temperatures often required.[18] Using a more thermally stable N-heterocyclic carbene (NHC) ligand or a hindered phosphine like P(Cy)₃ can improve yields and catalyst lifetime.[19]

  • Base: A mild organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr formed.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are preferred to ensure solubility and allow for higher reaction temperatures.

ParameterRecommended ConditionRationale
Pd Source Pd(OAc)₂A common, inexpensive, and effective Pd(II) precursor.
Ligand PPh₃ or P(Cy)₃PPh₃ is a standard choice. The more electron-rich P(Cy)₃ can offer higher activity.
Base Et₃N or K₂CO₃Sufficiently basic to neutralize HBr without promoting side reactions.
Solvent DMF or NMPHigh-boiling polar solvents that facilitate the reaction at elevated temperatures.
Temperature 100-140 °CHeck reactions often require significant thermal energy.

Detailed Protocol 3: Heck Coupling of this compound with Styrene

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Styrene (1.5 mmol, 1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • To a Schlenk tube, add Pd(OAc)₂ and PPh₃.

    • Evacuate and backfill with inert gas three times.

    • Add anhydrous DMF, followed by this compound, styrene, and triethylamine.

    • Seal the tube and heat the mixture to 120 °C with stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool to room temperature and dilute with water (20 mL).

    • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Sonogashira Coupling: Alkyne Installation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[20][21] The reaction is known for its mild conditions but requires a dual-catalyst system.

Catalyst System Rationale:

  • Palladium/Ligand: The standard catalyst is PdCl₂(PPh₃)₂, which is commercially available and generally effective.

  • Co-catalyst: Copper(I) iodide (CuI) is the crucial co-catalyst that facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[22]

  • Base: A liquid amine base, such as triethylamine or diisopropylamine, is used. It acts as both the base and, often, the solvent.

  • Solvent: THF or DMF can be used as a co-solvent if needed for solubility.

ParameterRecommended ConditionRationale
Pd Source PdCl₂(PPh₃)₂A stable and widely used Pd(II) precatalyst for this reaction.
Co-catalyst Copper(I) Iodide (CuI)Essential for the copper-acetylide cycle.
Base Et₃N or i-Pr₂NHActs as both the base and a solvent, facilitating the reaction cycles.
Solvent THF (optional)Used as a co-solvent to ensure homogeneity.
Temperature 25-60 °CThe reaction often proceeds efficiently at or slightly above room temperature.

Detailed Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Phenylacetylene (1.1 mmol, 1.1 eq)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add degassed THF and triethylamine, followed by phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature or heat gently to 50 °C.

    • Monitor the reaction by TLC. A precipitate of triethylammonium bromide will form.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

Troubleshooting and Optimization Workflow

Even with optimized protocols, challenges can arise. Low yield, incomplete conversion, or the formation of side products (e.g., homocoupling, hydrodehalogenation) are common issues. A systematic approach to optimization is key.

Optimization_Workflow Logical Optimization Workflow Start Initial Reaction (Standard Protocol) Check Analyze Outcome (LCMS/TLC) Start->Check Ligand Screen Ligands (Bulky, Electron-Rich) Check->Ligand Low Yield / No Rxn Success Optimized Protocol Check->Success High Yield Base Screen Bases (Strength, Sterics) Ligand->Base Temp Adjust Temperature (± 20 °C) Base->Temp Solvent Change Solvent (Polarity) Temp->Solvent Solvent->Check Re-evaluate

Caption: A systematic workflow for optimizing coupling reactions.

Conclusion

The cross-coupling of this compound is a powerful tool for generating molecular diversity. Its electron-deficient character demands more than a one-size-fits-all approach; it requires a thoughtful and informed selection of the entire catalytic system. For Suzuki and Heck reactions, robust phosphine-ligated palladium systems are effective, while Sonogashira couplings rely on the classic dual Pd/Cu catalysis. For the particularly challenging C-N bond formation in Buchwald-Hartwig aminations, the use of modern, bulky, and electron-rich biarylphosphine ligands is often the key to unlocking high efficiency and yield. By understanding the fundamental principles of the catalytic cycle and systematically applying the protocols and optimization strategies outlined in this guide, researchers can confidently and successfully employ this pivotal building block in their synthetic campaigns.

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Zhou, Y., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Heck Coupling. NROChemistry. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]
  • Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Chemical Society Reviews. [Link]
  • Wu, X.-F., Neumann, H., & Beller, M. (2013).
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
  • Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Cross-coupling reaction. Wikipedia. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Sharma, J. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Journal of the American Chemical Society. [Link]
  • Bissember, A. C., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group, Princeton University. [Link]
  • Zise, V. D., & Doyle, A. G. (2018). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons.
  • The Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
  • Özkal, E. R., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Sonogashira reaction. Wikipedia. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
  • Reek, J. N. H., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
  • Kubota, K., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]
  • Martina, K. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]
  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. [Link]

Sources

Application Note: High-Yield, Scalable Synthesis of 3-Amino-5-Bromopyridine via Chemoselective Nitro Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the high-yield synthesis of 3-amino-5-bromopyridine, a critical building block in pharmaceutical and agrochemical research. We present and contrast two robust protocols for the reduction of the nitro precursor, 5-bromo-3-nitropyridine: catalytic hydrogenation using palladium on carbon (Pd/C) and a classical metal-acid reduction using iron powder. This note emphasizes mechanistic understanding, operational safety, and scalability, offering researchers the rationale to select the optimal method for their specific laboratory context and project requirements.

Introduction: The Strategic Importance of 3-Amino-5-Bromopyridine

3-Amino-5-bromopyridine is a highly valuable heterocyclic intermediate. Its dual functionality—a nucleophilic amino group and a bromine atom amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)—makes it an indispensable scaffold for generating complex molecular architectures. Its derivatives are central to the development of kinase inhibitors, central nervous system agents, and other biologically active molecules.

The reduction of the corresponding nitro compound, 5-bromo-3-nitropyridine, is the most common and direct route to this key intermediate. However, the choice of reduction methodology is critical to achieving high yields while preserving the sensitive C-Br bond, which can be susceptible to hydrodebromination under certain catalytic hydrogenation conditions. This guide provides detailed, validated protocols to navigate this challenge effectively.

Mechanistic Considerations & Method Selection

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The reaction proceeds through highly reactive intermediates such as nitroso and hydroxylamine species.[1][2][3] The choice of reductant and conditions dictates the reaction's efficiency, selectivity, and impurity profile.

Start 5-Bromo-3-Nitropyridine (Precursor) Intermediates Nitroso & Hydroxylamine Intermediates Start->Intermediates 6e⁻ Reduction Product 3-Amino-5-Bromopyridine (Target Product) Intermediates->Product Method1 Protocol 1: Catalytic Hydrogenation (H₂, Pd/C) Method1->Intermediates High Purity Potential Dehalogenation Method2 Protocol 2: Metal/Acid Reduction (Fe, HCl/AcOH) Method2->Intermediates Cost-Effective Robust & Scalable A 1. Reagent Charging (Nitro Precursor, Solvent, Reducing Agent/Catalyst) B 2. Reaction (Heating/Pressurizing, Stirring) A->B C 3. Monitoring (TLC, LC-MS, H₂ Uptake) B->C C->B Incomplete? D 4. Quench & Filter (Remove Catalyst or Metal Salts) C->D Complete E 5. Work-up (Neutralization, Extraction) D->E F 6. Purification (Concentration, Recrystallization) E->F G 7. Analysis (NMR, MS, MP) F->G

Sources

Application Note: Chromatographic Purification of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 3-Bromo-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the potential for regioisomeric and other process-related impurities, achieving high purity is critical for downstream applications. This document outlines a robust normal-phase flash chromatography protocol for bulk purification and a supporting reversed-phase high-performance liquid chromatography (HPLC) method for stringent purity analysis. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the methodological choices to ensure reproducibility and optimal results.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing nitro group and a bromine atom, makes it a versatile precursor for a variety of cross-coupling reactions and nucleophilic substitutions. The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and the generation of difficult-to-separate by-products in subsequent synthetic steps.

Common impurities in crude this compound can include unreacted starting materials, regioisomers formed during nitration or bromination (e.g., 2-bromo-5-nitropyridine or 3-bromo-2-nitropyridine), and di-brominated species.[1] The successful separation of these closely related compounds is often the primary purification challenge. This guide provides a systematic approach to purify crude this compound using flash column chromatography and to verify its purity using HPLC.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy and ensuring safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃BrN₂O₂[2]
Molecular Weight 202.99 g/mol [2]
Appearance SolidSigma-Aldrich
Melting Point 111-115 °CHUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Topological Polar Surface Area 58.7 Ų[2]

The topological polar surface area (TPSA) of 58.7 Ų suggests that this compound is a moderately polar compound.[2] This polarity is a key factor in selecting the appropriate stationary and mobile phases for chromatographic separation.

Safety Precautions: this compound is classified as toxic if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Purification Strategy: A Two-Fold Approach

Our recommended purification strategy employs two complementary chromatographic techniques:

  • Preparative Flash Chromatography: A normal-phase method for the bulk purification of the crude product.

  • Analytical HPLC: A reversed-phase method for the high-resolution analysis of the purified fractions and final product to confirm purity.

This dual approach ensures both high throughput for purification and high sensitivity for purity verification.

Preparative Purification by Flash Column Chromatography

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice for purifying moderately polar compounds like this compound. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus elute later.

Rationale for Method Development
  • Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for normal-phase chromatography due to its high resolving power for a wide range of compounds and its cost-effectiveness.

  • Mobile Phase Selection: A binary solvent system of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate) is ideal. This combination allows for fine-tuning of the mobile phase polarity to achieve optimal separation. The goal is to find a solvent composition where the target compound has a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a flash column.

  • Gradient Elution: A gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity, is often more effective than an isocratic elution for separating compounds with a range of polarities. This approach ensures that less polar impurities are washed off the column first, followed by the elution of the product in a sharp band, and finally, the elution of more polar impurities.

Experimental Protocol: Flash Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Protocol:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).

    • Visualize the spots under a UV lamp (254 nm).

    • The optimal mobile phase for the flash column will give the product spot an Rf value of ~0.3.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material to be purified (a general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight).

    • Insert a cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand.

    • Dry-pack the column with silica gel, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) to equilibrate the stationary phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • Initial Phase: 5% Ethyl Acetate in Hexane (to elute non-polar impurities).

      • Elution of Product: Gradually increase to 10-20% Ethyl Acetate in Hexane (the exact percentage will be guided by the initial TLC analysis).

      • Final Wash: 30-50% Ethyl Acetate in Hexane (to elute highly polar impurities).

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Purity Verification by HPLC

Reversed-phase HPLC is an excellent method for assessing the purity of the collected fractions and the final product with high resolution. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilane) column is a versatile and widely used stationary phase that provides good retention and separation for a broad range of moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase for reversed-phase HPLC.[3] The ratio can be adjusted to control the retention time of the analyte. The addition of a small amount of an acid modifier, such as formic acid or phosphoric acid, can improve peak shape for pyridine-containing compounds by suppressing the interaction of the basic nitrogen with residual silanols on the stationary phase.

  • Detection: this compound contains a chromophore and is expected to absorb UV light. A UV detector set at an appropriate wavelength will provide sensitive detection.

Experimental Protocol: Analytical HPLC

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in Acetonitrile

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B).

  • Prepare a sample of the purified this compound in acetonitrile.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for the presence of any impurities. The purity can be calculated based on the area percentage of the main peak.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification and analysis process.

Purification_Workflow cluster_prep Preparative Purification cluster_analysis Purity Analysis Crude Crude this compound TLC TLC Analysis for Method Development (Hexane/Ethyl Acetate) Crude->TLC Flash Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude->Flash Dry or Wet Loading TLC->Flash Optimal Rf ~0.3 Fractions Collect Fractions Flash->Fractions TLC_frac TLC Analysis of Fractions Fractions->TLC_frac Combine Combine Pure Fractions TLC_frac->Combine Evap Solvent Evaporation Combine->Evap Pure_Product Purified Product Evap->Pure_Product HPLC RP-HPLC Analysis (C18, MeCN/H₂O Gradient) Pure_Product->HPLC Final_Purity Final Purity Assessment (>99%) HPLC->Final_Purity

Caption: Workflow for the purification and analysis of this compound.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the purification of this compound. The combination of normal-phase flash chromatography for bulk separation and reversed-phase HPLC for purity verification ensures a final product of high purity, suitable for demanding applications in research and development. The key to successful purification lies in the systematic development of the mobile phase using TLC and the careful execution of the chromatographic steps. By understanding the principles behind the chosen methods, researchers can adapt and optimize these protocols to meet their specific needs.

References

  • PubChem. This compound.
  • University of Rochester, Department of Chemistry.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. (2018). [Link]

Sources

Application Note: Strategic Use of 3-Bromo-5-nitropyridine for the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in regulating complex cellular processes, including growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors, designed to compete with ATP at the enzyme's active site, have revolutionized targeted therapy.

Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are particularly prominent. The pyridine ring has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[3][4] Its nitrogen atom can act as a crucial hydrogen bond acceptor, enabling potent interactions with the "hinge region" of the kinase ATP-binding site, an interaction that anchors many inhibitors to their target.[3]

3-Bromo-5-nitropyridine (CAS: 15862-30-3) is a highly versatile and valuable building block for constructing these privileged scaffolds.[] Its chemical architecture offers two distinct and orthogonal points for synthetic elaboration:

  • The C3-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of diverse aryl, heteroaryl, or alkyl groups to form C-C or C-N bonds.[6] This diversification is critical for exploring the inhibitor's interaction with various pockets within the kinase active site to optimize potency and selectivity.

  • The C5-Nitro Group: This powerful electron-withdrawing group influences the reactivity of the pyridine ring. More importantly, it serves as a masked amine—a robust synthetic handle that can be reduced to a primary aniline in a later synthetic step. This resulting amino group provides a key attachment point for building out the rest of the inhibitor, often to engage with the solvent-exposed region of the active site.[3]

This guide details field-proven protocols for leveraging this compound in the synthesis of kinase inhibitor cores, focusing on palladium-catalyzed cross-coupling and subsequent nitro group reduction.

Core Synthetic Strategies: A Modular Approach

The synthetic utility of this compound lies in a modular approach where the C3 and C5 positions are functionalized sequentially. The initial step typically involves a cross-coupling reaction at the C3-bromo position, followed by the reduction of the C5-nitro group to open avenues for final-stage diversification.

G start This compound cc_coupling C-C Bond Formation (Suzuki Coupling) start->cc_coupling cn_coupling C-N Bond Formation (Buchwald-Hartwig) start->cn_coupling intermediate C3-Functionalized 5-Nitropyridine Intermediate cc_coupling->intermediate cn_coupling->intermediate reduction Nitro Group Reduction (e.g., Fe/NH4Cl) intermediate->reduction amine_intermediate 3-Substituted-5-aminopyridine reduction->amine_intermediate elaboration Final Elaboration (Amide/Urea Formation) amine_intermediate->elaboration final_product Kinase Inhibitor Scaffold elaboration->final_product

Caption: General workflow for kinase inhibitor synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern medicinal chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7][8] For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most powerful tools for scaffold construction.

C-C Bond Formation: The Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura reaction is employed to construct bi-aryl and heteroaryl-aryl scaffolds.[9] In kinase inhibitor design, this is critical for extending the molecule from the hinge-binding pyridine core into adjacent hydrophobic pockets, thereby increasing potency and influencing selectivity.[2] The choice of the boronic acid coupling partner directly modulates the Structure-Activity Relationship (SAR).[10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling aryl halides.[9][11]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃; 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen, which can promote unwanted boronic acid homocoupling.[11]

  • Solvent Addition: Add the degassed solvent via syringe. For reactions sensitive to oxygen, sparging the solvent with argon for 15-20 minutes prior to addition is recommended.

  • Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-120 °C. Microwave irradiation can significantly shorten reaction times.[2][12] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

ParameterTypical ConditionsRationale / Notes
Catalyst Pd(OAc)₂ / Pd(PPh₃)₄Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphines that stabilize the catalyst and promote efficient reductive elimination.[11]
Base K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.
Solvent Dioxane/H₂O, TolueneThe solvent system must solubilize all components. Water is often required for the transmetalation step.
Temperature 80-120 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.

Table 1: Optimized parameters for Suzuki-Miyaura coupling reactions.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X L₂ pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' L₂ pd2_ox->pd2_trans Transmetalation (Ar'B(OH)₂) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is one of the most powerful methods for forming aryl-amine bonds.[7] In kinase inhibitor synthesis, this reaction is used to connect the pyridine core to aniline or other amine-containing fragments. This aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region, making this a pivotal bond construction.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on well-established methods for C-N coupling.[13][14][15]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP; 4-8 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask, magnetic stir bar, inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand. Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, followed by this compound.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Reaction: Heat the mixture with vigorous stirring, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterTypical ConditionsRationale / Notes
Catalyst Pd₂(dba)₃A common Pd(0) source. Requires a ligand for stability and activity.
Ligand XPhos, BINAP, RuPhosBulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[7]
Base NaOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine for coordination to the palladium center.[13]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80-110 °CProvides the energy needed for the oxidative addition and reductive elimination steps.

Table 2: Optimized parameters for Buchwald-Hartwig amination.

Downstream Transformation: Nitro Group Reduction

Causality: Following the crucial cross-coupling step, the nitro group is unmasked to reveal a primary amine. This transformation is fundamental, as the newly formed amine is the primary site for the final elaboration of the kinase inhibitor, often through the formation of an amide or urea. This part of the molecule typically extends towards the solvent-exposed region of the ATP binding site, where it can be modified to improve solubility and other drug-like properties.[6]

Protocol 3: Nitro Reduction with Iron Powder

This is a classic, robust, and scalable method for nitro group reduction that is tolerant of many functional groups.[16]

Materials:

  • C3-functionalized 5-nitropyridine (1.0 equiv)

  • Iron powder (<10 micron, reduced) (5.0-10.0 equiv)

  • Ammonium chloride (NH₄Cl) (catalytic to 1.0 equiv)

  • Solvent system (e.g., Ethanol/H₂O, Ethyl Acetate/H₂O, Acetic Acid)

  • Round-bottom flask, reflux condenser, magnetic stir bar

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 5-nitropyridine starting material in the chosen solvent system (e.g., a 3:1 mixture of Ethanol and Water).

  • Reagent Addition: Add the iron powder and ammonium chloride to the suspension.

  • Reaction: Heat the mixture to reflux (typically 70-90 °C) with vigorous stirring. The reaction is often exothermic. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the organic solvent. If the product is basic, adjust the pH of the remaining aqueous solution with a base (e.g., NaHCO₃ or K₂CO₃) until pH > 8. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 5-aminopyridine product, which can often be used without further purification.

G cluster_0 Integrated Synthesis Workflow start This compound + Ar-B(OH)₂ step1 Protocol 1: Suzuki Coupling start->step1 intermediate1 3-Aryl-5-nitropyridine step1->intermediate1 step2 Protocol 3: Nitro Reduction intermediate1->step2 intermediate2 3-Aryl-5-aminopyridine step2->intermediate2 step3 Amide Coupling (R-COOH, EDC/HOBt) intermediate2->step3 end_product Final Kinase Inhibitor Scaffold (3-Aryl-5-amido-pyridine) step3->end_product

Caption: Integrated workflow for a generic inhibitor.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse libraries of potential kinase inhibitors. The strategic and sequential functionalization of its C3 and C5 positions using robust and well-understood methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction provides medicinal chemists with a reliable blueprint for scaffold development. The protocols outlined in this guide serve as a validated starting point for researchers in drug discovery to rapidly generate novel chemical matter for the development of next-generation targeted therapies.

References

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • BenchChem. (2025). Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine. BenchChem.
  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • BOC Sciences. (n.d.). CAS 15862-30-3 this compound. BOC Sciences.
  • Fallon, T. R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • PharmaBlock. (n.d.). Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. PharmaBlock.
  • Zhang, Z., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au.
  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
  • Bruno, F., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. American Chemical Society.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Derivatization of 3-Bromo-5-nitropyridine for biological activity screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Brom-5-nitropyridin für das Screening auf biologische Aktivität

Verfasser: Leitender Anwendungswissenschaftler Datum: 9. Januar 2026 Zweck: Dieses Dokument bietet einen detaillierten technischen Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung über die strategische Derivatisierung von 3-Brom-5-nitropyridin als vielseitiges Grundgerüst für die Erstellung von Wirkstoffbibliotheken und das Screening auf biologische Aktivität.

Zusammenfassung für die Geschäftsleitung

3-Brom-5-nitropyridin ist ein äußerst wertvolles Ausgangsmaterial in der medizinischen Chemie, das als vielseitiges Grundgerüst für die Synthese neuartiger niedermolekularer Wirkstoffe dient. Seine einzigartige elektronische Beschaffenheit, die durch den elektronenanziehenden Nitro-Substituenten und das Pyridin-Stickstoffatom gekennzeichnet ist, ermöglicht eine präzise und kontrollierte Funktionalisierung an mehreren Positionen. Dieses Dokument beschreibt bewährte Protokolle für die Derivatisierung von 3-Brom-5-nitropyridin durch gängige und robuste Kreuzkupplungsreaktionen und nukleophile aromatische Substitutionen. Darüber hinaus werden Arbeitsabläufe für das Screening der resultierenden Verbindungen auf potenzielle biologische Aktivitäten beschrieben, wobei der Schwerpunkt auf der Entdeckung von niedermolekularen Wirkstoffen liegt.

Einleitung: Die strategische Bedeutung von 3-Brom-5-nitropyridin

Die Pyridin-Einheit ist ein zentrales Heterocycle in der Arzneimittelentwicklung und kommt in zahlreichen von der FDA zugelassenen Medikamenten vor. Die Substitution des Pyridinrings mit einem Bromatom und einer Nitrogruppe in den Positionen 3 und 5 schafft ein einzigartiges Reaktionsprofil. Die Nitrogruppe aktiviert das Grundgerüst stark für die nukleophile aromatische Substitution (SNAr) an den Positionen 2, 4 und 6, während das Bromatom in Position 3 ein idealer Angriffspunkt für eine Vielzahl von metallkatalysierten Kreuzkupplungsreaktionen ist. Diese orthogonale Reaktivität ermöglicht eine schrittweise und kontrollierte Einführung von molekularer Vielfalt, was 3-Brom-5-nitropyridin zu einem idealen Ausgangspunkt für die kombinatorische Chemie und die Erstellung von Wirkstoffbibliotheken macht.

Die strategische Derivatisierung dieses Grundgerüsts hat zur Entdeckung von Molekülen mit einem breiten Spektrum an biologischen Aktivitäten geführt, darunter potenzielle Anwendungen in der Onkologie, bei Infektionskrankheiten und in der Neurologie.

Strategien zur Derivatisierung: Ein Überblick über die Chemie

Die Funktionalisierung von 3-Brom-5-nitropyridin kann durch mehrere robuste und gut etablierte chemische Transformationen erreicht werden. Die Wahl der Reaktion hängt von der gewünschten molekularen Komplexität und den einzuführenden funktionellen Gruppen ab.

G cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsstrategien cluster_products Molekulare Vielfalt 3-Bromo-5-nitropyridine This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling R-B(OH)₂ Pd-Katalysator Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R-C≡CH Pd/Cu-Katalysator Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R₂NH Pd-Katalysator SNAr SNAr This compound->SNAr Nu-H Base Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives Suzuki Coupling->Aryl/Heteroaryl Derivatives Alkynyl Derivatives Alkynyl Derivatives Sonogashira Coupling->Alkynyl Derivatives Amino Derivatives Amino Derivatives Buchwald-Hartwig Amination->Amino Derivatives Alkoxy/Thioalkoxy Derivatives Alkoxy/Thioalkoxy Derivatives SNAr->Alkoxy/Thioalkoxy Derivatives

Abbildung 1: Schematischer Arbeitsablauf der Derivatisierungsstrategien für 3-Brom-5-nitropyridin.

Palladium-katalysierte Kreuzkupplungsreaktionen an der C3-Position

Das Bromatom in Position 3 ist ideal für palladiumkatalysierte Kreuzkupplungsreaktionen geeignet, die die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen ermöglichen.

Die Suzuki-Miyaura-Kupplung ist eine äußerst vielseitige Methode zur Bildung von C-C-Bindungen. Sie beinhaltet die Reaktion von 3-Brom-5-nitropyridin mit einer Organoborverbindung (typischerweise einer Boronsäure oder einem Boronsäureester) in Gegenwart eines Palladiumkatalysators und einer Base.

Kausale Begründung der experimentellen Entscheidungen:

  • Katalysator: Palladium(0)-Komplexe sind für den katalytischen Zyklus unerlässlich. Pd(PPh₃)₄ ist ein robuster Katalysator, aber für anspruchsvollere Substrate können Katalysatoren mit sperrigen Liganden wie SPhos oder XPhos die Ausbeute verbessern, indem sie die reduktive Eliminierung fördern.

  • Base: Eine Base wie Natriumcarbonat oder Kaliumphosphat ist erforderlich, um das Palladium(II)-Intermediat im katalytischen Zyklus zu aktivieren und das Halogenid zu entfernen. Die Wahl der Base kann die Reaktionskinetik und die Unterdrückung von Nebenreaktionen beeinflussen.

  • Lösungsmittel: Eine Mischung aus einem organischen Lösungsmittel (z. B. Dioxan, Toluol) und Wasser wird häufig verwendet, um sowohl die organischen als auch die anorganischen Reagenzien zu lösen.

Protokoll: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung

  • Reagenzienvorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß werden 3-Brom-5-nitropyridin (1,0 Äquiv.), die Boronsäure oder der Boronsäureester (1,1–1,5 Äquiv.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 0,02–0,05 Äquiv.) und die Base (z. B. K₂CO₃, 2,0–3,0 Äquiv.) zusammengegeben.

  • Lösungsmittelzugabe: Fügen Sie eine entgaste Mischung aus Lösungsmitteln (z. B. Dioxan/H₂O im Verhältnis 4:1) hinzu.

  • Reaktionsbedingungen: Erhitzen Sie die Reaktionsmischung unter Rühren bei 80–100 °C.

  • Überwachung: Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

  • Aufarbeitung: Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab. Verdünnen Sie sie mit Wasser und extrahieren Sie sie mit einem organischen Lösungsmittel (z. B. Ethylacetat). Waschen Sie die vereinigten organischen Phasen mit Salzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie sie und konzentrieren Sie sie im Vakuum.

  • Reinigung: Reinigen Sie den Rohproduktrest mittels Säulenchromatographie an Kieselgel, um das gewünschte derivatisierte Produkt zu erhalten.

Die Sonogashira-Kupplung ist eine effiziente Methode zur Bildung von C-C-Bindungen zwischen einem Arylhalogenid und einem terminalen Alkin. Diese Reaktion wird typischerweise durch einen Palladiumkatalysator und einen Kupfer(I)-Cokatalysator katalysiert.

Protokoll: Allgemeine Vorgehensweise für die Sonogashira-Kupplung

  • Reagenzienvorbereitung: In einem trockenen, mit Inertgas gespülten Reaktionsgefäß werden 3-Brom-5-nitropyridin (1,0 Äquiv.), der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 0,02–0,05 Äquiv.), der Kupfer(I)-Cokatalysator (z. B. CuI, 0,04–0,10 Äquiv.) und eine Base (z. B. Triethylamin, Et₃N) in einem geeigneten Lösungsmittel (z. B. THF oder DMF) gelöst.

  • Alkinzugabe: Fügen Sie das terminale Alkin (1,2–2,0 Äquiv.) langsam zur Reaktionsmischung hinzu.

  • Reaktionsbedingungen: Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (40–60 °C), bis der Ausgangsstoff verbraucht ist (Überwachung mittels DC oder LC-MS).

  • Aufarbeitung und Reinigung: Führen Sie eine wässrige Aufarbeitung durch, gefolgt von einer Extraktion mit einem organischen Lösungsmittel. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

ReaktionstypTypische ReagenzienKatalysator/BedingungenEingeführte funktionelle Gruppe
Suzuki-Miyaura Boronsäuren/EsterPd(PPh₃)₄, K₂CO₃, Dioxan/H₂O, 80-100 °CAryl, Heteroaryl
Sonogashira Terminale AlkinePd(PPh₃)₂Cl₂/CuI, Et₃N, THF, RT-60 °CAlkinyl
Buchwald-Hartwig Amine/AmidePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxan, 100 °CAmino, Amido

Tabelle 1: Zusammenfassung der Kreuzkupplungsreaktionen an der C3-Position von 3-Brom-5-nitropyridin.

Nukleophile aromatische Substitution (SNAr)

Die stark elektronenanziehende Nitrogruppe in Position 5 aktiviert den Pyridinring für die nukleophile aromatische Substitution, insbesondere an den Positionen 2 und 6. Dies ermöglicht die Einführung einer Vielzahl von Nukleophilen.

Kausale Begründung der experimentellen Entscheidungen:

  • Nukleophile: Alkohole, Thiole und Amine können als Nukleophile dienen und führen zur Bildung von Ether-, Thioether- bzw. Aminoderivaten.

  • Base: Eine Base wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) wird häufig verwendet, um das Nukleophil zu deprotonieren und seine Reaktivität zu erhöhen.

  • Lösungsmittel: Aprotische polare Lösungsmittel wie DMF oder DMSO sind ideal, da sie die anionischen Intermediate stabilisieren und die Reaktion beschleunigen.

Protokoll: Allgemeine Vorgehensweise für die SNAr-Reaktion

  • Nukleophilaktivierung: In einem trockenen, mit Inertgas gespülten Reaktionsgefäß wird das Nukleophil (z. B. ein Alkohol oder Thiol, 1,1 Äquiv.) in einem aprotischen polaren Lösungsmittel (z. B. DMF) gelöst. Fügen Sie langsam eine Base (z. B. NaH, 1,1 Äquiv.) hinzu und rühren Sie, bis die Gasentwicklung aufhört.

  • Substratzugabe: Kühlen Sie die Mischung auf 0 °C ab und fügen Sie eine Lösung von 3-Brom-5-nitropyridin (1,0 Äquiv.) in demselben Lösungsmittel hinzu.

  • Reaktionsbedingungen: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis der Ausgangsstoff verbraucht ist (Überwachung mittels DC oder LC-MS).

  • Aufarbeitung: Löschen Sie die Reaktion vorsichtig durch Zugabe von Wasser oder einer gesättigten wässrigen NH₄Cl-Lösung. Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

  • Reinigung: Waschen Sie die organische Phase, trocknen Sie sie und konzentrieren Sie sie. Reinigen Sie den Rückstand mittels Säulenchromatographie.

Screening auf biologische Aktivität: Ein modularer Ansatz

Nach der Synthese einer Bibliothek von 3-Brom-5-nitropyridin-Derivaten ist der nächste entscheidende Schritt das Screening auf biologische Aktivität. Der Screening-Ansatz sollte auf der Grundlage der strukturellen Merkmale der synthetisierten Verbindungen und potenzieller therapeutischer Ziele hypothesengesteuert sein.

G Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Assay (e.g., Cell Viability) Hit Identification Hit Identification Primary Screening->Hit Identification Data Analysis Select Active Compounds Secondary Screening Secondary Screening Hit Identification->Secondary Screening Dose-Response Target-Specific Assays Lead Optimization Lead Optimization Secondary Screening->Lead Optimization SAR Studies ADME/Tox Profiling

Abbildung 2: Allgemeiner Arbeitsablauf für das Screening auf biologische Aktivität.

Primäres Screening: Zytotoxizitäts-Assays

Ein üblicher erster Schritt ist die Bewertung der allgemeinen Zytotoxizität der Verbindungen, um potenzielle Antikrebsmittel zu identifizieren oder Verbindungen mit unerwünschter Toxizität auszusortieren.

Protokoll: MTT-Assay zur Bestimmung der Zellviabilität

  • Zellkultur: Kultivieren Sie eine geeignete humane Krebszelllinie (z. B. HeLa, A549) in 96-Well-Platten mit einer Dichte von 5.000–10.000 Zellen/Well und inkubieren Sie sie über Nacht.

  • Verbindungsbehandlung: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der verdünnten Verbindungen hinzu. Inkubieren Sie die Platten für 48–72 Stunden.

  • MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung [(3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)] zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden bei 37 °C.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie die IC₅₀-Werte (die Konzentration, bei der 50 % des Wachstums gehemmt werden).

Sekundäres Screening: Zielgerichtete Assays

Verbindungen, die im primären Screening Aktivität zeigen ("Hits"), sollten in spezifischeren, zielgerichteten Assays weiter untersucht werden. Wenn beispielsweise angenommen wird, dass die Verbindungen als Kinase-Inhibitoren wirken, wäre ein Kinase-Inhibitions-Assay der nächste logische Schritt.

Beispiel: Kinase-Inhibitions-Assay (allgemein)

  • Assay-Setup: In einer 384-Well-Platte werden die Testverbindung, eine spezifische Kinase (z. B. EGFR, BRAF), ein Peptidsubstrat und ATP kombiniert.

  • Reaktion: Lassen Sie die Kinase-Reaktion für eine definierte Zeit bei Raumtemperatur ablaufen.

  • Detektion: Stoppen Sie die Reaktion und quantifizieren Sie die Menge des phosphorylierten Substrats. Dies kann mit verschiedenen Methoden erfolgen, z. B. mit phosphospezifischen Antikörpern in einem ELISA-Format oder mit Lumineszenz-basierten Assays, die den ATP-Verbrauch messen.

  • Datenanalyse: Bestimmen Sie die prozentuale Hemmung der Kinase-Aktivität für jede Verbindung und berechnen Sie die IC₅₀-Werte für aktive Verbindungen.

Fazit und Ausblick

3-Brom-5-nitropyridin ist ein bewährtes und vielseitiges Grundgerüst für die Entdeckung von niedermolekularen Wirkstoffen. Die in diesem Dokument beschriebenen Derivatisierungsstrategien – Suzuki- und Sonogashira-Kupplungen sowie nukleophile aromatische Substitutionen – bieten einen robusten Werkzeugkasten für die Erstellung von Bibliotheken mit vielfältigen Verbindungen. Ein systematischer Screening-Ansatz, beginnend mit breiten zellbasierten Assays und fortschreitend zu spezifischeren zielgerichteten Assays, ist entscheidend für die Identifizierung vielversprechender Leitstrukturen. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für Forscher, um das therapeutische Potenzial von 3-Brom-5-nitropyridin-Derivaten zu erforschen.

Referenzen

  • Titel: The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool in Modern Organic Synthesis Quelle: Angewandte Chemie International Edition URL: [Link]

  • Titel: The Sonogashira reaction: a powerful tool in organic synthesis Quelle: Chemical Reviews URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Reactions of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

This compound is a valuable reagent, characterized by two key reactive sites: the C-Br bond, which is susceptible to palladium-catalyzed cross-coupling, and the pyridine ring, which is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strongly electron-withdrawing nitro group. Understanding the interplay of these features is crucial to predicting and controlling reaction outcomes.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, but they are not without their complexities.[1] The catalytic cycle involves a delicate balance of oxidative addition, transmetalation, and reductive elimination, and minor deviations can lead to significant side product formation.[2][3]

Q1: I'm observing a significant amount of 3-nitropyridine (dehalogenated product) in my Suzuki or Buchwald-Hartwig reaction. What causes this and how can I prevent it?

A1: The Cause (Hydrodehalogenation)

The formation of 3-nitropyridine is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced instead of coupled.[4][5] This occurs when a hydride source intercepts a key intermediate in the catalytic cycle.

Mechanistic Insight: The primary mechanism involves the generation of a palladium-hydride (Pd-H) species. This can happen in several ways:

  • From the Base: Certain bases, especially when used with protic solvents or residual water, can generate hydride species.

  • From the Solvent: Solvents like DMF can decompose at elevated temperatures to provide a hydride source.[5]

  • From Reagents: Boronic acids in Suzuki couplings or amines in Buchwald-Hartwig aminations can, under certain conditions, act as hydride donors, often through β-hydride elimination from an intermediate complex.[6][7]

Once formed, the Pd-H species can undergo reductive elimination with the aryl group bound to the palladium center, releasing the dehalogenated product and regenerating the Pd(0) catalyst, which re-enters the undesired cycle.

Fig 1: Competing Catalytic Cycles cluster_0 Desired Suzuki Cycle cluster_1 Undesired Dehalogenation Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R OA->TM Transmetalation (R-B(OH)2) PdH L_n-Pd(II)-H OA->PdH Hydride Source ('H-') Product Ar-R TM->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Dehalogenated Ar-H PdH->Dehalogenated Reductive Elimination Dehalogenated->Pd0 Regenerates Catalyst

Caption: Competing catalytic cycles in a Suzuki reaction.

Troubleshooting & Mitigation Strategies:

Your primary goal is to minimize the sources of hydride and favor the desired transmetalation step.

StrategyRationaleRecommended Action
Rigorous Anhydrous Conditions Water is a common proton source that can facilitate hydride formation, especially with certain bases.[8]Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Use a glovebox or Schlenk line for setup.
Choice of Base Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation.[9][10] Weaker inorganic bases are often safer.For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, K₂CO₃ or Cs₂CO₃ can be effective alternatives to alkoxides.[11]
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination for the desired C-C or C-N bond formation, making it outcompete the dehalogenation pathway.[3]For Suzuki, ligands like SPhos or XPhos are excellent. For Buchwald-Hartwig, biaryl phosphine ligands are the standard.[6][12]
Lower Reaction Temperature Higher temperatures can accelerate solvent decomposition (e.g., DMF) and other side reactions.Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-90 °C instead of >110 °C).
Q2: My Suzuki reaction is plagued by a dimeric byproduct, 5,5'-dinitro-3,3'-bipyridine. What is causing this homocoupling?

A2: The Cause (Oxidative Homocoupling)

This side product arises from the homocoupling of your starting material, this compound. While less common than boronic acid homocoupling, it can occur under certain conditions. A more frequent issue is the homocoupling of the boronic acid coupling partner, which is often promoted by the presence of oxygen.[13][14]

Mechanistic Insight:

  • Boronic Acid Homocoupling: This is the most common homocoupling pathway. It is often initiated by Pd(II) species and molecular oxygen. The generally accepted mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.[13] Rigorous deoxygenation of the reaction mixture is the most effective preventative measure.

  • Aryl Halide Homocoupling: This can be catalyzed by Pd(0) or Ni(0) species, particularly at high catalyst loadings or if the oxidative addition is slow.[15] For an electron-deficient halide like this compound, this pathway is less kinetically favored than oxidative addition but can occur if the subsequent transmetalation step is unusually slow.

Fig 2: Oxygen-Promoted Homocoupling cluster_main Boronic Acid Homocoupling Pathway Pd_II Pd(II) Species Pd_R R-Pd(II)-X Pd_II->Pd_R Transmetalation (R-B(OH)2) Pd_R_R R-Pd(II)-R Pd_R->Pd_R_R 2nd Transmetalation (R-B(OH)2) Dimer R-R (Homocoupled Dimer) Pd_R_R->Dimer Reductive Elimination O2 O₂ (Oxygen) O2->Pd_II Promotes Formation

Caption: Simplified pathway for oxygen-promoted homocoupling.

Experimental Protocol: Setting Up an Oxygen-Free Cross-Coupling Reaction

  • Glassware: Oven-dry all glassware (reaction flask, condenser) at 120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: Add the solid reagents (this compound, boronic acid, base, palladium catalyst, and ligand) to the reaction flask.

  • Degassing (Sparging Method): a. Seal the flask with a rubber septum. b. Insert a needle connected to an inert gas line, ensuring the tip is below the surface of the solvent that will be added. b. Add the anhydrous, deoxygenated solvent via cannula or syringe. c. Bubble the inert gas through the solvent for 15-20 minutes to displace any dissolved oxygen.[13] d. Simultaneously, use an exit needle to vent the flask.

  • Reaction: After sparging, remove the needles and heat the reaction under a positive pressure of inert gas (e.g., using a balloon).

Category 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group makes the pyridine ring of this compound highly electron-deficient and thus, an excellent substrate for SNAr.[16][17]

Q3: I am attempting an SNAr reaction with an alcohol (ROH) to form an ether, but the reaction is not proceeding. Why is my nucleophile not working?

A3: The Cause (Insufficient Nucleophilicity and Acidity)

SNAr reactions proceed via a negatively charged intermediate known as a Meisenheimer complex.[17][18] The formation of this complex is the rate-determining step and requires a potent nucleophile to attack the electron-poor aromatic ring.

Mechanistic Insight: A neutral alcohol (ROH) is generally not nucleophilic enough to initiate the reaction. Furthermore, the proton of the alcohol can interfere with the reaction. The nucleophile must be a strong anion (e.g., an alkoxide, RO⁻) to effectively attack the ring. This is typically achieved by deprotonating the alcohol with a strong base before or during the reaction.

Troubleshooting & Protocol:

IssueRationaleRecommended Solution
Low Nucleophilicity Alcohols are weak nucleophiles. They must be converted to their conjugate base (alkoxides) to be effective in SNAr.Use a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) is an excellent choice as the only byproduct is H₂ gas.
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, THF) are ideal. They solvate the cation of the base (e.g., Na⁺) but do not solvate the alkoxide anion, leaving it "naked" and highly reactive. Protic solvents will protonate the alkoxide, shutting down the reaction.Use anhydrous DMF or THF as the solvent.
Temperature While the ring is activated, heat is often required to overcome the activation energy for the formation of the Meisenheimer complex.Start at room temperature after generating the alkoxide, then gently heat to 40-60 °C if the reaction is slow.

Experimental Protocol: SNAr with an Alcohol Nucleophile

  • Setup: In an oven-dried, two-neck flask under an inert atmosphere, add the alcohol (1.2 eq.) to anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.

  • Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF to the freshly prepared alkoxide solution via syringe.

  • Reaction & Monitoring: Stir the reaction at room temperature or heat gently as needed. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q4: How do I effectively purify my final product away from residual starting material or pyridine-containing byproducts?

A4: Pyridine derivatives can be challenging to purify via chromatography due to their basicity, which can cause peak tailing on silica gel.[19] A combination of extraction and careful chromatography is often most effective.

  • Acidic Wash: For neutral or basic products, a dilute acid wash (e.g., 1M HCl) during work-up can protonate basic pyridine impurities, making them water-soluble and easily removed in the aqueous layer.[20][21] Caution: This is not suitable for acid-sensitive products.

  • Copper Sulfate Wash: An alternative for acid-sensitive compounds is to wash the organic layer with a 10-15% aqueous copper(II) sulfate solution. Pyridine derivatives coordinate strongly with copper, forming a blue-colored complex that is extracted into the aqueous layer.[20][21]

  • Chromatography Additives: To reduce peak tailing during column chromatography, you can add a small amount of a competing base, like triethylamine (~0.5-1%), to your eluent system.[19]

  • Alternative Stationary Phases: If silica is problematic, consider using neutral or basic alumina, or a C18 reversed-phase column for purification.[19]

Sources

Optimization of temperature and solvent for 3-Bromo-5-nitropyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of temperature and solvent for 3-Bromo-5-nitropyridine functionalization.

Welcome to the technical support guide for the functionalization of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, electron-deficient building block. The strategic placement of the bromine atom and the strongly electron-withdrawing nitro group makes this reagent highly valuable for constructing complex molecules, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1]

However, the same electronic properties that make this molecule so useful also present unique challenges. Optimizing reaction parameters, particularly temperature and solvent, is not merely a suggestion but a critical requirement for achieving high yields, minimizing side products, and ensuring reproducibility. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the functionalization of this compound in a direct question-and-answer format.

Q1: I am observing low or no conversion of my this compound starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent but solvable issue. The root cause typically lies in one of three areas: reaction kinetics (temperature), reagent solubility and reactivity (solvent), or catalyst/reagent health.

Probable Causes & Step-by-Step Solutions:

  • Insufficient Temperature: The activation energy for the reaction may not be met.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. For a Suzuki coupling that is sluggish at 80 °C, try increasing to 95-100 °C.[2] Monitor the reaction by TLC or LC-MS at each stage to check for product formation versus decomposition. Microwave heating can also be an effective strategy to rapidly screen higher temperatures and reduce reaction times.[2]

  • Poor Reagent Solubility: One or more of your reagents (the pyridine, boronic acid/amine, or base) may not be sufficiently soluble in the chosen solvent, preventing them from entering the catalytic cycle.

    • Solution: Switch to a solvent with different properties. If you are using a nonpolar solvent like toluene for a Suzuki reaction and observing poor solubility, consider a more polar aprotic solvent like 1,4-dioxane or DMF.[3] For SNAr reactions, polar aprotic solvents like DMF or DMSO are often essential to enhance the nucleophile's reactivity.[4]

  • Inappropriate Solvent Polarity: The solvent may be deactivating your nucleophile or hindering a key step in the catalytic cycle.

    • Solution: For two-phase reactions like many Suzuki couplings, a mixture of solvents (e.g., Dioxane/water or Toluene/water) is often necessary.[5] The water helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), making it available for the transmetalation step.[6] For Buchwald-Hartwig aminations, anhydrous polar aprotic solvents like toluene or THF are generally preferred to avoid hydrolysis of the catalyst or base.[6]

  • Catalyst Deactivation: The palladium catalyst may be poisoned or oxidized.

    • Solution: Ensure your reaction is rigorously degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[5] Use techniques like freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen.[5][7] If catalyst poisoning by functional groups (like unprotected amines on other reagents) is suspected, consider using a more robust catalyst system, such as a palladacycle or a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[8][9]

Troubleshooting_Low_Conversion start Low or No Conversion check_solubility Are all reagents soluble at reaction temperature? start->check_solubility change_solvent Action: Change Solvent (e.g., Toluene -> Dioxane/H2O or DMF) check_solubility->change_solvent No check_temp Is the temperature appropriate for the coupling type? check_solubility->check_temp Yes change_solvent->check_solubility increase_temp Action: Increase Temp (in 10-15 °C increments) check_temp->increase_temp No check_degassing Was the reaction rigorously degassed? check_temp->check_degassing Yes success Reaction Successful increase_temp->success improve_degassing Action: Improve Degassing (Freeze-Pump-Thaw or Sparge) check_degassing->improve_degassing No check_catalyst Is the catalyst/ligand system robust enough? check_degassing->check_catalyst Yes improve_degassing->success change_catalyst Action: Switch Catalyst/Ligand (e.g., to Buchwald Precatalyst) check_catalyst->change_catalyst No check_catalyst->success Yes change_catalyst->success Solvent_Selection start Select Reaction Type suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald snar SNAr (Nucleophilic Substitution) start->snar suzuki_solvent Recommended Solvents: - Dioxane / H2O - Toluene / H2O - DMF suzuki->suzuki_solvent buchwald_solvent Recommended Solvents: - Toluene (Anhydrous) - Dioxane (Anhydrous) - THF (Anhydrous) buchwald->buchwald_solvent snar_solvent Recommended Solvents: - DMF - DMSO - NMP (Caution: Nitro Migration) snar->snar_solvent

Sources

Technical Support Center: Effective Purification of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-nitropyridine (CAS: 15862-30-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into effectively removing impurities from this critical building block. We will move beyond simple procedural lists to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound?

A: The impurity profile of your crude material is intrinsically linked to its synthetic route. The most common synthesis involves the electrophilic nitration of 3-bromopyridine.[1] Consequently, you should anticipate the following impurities:

  • Unreacted Starting Material: Residual 3-bromopyridine.

  • Regioisomers: The nitration can sometimes yield other isomers, such as 3-Bromo-2-nitropyridine or 3-Bromo-4-nitropyridine, although the 5-nitro position is generally favored.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dibromo-nitropyridines or bromo-dinitropyridines.

  • Residual Acids: Incomplete neutralization after the nitration step can leave trace amounts of sulfuric and nitric acid.[2]

Initial assessment of your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for diagnosing the impurity profile and selecting the most effective purification strategy.[2]

Q2: My crude product is a dark, oily residue instead of the expected solid. What happened and how do I proceed?

A: "Oiling out" or obtaining a dark residue suggests the presence of significant impurities that are depressing the melting point of your product. This can also occur if residual solvent is present.

Causality: The impurities disrupt the crystal lattice formation of the desired this compound, preventing it from solidifying. The dark color often indicates the presence of polymeric or degradation byproducts from the strongly acidic and oxidative nitration conditions.

Troubleshooting Steps:

  • Initial Solvent Removal: Ensure all volatile solvents from the workup (e.g., ethyl acetate, dichloromethane) are thoroughly removed under reduced pressure.

  • Aqueous Wash: Dissolve the oil in a suitable organic solvent (like ethyl acetate) and perform an aqueous wash with a saturated sodium bicarbonate solution. This will neutralize and remove any residual strong acids, which are common culprits. Follow with a brine wash to remove excess water.

  • Attempt Trituration: After removing the organic solvent, try adding a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes). Stir or sonicate the mixture. This can sometimes induce crystallization of the product, while the impurities remain dissolved.

  • Proceed to Chromatography: If the above steps fail, column chromatography is the most robust method for separating the desired product from a complex mixture of impurities.[3][4]

Q3: Which purification method should I choose: Recrystallization or Column Chromatography?

A: The choice depends on the impurity profile, the quantity of material, and the desired final purity.

FeatureRecrystallizationColumn Chromatography
Best For Removing minor impurities from a mostly pure solid (>85% pure).Separating complex mixtures with multiple components or closely related isomers.
Scale Excellent for both small and large scales.Can be tedious and costly for very large scales (>100 g).
Solvent Usage Moderate to high, depending on the solvent system.High, especially for large columns.
Time Investment Relatively fast for simple systems.Can be time-consuming, including setup, running, and fraction analysis.
Typical Yield Can be lower due to product loss in the mother liquor.Generally higher recovery if performed correctly.

Expert Recommendation: Always perform a preliminary purity assessment (e.g., TLC). If you see one major spot for your product and only minor, well-separated impurity spots, attempt recrystallization first. If the TLC shows multiple spots with close retention factors (Rf), or significant streaking, proceed directly to column chromatography.[5]

Purification Protocols & Troubleshooting

Method 1: Recrystallization

Recrystallization is a powerful technique based on the principle that the solubility of a solid in a solvent increases with temperature.[6] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.[7]

Step-by-Step Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents. Good candidates for polar compounds like nitropyridines include ethanol, isopropanol, ethyl acetate, or mixtures like hexanes/ethyl acetate.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[4]

  • Decolorization (Optional): If the solution is highly colored, it may indicate persistent colored impurities. You can add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb these impurities.[4]

  • Hot Filtration (If carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization
IssueProbable CauseSolution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Lower the temperature at which crystallization begins. If the solution is too concentrated, add a small amount of the "good" solvent to dilute it slightly before cooling.[4]
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some of the solvent to increase the concentration and attempt to cool again.
Poor recovery of the product. Too much solvent was used initially, or the compound has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the final cooling is done in an ice bath to minimize solubility.
Recrystallization Troubleshooting Workflow

G start Recrystallization Attempted issue Issue Encountered? start->issue oil Compound Oiled Out issue->oil Yes no_xtal No Crystals Formed issue->no_xtal Yes low_yield Low Yield issue->low_yield Yes success Pure Crystals Obtained issue->success No sol1 Add more 'good' solvent or switch to a lower-boiling solvent. oil->sol1 sol2 Concentrate solution by boiling off solvent. Scratch flask or add seed crystal. no_xtal->sol2 sol3 Re-dissolve and reduce solvent volume. Ensure thorough cooling in ice bath. low_yield->sol3

Caption: Troubleshooting logic for common recrystallization issues.

Method 2: Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[9]

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your desired product a retention factor (Rf) of ~0.25-0.35, with good separation from all impurities.[9]

    • Pro-Tip: Because pyridine-containing compounds can interact strongly with the acidic silica gel, you may observe "streaking." Adding a small amount (~0.5-1%) of triethylamine to your eluent can neutralize the acidic sites on the silica and lead to much sharper bands.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into a glass column and allow it to pack evenly under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[3]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, use "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity if necessary (gradient elution).[4]

    • Collect fractions in a series of test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

General Purification Workflow

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Verification crude Crude this compound assess Assess Purity (TLC, HPLC) crude->assess decision Purity >85% & Minor Impurities? assess->decision recryst Perform Recrystallization decision->recryst Yes chrom Perform Column Chromatography decision->chrom No verify Verify Purity of Final Product (TLC, HPLC, NMR, MP) recryst->verify chrom->verify product Pure Product verify->product

Caption: A general workflow for the purification of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • BenchChem. (n.d.). Technical Support Center: Purifying 1-Bromo-3-butoxy-5-nitrobenzene with Column Chromatography.

Sources

Technical Support Center: Troubleshooting Incomplete Conversions of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-nitropyridine. This guide is designed to provide in-depth troubleshooting for common issues encountered during its chemical transformations, focusing on the root causes of incomplete reactions and offering practical, field-tested solutions. Our goal is to empower you to diagnose and resolve challenges in your synthetic endeavors with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete conversion when using this compound in cross-coupling reactions?

A1: Incomplete conversions in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination with this compound often stem from a few key factors. The electron-withdrawing nature of the nitro group and the pyridine nitrogen can significantly influence the reactivity of the molecule.[1][2] Common culprits include suboptimal catalyst systems, catalyst inhibition or deactivation, inappropriate base or solvent selection, and competing side reactions like protodeboronation in Suzuki couplings.

Q2: How does the nitro group on the pyridine ring affect its reactivity in palladium-catalyzed reactions?

A2: The nitro group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This electronic property can have a dual effect. On one hand, it can facilitate the oxidative addition step in the catalytic cycle by making the carbon-bromine bond more susceptible to cleavage. On the other hand, the nitro group can potentially interact with the palladium catalyst, and in some cases, reactions involving nitroarenes may require specific catalyst systems to be efficient.[1][2]

Q3: Are there any known stability issues with this compound under typical reaction conditions?

A3: this compound is generally a stable compound. However, under strongly basic conditions or at elevated temperatures for prolonged periods, degradation can occur. It is also important to be aware of potential side reactions involving the nitro group, especially when strong reducing agents are present that are not intended for the reduction of the nitro group itself.

Troubleshooting Guide: Incomplete Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product with significant recovery of starting material.

This is a common issue when coupling this compound. The following troubleshooting tree will guide you through a systematic approach to identify and resolve the problem.

G start Incomplete Suzuki Coupling catalyst Is the Catalyst System Optimal? start->catalyst base Is the Base Appropriate? catalyst->base No catalyst_sol Solution: Use a suitable Pd catalyst and ligand. - Pd(dppf)Cl2 or Pd(OAc)2 with SPhos are good starting points. catalyst->catalyst_sol Yes solvent Is the Solvent System Correct? base->solvent No base_sol Solution: Use a moderate base. - K2CO3 or K3PO4 are often effective. - Strong bases can promote side reactions. base->base_sol Yes side_reactions Are Side Reactions Occurring? solvent->side_reactions No solvent_sol Solution: Ensure proper solvent and degassing. - A degassed mixture of an organic solvent (e.g., 1,4-dioxane) and water is common. - Rigorous degassing is crucial to prevent catalyst oxidation. solvent->solvent_sol Yes conditions Are Reaction Conditions Optimized? side_reactions->conditions No side_reactions_sol Solution: Minimize side reactions. - Use boronic esters to reduce protodeboronation. - Slow addition of the boronic acid can minimize homocoupling. side_reactions->side_reactions_sol Yes conditions_sol Solution: Optimize temperature and time. - Reactions are typically run at 80-120 °C. - Monitor by TLC/LC-MS to determine optimal reaction time. conditions->conditions_sol Yes

Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.

In-depth Analysis:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like this compound, a catalyst system that promotes a fast rate of reductive elimination is desirable. Systems like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos) are often effective.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step. While a base is necessary, a very strong base can lead to decomposition of the starting material or promote side reactions. Moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are generally good choices.[3]

  • Solvent and Degassing: Suzuki reactions are often run in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. It is imperative to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to reaction failure.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and replaced by hydrogen, especially in the presence of water and a strong base. Using the corresponding boronic ester (e.g., a pinacol ester) can mitigate this issue.[4]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing and slow addition of the boronic acid can minimize this side reaction.

Quantitative Data: Comparison of Suzuki Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)100-1201-18~90[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9018~90[5]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)85-9512-18Moderate[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [3]

  • To a microwave vial or round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100-120 °C for 1-2 hours (if using a microwave) or 12-18 hours (with conventional heating).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Incomplete Buchwald-Hartwig Amination

Issue: Low conversion to the desired amino-pyridine product.

The Buchwald-Hartwig amination of this compound can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the presence of the nitro group, which may not be compatible with some strong bases.

G start Incomplete Buchwald-Hartwig Amination catalyst Is the Catalyst/Ligand Combination Appropriate? start->catalyst base Is the Base Compatible and Effective? catalyst->base No catalyst_sol Solution: Use a catalyst system for electron-deficient substrates. - Pd2(dba)3 with a bulky, electron-rich ligand like XPhos or RuPhos is a good choice. catalyst->catalyst_sol Yes amine Is the Amine Nucleophile an Issue? base->amine No base_sol Solution: Choose a suitable base. - NaOt-Bu is common, but can be incompatible with some functional groups. - Cs2CO3 or K3PO4 can be milder alternatives. base->base_sol Yes conditions Are Reaction Conditions Optimized? amine->conditions No amine_sol Solution: Consider the amine's properties. - Sterically hindered amines may require more forcing conditions. - Less nucleophilic amines may require a more active catalyst system. amine->amine_sol Yes conditions_sol Solution: Optimize temperature and reaction time. - Reactions are typically run at 80-110 °C. - Monitor by TLC/LC-MS to determine the optimal endpoint. conditions->conditions_sol Yes

Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination.

In-depth Analysis:

  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos and RuPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is commonly used, but it is a very strong base and may not be compatible with all functional groups, including nitro groups in some instances.[7] Milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher temperatures or longer reaction times.

  • Amine Substrate: The steric hindrance and nucleophilicity of the amine coupling partner will influence the reaction rate. More sterically hindered or less nucleophilic amines may require a more active catalyst system or more forcing conditions.

  • Side Reactions: A potential side reaction is the reduction of the nitro group if the amine or other reagents can act as a reducing agent under the reaction conditions. Careful monitoring of the reaction profile is important to identify any undesired byproducts.

Quantitative Data: Comparison of Buchwald-Hartwig Amination Conditions

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Typical YieldReference
Pd₂(dba)₃XPhosNaOt-BuToluene80-11012-24Good to Excellent[6]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10024Good[8]
Pd₂(dba)₃BINAPCs₂CO₃Toluene10024Moderate to Good[9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine [6]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous, degassed toluene (to a concentration of 0.1-0.2 M) via syringe.

  • Finally, add morpholine (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the combined organic filtrates with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Incomplete Reduction of the Nitro Group

Issue: Incomplete conversion of this compound to 3-Amino-5-bromopyridine.

The reduction of the nitro group is a fundamental transformation. Incomplete reactions can often be traced to issues with the catalyst or the reducing agent.

G start Incomplete Nitro Reduction catalyst Is the Catalyst Active? (Catalytic Hydrogenation) start->catalyst reductant Is the Reducing Agent Sufficient? (Metal/Acid) catalyst->reductant No catalyst_sol Solution: Ensure catalyst activity. - Use fresh, high-quality Pd/C. - Ensure the reaction is free of catalyst poisons (e.g., sulfur compounds). catalyst->catalyst_sol Yes conditions Are the Reaction Conditions Optimal? reductant->conditions No reductant_sol Solution: Use a sufficient amount of reducing agent. - For metal/acid reductions, a significant excess of the metal is often required. reductant->reductant_sol Yes conditions_sol Solution: Optimize conditions. - Ensure adequate hydrogen pressure for catalytic hydrogenation. - For metal/acid reductions, ensure proper temperature and reaction time. conditions->conditions_sol Yes

Caption: Troubleshooting workflow for incomplete nitro group reduction.

In-depth Analysis:

  • Catalyst Activity (for Catalytic Hydrogenation): The most common method for nitro group reduction is catalytic hydrogenation using palladium on carbon (Pd/C). The activity of the catalyst is crucial. Old or improperly stored catalyst may have reduced activity. Additionally, impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the catalyst.[10][11]

  • Reducing Agent Stoichiometry (for Metal/Acid Reductions): When using a metal in the presence of an acid (e.g., Fe/HCl, SnCl₂/HCl), it is essential to use a sufficient excess of the metal to ensure complete reduction.

  • Reaction Conditions:

    • Catalytic Hydrogenation: Adequate hydrogen pressure is necessary. While a hydrogen balloon is often sufficient for small-scale reactions, for larger scales or less reactive substrates, a Parr shaker or a similar hydrogenation apparatus may be required to provide sufficient hydrogen pressure. Vigorous stirring is also important to ensure good mixing of the substrate, catalyst, and hydrogen.[10][11]

    • Metal/Acid Reductions: The reaction temperature and time should be optimized. These reactions are often exothermic and may require initial cooling.

Quantitative Data: Comparison of Nitro Group Reduction Methods

MethodReducing Agent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation10% Pd/C, H₂ (balloon)Acetonitrile/Water502496[12]
Metal/Acid ReductionFe / NH₄ClEthanol/WaterReflux2-4HighN/A
Transfer HydrogenationPd/C, HCOOH/Et₃NTHFReflux1-3HighN/A

Experimental Protocol: Catalytic Hydrogenation of this compound [12]

  • In a reaction flask, combine 5-bromo-3-nitropyridine (0.6 mmol, 121.8 mg), 10% Pd/C (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg).

  • Add acetonitrile (1 mL) and water (6 mmol, 108.0 mg).

  • Place the reaction under a nitrogen atmosphere.

  • Heat the mixture at 50 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add 10 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 3:1) to yield 5-bromo-3-aminopyridine.

References

  • BenchChem. (2025). peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine.
  • Wikipedia. (n.d.).
  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.
  • BenchChem. (2025).
  • Reddit. (2022).
  • Reddit. (2022).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Royal Society of Chemistry. (n.d.).
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with....
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • PubMed. (2017).
  • MDPI. (n.d.).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
  • Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • National Institutes of Health. (n.d.). 3-Amino-5-bromo-2-iodopyridine.
  • ResearchGate. (n.d.). (PDF) 3-Amino-5-bromo-2-iodopyridine.

Sources

Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitutions of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the functionalization of 3-bromo-5-nitropyridine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome the inherent low reactivity of this substrate in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on this compound consistently slow or low-yielding?

A1: This is a common and expected challenge. The low reactivity of this compound in standard Nucleophilic Aromatic Substitution (SNAr) reactions stems from fundamental electronic principles governing the pyridine ring.

  • The Problem of Position: SNAr reactions on pyridine are most efficient when the leaving group is at the C-2 (ortho) or C-4 (para) position relative to the ring nitrogen.[1][2][3] This is because the electronegative nitrogen atom can directly stabilize the negative charge of the anionic intermediate (the Meisenheimer complex) through resonance.[1][3] When the leaving group is at the C-3 (meta) position, as with this compound, the ring nitrogen cannot participate in this crucial resonance stabilization.[3][4] This results in a higher energy transition state and a significantly slower reaction rate.[4]

  • Misleading Activation by the Nitro Group: While the nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that activates aromatic rings toward nucleophilic attack, its effect is position-dependent.[1][5] This activation is most potent when the EWG is positioned ortho or para to the leaving group, as it can delocalize the negative charge of the Meisenheimer complex. In this compound, the nitro group is meta to the bromine atom. In this position, it can only offer weaker inductive stabilization and cannot provide the powerful resonance stabilization required to facilitate the reaction.[4][6]

  • Steric Considerations: Although less critical than the electronic factors for this specific molecule, steric hindrance from adjacent groups can impede the approach of a bulky nucleophile to the reaction site.[4][7]

The diagram below illustrates the lack of resonance stabilization for an attack at the C-3 position compared to the stabilized intermediate formed from an attack at the C-4 position.

cluster_0 Attack at C-4 (Favored) cluster_1 Attack at C-3 (Disfavored) start_4 4-Halopyridine meisenheimer_4 Meisenheimer Complex (Charge on Nitrogen) start_4->meisenheimer_4 + Nu- product_4 Product meisenheimer_4->product_4 - X- stabilization_4 Resonance Stabilization by Ring Nitrogen meisenheimer_4->stabilization_4 start_3 This compound meisenheimer_3 Meisenheimer Complex (No Charge on Nitrogen) start_3->meisenheimer_3 + Nu- product_3 Low/No Product meisenheimer_3->product_3 - Br- no_stabilization_3 No Resonance Stabilization by Ring Nitrogen meisenheimer_3->no_stabilization_3

Caption: Electronic stabilization pathways for nucleophilic attack.

Q2: How can I force my SNAr reaction to proceed and improve the yield?

A2: Overcoming the high activation energy of this reaction requires forcing conditions. Simple adjustments to your reaction setup can often lead to success.

  • Increase Reaction Temperature: Many SNAr reactions on deactivated substrates require high temperatures, often in the range of 100-200 °C.[2][6] Using a high-boiling point solvent in a sealed vessel or under reflux is essential.

  • Employ Microwave Heating: Microwave irradiation is a highly effective technique for rapidly and uniformly heating reactions to high temperatures.[8][9] This can dramatically reduce reaction times from many hours to minutes and often minimizes the formation of thermal decomposition byproducts.[10][11]

  • Select an Appropriate Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP.[1][10] These solvents are excellent at solvating cations, which effectively "frees" the nucleophile to be more reactive, and they can help stabilize the charged Meisenheimer intermediate.[2]

  • Enhance Nucleophilicity: The strength of your nucleophile is critical.

    • For alcohol nucleophiles, pre-treatment with a strong base like sodium hydride (NaH) to form the more potent alkoxide is crucial.[6]

    • For amine nucleophiles, a moderately strong inorganic base such as K₂CO₃ or Cs₂CO₃ is often sufficient to facilitate the reaction, though stronger bases may be required.

SolventBoiling Point (°C)Common Usage Notes
N,N-Dimethylformamide (DMF) 153Good general-purpose polar aprotic solvent.
Dimethyl Sulfoxide (DMSO) 189Excellent dissolving power for a wide range of reactants, including inorganic salts.[6]
N-Methyl-2-pyrrolidone (NMP) 202Very high boiling point, useful for particularly stubborn reactions requiring extreme temperatures.
Q3: My SNAr reaction still fails even under harsh conditions. What are my alternatives?

A3: When SNAr is not feasible, the most effective alternative is to switch to a transition-metal-catalyzed cross-coupling reaction. These methods operate via a completely different mechanism that does not depend on the electronic activation of the pyridine ring for SNAr.[4]

The Preferred Alternative: Buchwald-Hartwig Amination

For forming C-N bonds, the Buchwald-Hartwig amination is the industry-standard solution.[12][13] This palladium-catalyzed reaction is exceptionally versatile and is specifically designed for coupling amines with aryl halides (like this compound) that are unreactive in traditional SNAr reactions.[13]

The reaction involves a catalytic cycle where a Palladium(0) complex undergoes oxidative addition into the C-Br bond, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the desired C-N bond and regenerate the catalyst.[12][14]

BuchwaldHartwigCycle cluster_reactants cluster_products Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition Complex L2Pd(Ar)(Br) Pd0->OxAdd + Ar-Br ArBr This compound (Ar-Br) Amine Amine (R2NH) Base Base Amido Palladium Amido Complex L2Pd(Ar)(NR2) OxAdd->Amido + Amine + Base - H-Base+ - Br- Amido->Pd0 Reductive Elimination Product Product (Ar-NR2) TroubleshootingWorkflow decision decision action action outcome outcome fail_outcome fail_outcome start Start: Low Yield / No Reaction check_snar_conditions Are you running an SNAr reaction? start->check_snar_conditions is_nucleophile_strong Is the nucleophile strong enough? (e.g., alkoxide vs. alcohol) check_snar_conditions->is_nucleophile_strong Yes run_buchwald Setup Buchwald-Hartwig Amination Reaction check_snar_conditions->run_buchwald No activate_nucleophile Activate with strong base (e.g., NaH, K2CO3) is_nucleophile_strong->activate_nucleophile No is_temp_high Is the temperature high enough? (>120 °C) is_nucleophile_strong->is_temp_high Yes activate_nucleophile->is_temp_high increase_temp Increase temp (150-200 °C) or use microwave heating is_temp_high->increase_temp No is_solvent_correct Is the solvent polar aprotic? (DMSO, DMF, NMP) is_temp_high->is_solvent_correct Yes increase_temp->is_solvent_correct change_solvent Switch to a higher-boiling polar aprotic solvent is_solvent_correct->change_solvent No yield_ok Is the yield now satisfactory? is_solvent_correct->yield_ok Yes change_solvent->yield_ok success Reaction Optimized yield_ok->success Yes switch_strategy Consider switching strategy to Transition-Metal Catalysis yield_ok->switch_strategy No switch_strategy->run_buchwald run_buchwald->outcome Screen catalyst, ligand, base

Sources

Strategies to prevent catalyst deactivation in 3-Bromo-5-nitropyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-5-nitropyridine. This substrate is a valuable building block in pharmaceutical and materials science, but its unique electronic and structural properties present significant challenges, primarily related to catalyst deactivation. The strong electron-withdrawing effect of the nitro group and the coordinating ability of the pyridine nitrogen atom create a landscape ripe for reaction failure if not properly managed.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing catalyst deactivation. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst turning black and crashing out of the solution?

A: The formation of a black precipitate is almost certainly palladium black, which consists of finely divided, inactive palladium metal aggregates.[1] This is a classic sign of catalyst deactivation. The primary causes are typically the degradation of the supporting ligand, exposure to oxygen, or excessive reaction temperatures, which collectively lead to the aggregation of the active Pd(0) species.[1]

Q2: What is the "2-pyridyl problem" and how does it affect my reaction with this compound?

A: While your substrate is a 3-bromopyridine, the underlying issue, often termed the "pyridyl problem," is highly relevant. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[2][3] This coordination can either inhibit the initial oxidative addition step or form stable, off-cycle catalyst complexes, effectively poisoning your catalyst and stalling the reaction.[2][4] The electron-deficient nature of the 3-nitro-substituted ring can exacerbate this issue by influencing the electronic properties of the palladium center upon coordination.

Q3: My reaction is sluggish or stalls completely, but I don't see any palladium black. What's happening?

A: This indicates a "soluble" deactivation pathway. The most likely cause is the aforementioned coordination of the pyridine nitrogen to the palladium catalyst, forming a stable complex that is still in solution but is catalytically inactive.[2][5] Another possibility is that the oxidative addition step—the insertion of Pd(0) into the C-Br bond—is extremely slow. This is often the rate-limiting step, and for an electron-deficient substrate like this compound, it requires a highly active and electron-rich catalyst to proceed efficiently.[1][2]

Q4: Can the nitro group itself cause problems?

A: Yes. While the nitro group is generally compatible with many cross-coupling conditions, it is a strong electron-withdrawing group. This makes the C-Br bond more susceptible to oxidative addition, but it can also make the resulting palladium complexes behave differently. Furthermore, under certain conditions, particularly with very strong bases or reducing agents that might be present as impurities, the nitro group could potentially be reduced, leading to unwanted side products.[6] When selecting a base, it's crucial to use one that is strong enough to facilitate the catalytic cycle but not so harsh that it causes degradation of your substrate or ligand.[6][7]

Troubleshooting Guide: From Failed Reaction to Rational Optimization

This section provides a logical workflow to diagnose and solve common issues encountered during the coupling of this compound.

Issue 1: Low to No Conversion of Starting Material

Your reaction has been running for several hours or overnight, and TLC or LC-MS analysis shows predominantly unreacted this compound.

Potential Causes & Diagnostic Workflow
  • Catalyst Inactivity (Deactivation): The Pd(0) active species is not being generated or is being immediately quenched.

  • Inefficient Oxidative Addition: The catalyst system is not potent enough to break the C-Br bond efficiently.[2]

  • Poor Reagent Quality: Impurities in solvents, bases, or starting materials are killing the catalyst.

Recommended Solutions
  • Step 1: Evaluate Your Ligand.

    • Insight: Standard, less-donating ligands like PPh₃ are often ineffective for this substrate class. The catalyst requires both steric bulk to prevent pyridine binding and high electron density to facilitate oxidative addition.[1]

    • Action: Switch to bulky, electron-rich biarylphosphine ligands. Excellent starting points include SPhos , XPhos , or RuPhos . N-heterocyclic carbene (NHC) ligands are also a powerful alternative known for stabilizing catalysts and promoting oxidative addition.[1][8]

  • Step 2: Re-evaluate Your Base and Solvent System.

    • Insight: The base is critical for steps like transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) but can also degrade ligands or substrates.[2][9] Solubility is also key; all components must be sufficiently dissolved for the reaction to proceed.

    • Action: Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ . These are often effective and have good functional group tolerance.[1][8] Ensure your solvent (e.g., Dioxane , Toluene , CPME ) is anhydrous and rigorously degassed. For Suzuki reactions, a small amount of water (e.g., a 10:1 mixture of dioxane:water) can be beneficial for dissolving the base.[2]

  • Step 3: Ensure a Scrupulously Inert Environment.

    • Insight: Oxygen is a potent oxidant for the active Pd(0) catalyst, leading to the formation of inactive Pd(II) species and ultimately palladium black.[1][7]

    • Action: Degas your solvent thoroughly using a freeze-pump-thaw technique (at least three cycles is recommended).[1] Assemble your reaction under a positive pressure of argon or nitrogen, and ensure all reagents are added under this inert atmosphere.[7]

Issue 2: Reaction Starts but Stalls; Palladium Black is Observed

The reaction initially shows product formation, but progress halts after a short period, accompanied by the formation of a black precipitate.

Potential Causes & Diagnostic Workflow
  • Thermal Decomposition: The reaction temperature is too high, causing the ligand to degrade or the catalyst to aggregate.[1]

  • Ligand Instability: The chosen ligand is not robust enough for the reaction conditions.

  • Inadequate Ligand-to-Metal Ratio: Insufficient ligand is present to stabilize the Pd(0) intermediates throughout the reaction.

Recommended Solutions
  • Step 1: Lower the Reaction Temperature.

    • Insight: Higher temperatures accelerate not only the desired reaction but also catalyst decomposition pathways.[1] It is a delicate balance.

    • Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and run it for a longer duration. Monitor progress to find the lowest effective temperature.

  • Step 2: Increase Ligand Loading or Use a Pre-catalyst.

    • Insight: An excess of ligand can help stabilize the catalytic species and prevent aggregation. Using a well-defined pre-catalyst ensures the efficient generation of the active L-Pd(0) species.

    • Action: Increase the ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a good starting point.[7] Consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3), which are designed for reliable activation and improved stability.

Issue 3: Significant Side Product Formation (Homocoupling, Dehalogenation)

The desired product is formed, but it is contaminated with significant amounts of biaryl homocoupling products (from the boronic acid in a Suzuki reaction) or dehalogenated 3-nitropyridine.

Potential Causes & Diagnostic Workflow
  • Homocoupling: Often caused by the presence of oxygen, which can promote the oxidative coupling of boronic acids.[2]

  • Dehalogenation (Reduction): The C-Br bond is cleaved and replaced by a C-H bond. This can be caused by moisture or other proton sources in the reaction mixture.[2]

Recommended Solutions
  • Step 1: For Homocoupling, Improve Degassing.

    • Insight: As mentioned, oxygen is a key culprit in promoting the undesired homocoupling of coupling partners.[2][7]

    • Action: Re-verify your inert atmosphere technique. Ensure solvents are freshly degassed and that the reaction vessel is properly purged before adding the catalyst.[7] In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state and suppress pathways leading to homocoupling.[4]

  • Step 2: For Dehalogenation, Ensure Anhydrous Conditions.

    • Insight: Water can act as a proton source, leading to the reductive cleavage of the C-Br bond.

    • Action: Use anhydrous solvents and ensure all solid reagents (especially hygroscopic bases like K₃PO₄) are thoroughly dried before use. If your amine or boronic acid is suspect, purify it or purchase a fresh batch.[8]

Visualizing Catalyst Deactivation Pathways

Understanding the mechanisms of catalyst deactivation is key to preventing them. The following diagrams illustrate the desired catalytic cycle and common pitfalls.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd2_aryl L-Pd(II)-Py-NO2       |             Br pd0->pd2_aryl Oxidative Addition pd2_trans L-Pd(II)-Py-NO2       |              R pd2_aryl->pd2_trans Transmetalation (with R-B(OH)2) product Product (Py-NO2)-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration substrate This compound boronic R-B(OH)2 + Base

Caption: Ideal Suzuki-Miyaura catalytic cycle.

G cluster_main Deactivation by Pyridine Coordination pd0 Active L-Pd(0) off_cycle Off-Cycle Complex (L)n-Pd(0)-(Pyridine) pd0->off_cycle Coordination (Reversible but Inhibitory) pyridine This compound (Substrate) pyridine->off_cycle off_cycle->pd0 Dissociation (Slow) label_inactive Catalytically Inactive or Poorly Active

Caption: Catalyst inhibition via pyridine coordination.

G start Reaction Failure (Low Yield / Stall) precipitate_check Is a black precipitate visible? start->precipitate_check precipitate_yes YES (Pd Black Formation) precipitate_check->precipitate_yes  Yes precipitate_no NO (Soluble Deactivation) precipitate_check->precipitate_no  No temp_check Lower Temperature precipitate_yes->temp_check ligand_stability Use More Robust Ligand (e.g., NHC) temp_check->ligand_stability degas_check Improve Degassing (Remove O2) ligand_stability->degas_check ligand_check Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) precipitate_no->ligand_check base_check Screen Bases (K3PO4, Cs2CO3) ligand_check->base_check solvent_check Ensure Anhydrous Solvent base_check->solvent_check

Caption: Troubleshooting workflow for failed reactions.

Preventative Strategies and Recommended Protocols

Proactive measures are the most effective way to ensure success. The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystProvides a reliable source of Pd(0). Pre-catalysts offer superior stability and ease of use.[7]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphines that accelerate oxidative addition and sterically hinder pyridine coordination.[1]
Base K₃PO₄, Cs₂CO₃Effective inorganic bases with broad functional group tolerance. Ensure they are finely powdered and dry.[1][8]
Solvent Dioxane/H₂O (10:1), Toluene, CPMEAprotic solvents are standard. A small amount of water aids in dissolving the inorganic base.[1][2]
Temperature 80 - 100 °CA moderate temperature balances reaction rate with catalyst stability.[1]
Atmosphere Argon or NitrogenAbsolutely essential to prevent oxidation of the Pd(0) catalyst.[7]
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Amounts should be adjusted based on the specific molecular weights of your coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄, finely powdered and dried (2.0 - 3.0 equiv)

  • Dioxane and Water (degassed, 10:1 ratio)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask with a septum and purge the vessel by evacuating under high vacuum and backfilling with argon. Repeat this cycle three times.[7]

  • Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed 10:1 mixture of dioxane and water via syringe. The total solvent volume should be calculated to make the final concentration of the limiting reagent approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • The Journal of Organic Chemistry. (2022). Solvent Dependence on Cooperative Vibrational Strong Coupling and Cavity Catalysis.

Sources

Technical Support Center: Controlling Regioselectivity in the Functionalization of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 3-bromo-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Challenge of Regioselectivity

This compound is a valuable starting material in medicinal chemistry and materials science due to its distinct electronic properties and multiple reaction sites. The pyridine nitrogen and the powerful electron-withdrawing nitro group create a unique electronic landscape, influencing the reactivity of the C2, C4, and C6 positions, as well as the carbon bearing the bromo substituent (C3). The primary challenge lies in directing incoming functional groups to the desired position with high selectivity, avoiding the formation of undesired isomers. This guide will dissect the key factors governing regioselectivity in the most common functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on this compound and how are they electronically influenced?

The reactivity of the this compound ring is dictated by the interplay of the electron-withdrawing effects of the pyridine nitrogen and the nitro group. This results in the following reactivity profile:

  • C2, C4, and C6 positions: These positions are electron-deficient and thus susceptible to nucleophilic attack. The positions ortho and para to the nitro group (C4 and C6) are particularly activated towards nucleophilic aromatic substitution (SNAr).[1][2]

  • C3 position (C-Br bond): This position is the primary site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] The reactivity of this bond is influenced by the electronic nature of the pyridine ring.

  • C-H bonds: Direct C-H functionalization is also a possibility, though it often requires specific catalytic systems to achieve regioselectivity.[4]

Q2: In a Suzuki-Miyaura coupling, which position is expected to react, and what are the key parameters to control this reaction?

In a Suzuki-Miyaura coupling, the reaction is expected to occur at the C3 position, replacing the bromine atom.[5] Key parameters to control for a successful and selective reaction include:

  • Palladium Catalyst: The choice of palladium precursor and ligands is critical. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.[6][7] The ligand's steric and electronic properties can significantly impact catalytic activity and selectivity.[8]

  • Base: A base is required to activate the boronic acid.[9] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and nature of the base can influence reaction rates and side product formation.

  • Solvent: The choice of solvent affects the solubility of reactants and the stability of the catalytic species. Common solvents include dioxane, toluene, and DME.[7]

Q3: For a Buchwald-Hartwig amination, what factors determine the success of coupling at the C3 position?

Successful Buchwald-Hartwig amination at the C3 position hinges on several factors:

  • Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle, particularly the reductive elimination step.[10][11] Ligands like RuPhos, BrettPhos, and Xantphos have shown success in the amination of pyridines.[12]

  • Base: A strong, non-nucleophilic base is typically required, such as NaOtBu or LiHMDS.[11][13] The choice of base can be substrate-dependent and may require optimization.

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices for the palladium source.[11]

  • Amine Nucleophile: The nature of the amine (primary, secondary, aliphatic, or aromatic) can influence reactivity.[14]

Q4: Can I achieve functionalization at a C-H position directly?

Direct C-H functionalization of pyridines is an advancing field but can be challenging due to the inherent reactivity of the ring.[4] Regioselectivity is often governed by directing groups or the intrinsic electronic preferences of the substituted pyridine.[15][16] For this compound, the electron-deficient nature makes it a candidate for certain radical-based C-H functionalizations.[15][17]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Screen different palladium catalysts and ligands. Consider using pre-catalysts.[6][18]The oxidative addition of the C-Br bond to the Pd(0) center is a crucial step.[9] The ligand influences the electron density and steric environment of the palladium, affecting its catalytic activity.
Inappropriate Base Test a range of bases (e.g., K₂CO₃, K₃PO₄, CsF). Ensure the base is anhydrous.The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][19]
Poor Solvent Choice Try different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).The solvent must solubilize all components of the reaction and not coordinate too strongly to the palladium catalyst, which could inhibit its activity.
Decomposition of Boronic Acid Use fresh boronic acid or consider using a boronate ester for increased stability.Boronic acids can undergo protodeboronation, especially at elevated temperatures, leading to reduced yields.
Problem 2: Competing Side Reactions in Buchwald-Hartwig Amination

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Hydrodehalogenation Use a bulkier ligand (e.g., BrettPhos).[13] Lower the reaction temperature.Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate.[20] Bulky ligands can disfavor this pathway.
Competitive SNAr If using a strong nucleophilic amine, consider milder reaction conditions or a less nucleophilic base.The electron-deficient pyridine ring is susceptible to direct nucleophilic attack, especially at elevated temperatures.[1]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents.The Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation. The coordinating ability of the pyridine nitrogen can also sometimes inhibit the catalyst.[12]
Problem 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Attack at Multiple Positions Lower the reaction temperature. Use a less reactive nucleophile.The nitro group activates the C4 and C6 positions for SNAr.[1][2] Kinetic control (lower temperature) may favor one site over the other. The relative stability of the Meisenheimer intermediate plays a key role.[21]
Unexpected Rearrangements Carefully characterize all products. Consider the possibility of nitro-group migration.[22][23]In some cases, particularly with strong nucleophiles in polar aprotic solvents, unexpected rearrangements can occur.[22][23]
Solvent Effects Vary the solvent polarity.The solvent can influence the stability of the charged intermediates in the SNAr mechanism, thereby affecting the regiochemical outcome.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the appropriate degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 + Base R'-B(OH)2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the required temperature (e.g., 80-110 °C), monitoring the reaction progress.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and quench carefully with water.

  • Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR'R'' Reductive_Elimination->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR'R'' HNR'R'' + Base HNR'R''->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Diagram: Regioselectivity Decision Tree

Regioselectivity_Decision_Tree Start Desired Functionalization? CrossCoupling C-C or C-N Bond (Cross-Coupling) Start->CrossCoupling C-X Bond SNAr Nucleophilic Substitution (SNAr) Start->SNAr C-H -> C-Nu CHFunc C-H Functionalization Start->CHFunc Direct C-H Suzuki Suzuki-Miyaura (C3 Position) CrossCoupling->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C3 Position) CrossCoupling->Buchwald Amine SNAr_Positions SNA_r at C4/C6 Positions SNAr->SNAr_Positions Strong Nucleophile Radical Radical C-H Functionalization (Position Varies) CHFunc->Radical Radical Initiator

Caption: Decision tree for selecting a functionalization strategy.

References

  • DiRocco, D. A., et al. (2014). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Angewandte Chemie International Edition, 53(18), 4802-4806.
  • Hong, X., et al. (2020). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Organic Letters, 22(15), 5946–5951.
  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
  • Maity, P., & Tambe, M. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(35), 7637-7655.
  • Buchwald–Hartwig amination. Wikipedia.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Regioselectivity of pyridine nucleus. ResearchGate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Yao, J.-Y., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles, 65(9), 2215.
  • SNAr reactions of pi-deficient aromatic rings. YouTube.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate.
  • The Suzuki reaction. YouTube.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health.
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.

Sources

Technical Support Center: Efficient Workup and Extraction Methods for 3-Bromo-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheets (SDS) and established laboratory safety protocols before undertaking any chemical synthesis.

PART 1: CORE DIRECTIVE - A Guide to Navigating Your Reaction's Aftermath

Welcome to the technical support center for 3-Bromo-5-nitropyridine reactions. As a Senior Application Scientist, I've seen brilliant synthetic strategies falter not during the reaction itself, but in the critical moments of workup and extraction. This guide is structured to address the practical challenges you, the researcher, face at the bench. We will move from troubleshooting common, frustrating issues to providing a foundation of frequently asked questions and robust protocols. My goal is to provide not just steps, but the reasoning behind them, empowering you to make informed decisions for your specific system.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction: The Critical Role of Workup in SNAr Reactions

This compound is a valuable electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the pyridine ring, making the bromine a good leaving group for a variety of nucleophiles.[1][2] While the SNAr reaction itself is often efficient, the success of your synthesis hinges on the subsequent workup and extraction. A poorly executed workup can lead to low yields, product decomposition, or a crude product so riddled with impurities that purification becomes a monumental task. This guide provides the expertise to navigate these challenges effectively.

Troubleshooting Guide: From Emulsions to Missing Products

Here, we address the most common and perplexing issues encountered during the workup of this compound reactions.

Issue 1: Persistent Emulsions Halting Your Extraction

An emulsion is a stable mixture of two immiscible liquids, in this case, your aqueous and organic layers.[3][4] They are a common headache in liquid-liquid extractions, trapping your product and preventing clear separation.[5]

Caption: A stepwise approach to breaking emulsions in your extraction.

Emulsions are often caused by surfactant-like molecules present in the reaction mixture, which can include certain starting materials, products, or byproducts.[3] Vigorous shaking increases the surface area between the two phases, promoting emulsion formation.[5]

  • Actionable Advice:

    • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for effective extraction without inducing an emulsion.

    • "Salting Out": Adding brine (a saturated aqueous solution of NaCl) increases the ionic strength of the aqueous layer.[3][6] This makes the organic components less soluble in the aqueous phase, helping to break the emulsion.

    • Mechanical Separation: For stubborn emulsions, filtration through a pad of Celite® or glass wool can physically disrupt the emulsion.[7] Centrifugation is also a highly effective, albeit less commonly available, method.[3][6]

Issue 2: Low or No Product Recovery in the Organic Layer

You've completed the reaction and extraction, but your desired product seems to have vanished. Before assuming the reaction failed, consider its location.

Many SNAr products derived from this compound, particularly when using amine nucleophiles, are basic. If your workup involves an acidic quench (e.g., with NH₄Cl), your product may be protonated. This resulting salt will be highly soluble in the aqueous layer and will not partition into your organic solvent.

  • Protocol for Product Recovery:

    • Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Use pH paper to ensure the aqueous layer is basic (pH 8-9).

    • Re-extract the now basic aqueous layer with your organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine these new organic extracts with your original organic layer.

    • Proceed with washing, drying, and concentration.

Issue 3: Contamination of Crude Product with High-Boiling Solvents (DMF, DMSO)

DMF and DMSO are excellent solvents for SNAr reactions but their high boiling points and miscibility with both water and organic solvents make them notoriously difficult to remove.[8][9]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the challenges in scaling up the synthesis of 3-Bromo-5-nitropyridine.

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge and strategic considerations for the synthesis of this compound.

Q1: What is the most common synthetic route for this compound, and why is it challenging?

The most prevalent and industrially viable route is the direct electrophilic nitration of 3-bromopyridine. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1] This deactivation necessitates the use of harsh nitrating conditions, typically a potent mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[1][2]

The primary challenges arise from these harsh conditions:

  • Low Reactivity: Requires forcing conditions (e.g., elevated temperatures) which can lead to product degradation and the formation of tarry byproducts.[1][3]

  • Regioselectivity: The directing effects of the bromo and pyridinic nitrogen groups must be carefully managed to ensure the nitro group is installed at the C-5 position. While the 3-position is the most likely for nitration on an unsubstituted pyridine ring, the presence of the bromine atom further influences selectivity.[1]

  • Safety: The use of strong, oxidizing acids, coupled with a highly exothermic reaction, presents significant safety and thermal management risks, especially during scale-up.

Q2: What are the critical safety precautions when handling nitrating mixtures at scale?

Scaling up a nitration reaction introduces significant safety risks that must be rigorously managed.

  • Exothermic Reaction: The reaction is highly exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to vessel rupture.

  • Corrosive and Oxidizing Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and powerful oxidizing agents. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and face shields, is mandatory. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor system.[4]

  • Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to the substrate solution.[1] At scale, this requires a calibrated dosing pump and robust reactor cooling systems to dissipate the heat generated. Localized high concentrations of the nitrating agent can lead to side reactions and safety hazards.[1]

  • Quenching: The reaction quench, typically done by adding the reaction mixture to ice water, is also highly exothermic and must be performed with extreme care and efficient cooling.[5]

Q3: What are the expected side products, and how can they be minimized?

The primary side products in this synthesis are dinitrated species (e.g., 3-bromo-2,5-dinitropyridine or 3-bromo-4,5-dinitropyridine) and other positional isomers.

  • Over-nitration: Dinitration is a common issue when conditions are too harsh (high temperature or large excess of nitrating agent).[1]

  • Isomeric Impurities: While the 5-position is favored, small amounts of other isomers can form.

Minimization Strategies:

  • Strict Temperature Control: Maintaining a low and consistent reaction temperature is the most critical factor for controlling both over-nitration and regioselectivity.[3][4]

  • Stoichiometry: Use a minimal excess of the nitrating agent. A slight excess is needed to drive the reaction to completion, but a large excess dramatically increases the risk of dinitration.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using analytical techniques like TLC, HPLC, or GC-MS to stop the reaction once the formation of the desired product has maximized, before significant side product formation occurs.[1]

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This guide provides solutions to specific problems encountered during the scale-up process.

Workflow Overview: Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Substrate Dissolve 3-Bromopyridine in Conc. H₂SO₄ Reaction Slow, Controlled Addition of Mixed Acid (Maintain T < 10°C) Prep_Substrate->Reaction Prep_Nitrating Prepare & Cool Mixed Acid (HNO₃/H₂SO₄) Prep_Nitrating->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Quench Controlled Quench onto Ice Monitoring->Quench Neutralize Neutralize with Base (e.g., NaOH, Na₂CO₃) to Precipitate Product Quench->Neutralize Isolate Filter & Wash Crude Product Neutralize->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Final Pure this compound Purify->Final

Caption: General workflow for the nitration of 3-bromopyridine.

Issue 1: Low Yield or Stalled Reaction

Q: My reaction yield is significantly lower than expected at a larger scale, or the reaction seems to have stalled. What are the potential causes and solutions?

A: This is a common scale-up challenge often related to thermal and mass transfer limitations.

Potential CauseScientific ExplanationRecommended Solution
Poor Heat Transfer On a larger scale, the surface-area-to-volume ratio decreases, making it harder to cool the reactor contents efficiently. If the internal temperature rises uncontrollably, it can lead to the degradation of starting material and product.[3]1. Reactor Choice: Use a jacketed reactor with a high-efficiency cooling system. 2. Slower Addition: Decrease the addition rate of the nitrating agent to allow the cooling system to keep pace with heat generation. 3. Dilution: Consider using a slightly more dilute solution to help manage the exotherm, although this may impact reaction kinetics and downstream processing.
Inefficient Mixing Inadequate mixing can create localized "hot spots" where the temperature is much higher than the sensor reading, causing degradation. It also leads to poor distribution of reactants, stalling the reaction in parts of the vessel.1. Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for viscous mixtures like H₂SO₄ solutions. 2. Agitation Speed: Optimize the stirring speed to ensure homogeneity without splashing or creating a vortex.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. While high temperatures are risky, a temperature that is too low can significantly slow the reaction rate.[3]1. Extended Time: Monitor the reaction closely with in-process controls (IPCs) like HPLC. If the starting material is still present after the planned time, consider extending the reaction duration. 2. Controlled Warming: After the initial exothermic addition is complete, a carefully controlled warming period (e.g., to 20-25°C) can sometimes be employed to drive the reaction to completion. This must be done with extreme caution.
Loss During Workup The product can be lost during neutralization and filtration if the pH is not optimal for precipitation or if the product has some solubility in the aqueous phase.[3]1. pH Optimization: Carefully control the pH during neutralization to find the point of maximum precipitation.[3] 2. Extraction: After filtration, consider performing an extraction of the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.
Issue 2: Poor Purity - High Levels of Impurities

Q: My final product is contaminated with significant amounts of side products, particularly dinitrated species. How do I improve purity?

A: This points directly to the reaction conditions being too harsh for the scale of the synthesis.

Troubleshooting Logic for Purity Issues

G Start Poor Purity Observed (Post-Reaction) Impurity_Type Identify Impurity (HPLC, GC-MS, NMR) Start->Impurity_Type Dinitro Dinitrated Impurities Impurity_Type->Dinitro Over-nitration Isomer Isomeric Impurities Impurity_Type->Isomer Wrong Regioisomer Tarry Tarry Byproducts Impurity_Type->Tarry Degradation Sol_Dinitro1 Reduce Temperature During Addition Dinitro->Sol_Dinitro1 Sol_Dinitro2 Reduce Stoichiometry of Nitrating Agent Dinitro->Sol_Dinitro2 Sol_Isomer Maintain T < 5°C for Selectivity Isomer->Sol_Isomer Sol_Tarry Ensure Strict Temperature Control Tarry->Sol_Tarry

Caption: Decision tree for troubleshooting purity issues.

Detailed Solutions:

  • Cause - Over-nitration: As discussed, this is due to excessive nitrating potential.[1]

    • Solution: The primary lever is temperature . Ensure the internal temperature never exceeds the validated limit (often 5-10°C) during addition. Secondly, re-evaluate the moles of nitric acid used. On a larger scale, a smaller excess may be sufficient due to longer residence times.

  • Cause - Tarry Byproducts: This indicates decomposition.

    • Solution: This is almost always a result of a temperature excursion. Review your cooling capacity and addition rate. Ensure the purity of your 3-bromopyridine starting material, as impurities can sometimes catalyze decomposition.

  • Cause - Poor Separation: The impurities might have similar polarity to the desired product, making purification difficult.[3]

    • Solution: Prevention is better than cure. Optimize the reaction to minimize impurity formation. For purification, explore different recrystallization solvents or solvent systems. If using column chromatography, experiment with different solvent gradients (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation.[3]

Issue 3: Workup and Isolation Difficulties

Q: During workup, I'm facing issues with filtration or product isolation. What can I do?

A: Scale-up can change the physical properties of the precipitate, making isolation challenging.

Potential CauseScientific ExplanationRecommended Solution
Fine, Colloidal Precipitate Rapid neutralization can lead to the formation of very fine particles that are slow to filter and can clog the filter medium.1. Controlled Neutralization: Add the base slowly while monitoring the pH. Sometimes, a slower precipitation allows for the growth of larger, more easily filterable crystals. 2. Temperature Control: Control the temperature during neutralization. Cooling the mixture (e.g., to 0-5°C) can improve crystallization and precipitation.[6] 3. Anti-Solvent: Consider adding an anti-solvent post-neutralization if the product is amenable to it.
Oily or Gummy Product The product may be "oiling out" instead of crystallizing, often due to residual impurities or trapped solvents.1. Trituration: After initial isolation, try triturating the crude material with a non-polar solvent (like hexanes) to wash away impurities and induce crystallization. 2. Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution during neutralization to encourage proper crystal formation.
Product Sticking to Reactor The precipitate can adhere to the reactor walls, baffles, and probes, making quantitative transfer difficult.1. Material of Construction: Ensure the reactor material is appropriate. Glass-lined reactors are often preferred. 2. Rinsing: Use a portion of the mother liquor or a suitable solvent to rinse the reactor and transfer the remaining product to the filter.

Part 3: Protocols and Data

Experimental Protocol: Lab-Scale Synthesis (Baseline)

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-bromopyridine (e.g., 0.1 mol) to the cold sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitrating Agent: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL), keeping the mixture cooled.

  • Reaction: Add the nitrating mixture dropwise to the 3-bromopyridine solution over 1-2 hours. Critically, maintain the internal reaction temperature between 0-5°C throughout the addition.[4]

  • Monitoring: Stir the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the consumption of starting material by TLC or HPLC.

  • Quench: Carefully pour the reaction mixture onto a stirred slurry of crushed ice (e.g., 500 g).

  • Neutralization: Slowly neutralize the cold acidic solution with a saturated solution of sodium carbonate or a dilute sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.[1][5]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table: Scale-Up Parameter Considerations
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Considerations for Scale-Up
Reactor 250 mL Round Bottom Flask20 L Jacketed Glass ReactorHeat transfer, material compatibility, agitation efficiency.
Addition Time 1 hour4-6 hoursMust be increased to match the reactor's cooling capacity.
Temperature Control Ice BathChiller/Glycol LoopAutomated control is essential. Internal probe placement is critical.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsure sufficient power and impeller design for a viscous medium.
Quench Pouring into beaker of iceReverse addition (pumping into vessel of ice/water) or controlled addition into a cooled quench vessel.Quench must be controlled to manage the large exotherm safely.
Filtration Büchner FunnelNutsche Filter / CentrifugeLarger equipment needed for handling large volumes of solids and liquids.

References

  • BenchChem. (2025). Optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis.
  • BenchChem. (2025). Peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine.
  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • Google Patents. (2015). Synthetic method of 3-bromopyridine. CN104974081A.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.
  • BenchChem. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. A Deep Dive into 3-Bromo-2-chloro-5-nitropyridine: Synthesis and Industrial Significance.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Autech Industry Co.,Limited.
  • ECHEMI.
  • Scribd.
  • PubChemLite. This compound (C5H3BrN2O2).
  • Google Patents. (2016). A kind of preparation method of 2 nitro 5 bromopyridines. CN106187867A.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions Involving Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis and manipulation of nitropyridine compounds are cornerstones of many pharmaceutical and agrochemical development programs. The presence of the nitro group, a potent electron-withdrawing entity, not only imparts unique chemical reactivity but also introduces significant thermal hazards.[1][2] Reactions involving these compounds, particularly nitration, are often highly exothermic and can lead to dangerous runaway scenarios if not properly controlled.[3][4]

This guide provides field-proven insights and troubleshooting protocols designed to help you navigate the challenges of working with these energetic molecules safely and effectively. It is structured to address issues proactively through detailed FAQs and reactively via a comprehensive troubleshooting guide.

IMMEDIATE ACTIONS: EMERGENCY RESPONSE

In the event of an uncontrolled reaction, immediate and correct action is critical.

Scenario: Thermal Runaway (Rapid, Uncontrolled Temperature and/or Pressure Rise)

  • Alert Personnel: Immediately notify everyone in the laboratory. Activate the local fire alarm if the situation escalates.

  • Remove Heat Source: If applicable, immediately remove any heating mantles or external heat sources.

  • Enhance Cooling: Maximize cooling by adding dry ice or an acetone/dry ice slurry to your cooling bath. Do NOT use water if your reaction involves water-reactive materials.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite maximum cooling, and you have a pre-planned quenching procedure, prepare to execute it as a last resort. This should only be performed if you are confident it can be done safely.[5] (See Protocol 2 for a detailed emergency quenching procedure).

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately. Close the fume hood sash and any laboratory doors as you exit to contain the incident.[6][7]

  • Contact Emergency Services: From a safe location, contact your institution's emergency response team or dial 911. Be prepared to provide the exact location and nature of the chemical emergency.[7]

Scenario: Chemical Spill

  • Evacuate and Alert: Evacuate personnel from the immediate spill area and alert your supervisor.[6]

  • Containment: Prevent the spill from spreading if it is safe to do so.[6]

  • Personal Protection: Do not attempt cleanup without the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Cleanup: For solid spills, carefully sweep up the material to avoid dust generation.[10] Place the material into a labeled container for hazardous waste disposal.

Scenario: Fire

  • If the fire is small (no larger than a wastebasket) and you are trained in the use of a fire extinguisher, you may attempt to extinguish it.[7]

  • Ensure you have a clear escape route.[7]

  • For larger fires, or if you are unsure, immediately evacuate the area, activate the fire alarm, and call emergency services.[7]

Frequently Asked Questions (FAQs): Proactive Safety & Experimental Design

This section addresses common questions and concerns to help you design safer experiments from the outset.

Q1: What makes reactions with nitropyridine compounds so hazardous?

A1: The primary hazard stems from the energetic nature of the nitro group (NO₂). Aromatic nitro compounds are known to be thermally unstable and can decompose exothermically, sometimes explosively, at elevated temperatures.[3] The decomposition can be autocatalytic, meaning the reaction rate increases as it proceeds.[3] Furthermore, the synthesis of these compounds, especially through nitration, is itself a highly exothermic process. The combination of a high heat of reaction and a potentially unstable product creates a significant risk for thermal runaway.[11][12] A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and a rapid increase in temperature and pressure.[11][13]

Q2: What essential pre-reaction safety assessments should I perform before a scale-up?

A2: A thorough thermal hazard assessment is non-negotiable before proceeding beyond a small laboratory scale. Key techniques include:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions as a function of temperature.[14][15] It is crucial for determining the onset temperature of decomposition for your starting materials, intermediates, and final product. This data helps define the maximum safe operating temperature.

  • Reaction Calorimetry (RC): A reaction calorimeter measures the heat evolved during the actual reaction in real-time.[16] This provides critical data on the heat of reaction, heat generation rate, and the maximum temperature of the synthesis reaction (MTSR), which is essential for ensuring your cooling system can handle the heat load during scale-up.[16][17]

Q3: How do I choose the right solvent and reactant concentrations?

A3: Solvent selection and concentration are critical levers for controlling the reaction exotherm.

  • Solvent: A solvent with a high heat capacity can absorb more energy for a given temperature rise, acting as a thermal buffer.[17] The solvent's boiling point should also be considered; a refluxing solvent can help dissipate heat, but you must ensure the reflux temperature is well below the decomposition temperature of any components in your reaction mixture. Polar aprotic solvents like DMF or DMSO are often used to facilitate nucleophilic aromatic substitution reactions on nitropyridines.[18]

  • Concentration: Higher reactant concentrations lead to faster reaction rates and greater heat generation per unit volume.[19] Using a more dilute system increases the overall thermal mass, making the reaction easier to control. While this may slow down the reaction, safety is the primary concern.[17]

Q4: What are the best practices for reagent addition and temperature control?

A4: The goal is to control the rate of heat generation so it never overwhelms your cooling system's capacity.

  • Slow, Controlled Addition: The nitrating agent or other reactive component should be added slowly and dropwise, using a syringe pump for precise control.[19][20] This "semi-batch" approach ensures that the reactant is consumed as it is added, preventing dangerous accumulation.[17]

  • Efficient Cooling: Use a cooling bath with sufficient capacity and a low enough temperature to maintain the desired internal reaction temperature.[5][19] An ice-salt or dry ice/acetone bath may be necessary. Ensure efficient heat transfer with a properly sized reaction vessel and good agitation.

  • Vigorous Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction that propagates through the mixture.[5][13] Ensure the stirring is vigorous enough to maintain a homogenous temperature and concentration throughout the vessel.

Q5: How can I monitor my reaction in real-time to detect deviations early?

A5: Real-time monitoring provides immediate feedback on the reaction's progress and thermal behavior, allowing for rapid intervention.

  • Temperature Monitoring: A calibrated thermometer or thermocouple placed directly in the reaction mixture (not in the cooling bath) is the most critical monitoring tool.[19] Log the temperature frequently.

  • In-Situ Spectroscopy: Techniques like FTIR, Raman, or UV-Vis spectroscopy can be used with immersion probes to monitor the concentration of reactants, intermediates, and products in real-time without sampling.[21][22] This allows you to track reaction kinetics directly and confirm that the reaction is proceeding as expected, helping to avoid the accumulation of unreacted, energetic starting materials.[21]

Troubleshooting Guide: Addressing Issues During Your Experiment

This section provides a question-and-answer format to address specific problems that may arise during an experiment.

Issue 1: My reaction temperature is spiking rapidly! What should I do?

  • Immediate Action: Immediately stop the addition of all reagents.[19] Increase the efficiency of your cooling system (e.g., by adding more dry ice to the bath). If the temperature continues to rise, follow the emergency response plan for a thermal runaway.

  • Causality Check:

    • Addition Rate Too Fast? You may be generating heat faster than your cooling system can remove it.[5]

    • Inadequate Cooling? Is your cooling bath at the correct temperature? Is there good contact between the bath and the reaction flask?

    • Stirring Failure? Has the magnetic stir bar stopped or is the overhead stirrer functioning correctly? Poor agitation can lead to localized hot spots.[5]

    • Delayed Reaction (Accumulation)? If the initial reaction temperature was too low, the added reagent may not have reacted. A small, subsequent temperature increase could then trigger a rapid, delayed exotherm from the accumulated reagent.[5]

Issue 2: I'm seeing unexpected gas evolution and pressure buildup. Why is this happening and what's the solution?

  • Immediate Action: Stop reagent addition and be prepared for a potential thermal runaway, as gas evolution indicates a possible decomposition reaction. Do not vent a closed system directly to the atmosphere if the gases could be toxic or flammable. Follow your lab's specific emergency procedures for pressure release.

  • Causality Check:

    • Decomposition: The reaction temperature may have exceeded the decomposition onset temperature of a reactant, intermediate, or product, leading to the release of gases like NOx, CO, and CO₂.[10][23] This is a very dangerous situation.

    • Side Reactions: The reaction conditions may be promoting an unintended gas-evolving side reaction.

    • Action: Immediately implement emergency cooling procedures to lower the temperature of the reaction mass.

Issue 3: My reaction seems to have stalled, but I'm worried about adding more reagent. What are my options?

  • Immediate Action: Do not add a large amount of reagent to a stalled reaction. This could lead to a dangerous accumulation followed by a sudden, violent reaction.

  • Causality Check & Solution:

    • Confirm Reaction Status: Use an in-situ monitoring technique or carefully take a small aliquot (if safe to do so) to analyze by TLC, GC-MS, or LC-MS to confirm if the reaction is truly stalled or just slow.[20]

    • Temperature Too Low? The activation energy barrier may not be overcome. Consider raising the temperature by a very small increment (e.g., 2-3 °C) and holding it there to see if the reaction initiates, while being prepared for a potential exotherm.

    • Catalyst/Reagent Inactivity: Is it possible your catalyst or a key reagent has degraded?

    • Controlled Restart: If you confirm the reaction is stalled and must add more reagent, do so extremely slowly, at a fraction of the original addition rate, while carefully monitoring the internal temperature for any response.

Detailed Experimental Protocols

Protocol 1: Performing a Reaction Calorimetry (RC) Feasibility Study

Objective: To determine the heat of reaction and rate of heat release for a nitropyridine synthesis to ensure safe scale-up.

Methodology: This protocol provides a general workflow for using a heat flow calorimeter.[16]

  • System Calibration: Calibrate the calorimeter by generating a known amount of heat (e.g., using the built-in electrical heater) to determine the overall heat transfer coefficient (UA) of the reactor system.[16]

  • Charge Initial Reagents: Charge the reactor with the nitropyridine precursor and the solvent.

  • Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to reach a stable baseline.

  • Controlled Reagent Addition: Begin the addition of the nitrating agent (or other limiting reagent) at a slow, controlled rate using a syringe pump. The calorimeter software will monitor the temperature difference between the reactor contents (Tr) and the cooling jacket (Tj) to calculate the real-time heat flow.

  • Data Acquisition: Continuously record Tr, Tj, and the rate of reagent addition throughout the experiment.

  • Analysis: Integrate the heat flow curve over time to determine the total heat of reaction (ΔHrxn). Analyze the peak heat output to determine the maximum heat flow and ensure it is within the cooling capacity of your intended scale-up equipment.

Protocol 2: Emergency Quenching Procedure

Objective: To rapidly halt a runaway reaction as a last resort. CAUTION: This procedure is itself hazardous and should only be performed with prior planning and appropriate safety measures. The dilution of concentrated acids is highly exothermic.[5]

  • Preparation (Pre-Experiment): Prepare a large, robust vessel (e.g., a heavy-walled beaker or plastic bucket) containing a large volume of crushed ice or ice-water (at least 10-20 times the volume of your reaction). Place this quenching station in a secondary container within a fume hood.

  • Execution (Emergency Only):

    • Ensure maximum personal protective equipment is worn, including a face shield and heavy-duty gloves.

    • Carefully but quickly, pour the reacting mixture in a slow, steady stream into the vigorously stirred ice/water mixture.[5][20] Do NOT add water to the reaction vessel.

    • Be prepared for vigorous gas evolution and splashing.

  • Neutralization: Once the quenched mixture has cooled, slowly add a suitable base (e.g., sodium carbonate or sodium bicarbonate) to neutralize the strong acids.[20]

Reference Data

Table 1: Thermal Hazard Data of Common Nitropyridine Compounds

CompoundMolecular FormulaMelting Point (°C)Decomposition Onset (DSC)Source(s)
2-Hydroxy-5-nitropyridineC₅H₄N₂O₃188-191Data not readily available; good thermal stability indicated by MP.[8]
2-Chloro-3-methyl-5-nitropyridineC₆H₅ClN₂O₂45-50Data not readily available; handle with caution.[6]
4-Nitropyridine N-oxideC₅H₄N₂O₃~159Decomposes with high heat release.[24]
3-Amino-4-nitropyridineC₅H₄N₃O₂~215TGA/DSC should be performed to determine stability.[14][15]
2-Amino-3-nitropyridineC₅H₄N₃O₂~175Thermal decomposition can release irritating gases.[23]

Note: This table is for illustrative purposes. Users must consult the specific Safety Data Sheet (SDS) and perform their own thermal analysis for the specific batch of material being used.

Table 2: Key Parameters for Exotherm Control

ParameterRationaleRecommended Action
Addition Rate Directly controls the rate of heat generation.Use a syringe pump for slow, continuous addition. Start at a very low rate and only increase if the temperature is stable.[19]
Agitation Prevents localized hot spots and ensures efficient heat transfer to the cooling jacket.Use an overhead stirrer for viscous reactions or larger scales. Ensure a vortex is visible.[5]
Concentration Higher concentration increases the rate of heat evolution per unit volume.Use the lowest concentration practical for the reaction. Dilution adds thermal mass.[17]
Cooling Capacity Must exceed the maximum rate of heat generation to prevent a runaway.Use a low-temperature cooling bath (e.g., dry ice/acetone) and ensure good thermal contact with the reactor.[5]

Visualizations

Workflow for Managing a Temperature Excursion

G start Temperature Spike Detected (>5°C above setpoint) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling (Add dry ice to bath) stop_addition->max_cooling monitor Monitor Temperature Closely for 2-5 min max_cooling->monitor stable Temperature is Decreasing or Stable monitor->stable Is it controlled? rising Temperature Continues to Rise Uncontrollably monitor->rising No resume Hold at Temperature. Investigate Cause. Resume with Caution. stable->resume emergency EXECUTE EMERGENCY PLAN (Quench / Evacuate) rising->emergency

Caption: Decision tree for responding to a sudden temperature spike.

Safe Experimental Setup Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_workup Work-up Phase a 1. Thermal Hazard Assessment (DSC, Literature Review) b 2. Prepare Quench Station & Review Emergency Plan a->b c 3. Assemble & Inspect Glassware (No cracks or stars) b->c d 4. Charge Reactor with Substrate & Solvent c->d e 5. Start Agitation & Cooling (Reach setpoint) d->e f 6. Begin Slow, Controlled Addition of Reagent e->f g 7. Monitor Temperature & Reaction Progress (In-Situ) f->g h 8. Cool to Room Temp After Reaction Complete g->h i 9. Perform Controlled Quench (Pour reaction onto ice) h->i

Caption: Step-by-step workflow for setting up a hazardous exothermic reaction.

The Runaway Reaction Feedback Loop

G A Reaction Generates Heat (Exothermic Process) B Temperature Increases A->B Q > Q_removed C Reaction Rate Increases (Arrhenius Law) B->C D Rate of Heat Generation Increases Further C->D D->A Positive Feedback E Heat Removal Capacity Is Exceeded D->E

Caption: The dangerous positive feedback cycle of a thermal runaway.

References

  • BenchChem. Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. BenchChem.
  • BenchChem. Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. BenchChem.
  • BenchChem. 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling. BenchChem.
  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
  • BenchChem. An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. BenchChem.
  • Ribeiro da Silva, M. A. V., et al. Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. ResearchGate.
  • BenchChem. Personal protective equipment for handling 3-Amino-4-nitropyridine. BenchChem.
  • BenchChem. Essential Safety and Operational Guide for Handling 4-Benzylamino-3-nitropyridine. BenchChem.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • Fisher Scientific. (2011). 2-Amino-3-nitropyridine Safety Data Sheet.
  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • K. D. D. Rathnayake, et al. (2020). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. PMC - NIH.
  • BenchChem. An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. BenchChem.
  • BenchChem. Navigating Exothermic Reactions in Cyclopropyl p-Nitrophenyl Ketone Synthesis: A Technical Support Guide. BenchChem.
  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring.
  • Google Patents. (2010). Process for preparation of nitropyridine derivatives.
  • ECHEMI. 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. ECHEMI.
  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
  • EurekAlert!. (2026). The review article systematically summarizes recent progress in electrolytic cells used for in-situ/operando SR studies of CO₂RR.
  • Purdue University. Calorimetry.
  • ChemicalBook. (2025). 3-Nitropyridine - Safety Data Sheet.
  • Gustin, J.L. Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256.
  • ACS Publications. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Fisher Scientific. (2009). 4-Nitropyridine N-oxide Safety Data Sheet.
  • S. B. D. Choudhury, et al. (2022). Practical approach to prediction and prevention of runaway reactions. Materials Today: Proceedings.
  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.
  • BenchChem. Technical Support Center: Managing Exothermic Reactions During Nitration. BenchChem.
  • Ho, T.C., et al. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress.
  • Kozak, G.D., & Raikova, D. (2010). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate.
  • Bakke, J.M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry.
  • ResearchGate. (2015). The calculated heat of formation values of the nitropyridine derivatives.
  • Ma, X., et al. (2009). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Analyst.
  • Gexcon. Runaway Reaction. Gexcon.
  • Chemistry LibreTexts. (2023). 7.3: Heats of Reactions and Calorimetry.
  • Royal Society of Chemistry. (2022). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series.
  • BenchChem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem.
  • H.E.L Group. (2024). Calorimetry methodologies using Simular reaction calorimeter.
  • Gakhar, S.J., et al. (2008). Case Study On Runaway Chemical Reaction. Scribd.
  • Copelli, S., et al. (2013). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions.
  • ResearchGate. Decomposition reactions of 4-nitropyridine.
  • Bakke, J.M., & Ranes, E. (2003). Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 2. (1998). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative.

Sources

Preventing hydrodebromination of 3-Bromo-5-nitropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Preventing Hydrodebromination of 3-Bromo-5-nitropyridine Under Reaction Conditions

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions regarding the prevention of hydrodebromination of this compound during cross-coupling reactions. As a highly versatile building block in medicinal chemistry, the successful functionalization of this compound is often critical. However, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, renders the C-Br bond susceptible to cleavage and replacement with a hydrogen atom—a process known as hydrodebromination. This unwanted side reaction can significantly lower yields and complicate purification.

This document moves beyond a simple recitation of protocols. Here, we delve into the mechanistic underpinnings of hydrodebromination and provide you with the expert insights and evidence-based strategies necessary to mitigate this challenge effectively.

Troubleshooting Guide: Hydrodebromination of this compound

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: I'm observing significant amounts of 5-nitropyridine in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause and how can I fix it?

Answer:

The formation of 5-nitropyridine is a classic sign of hydrodebromination. This side reaction is a frequent competitor to the desired cross-coupling pathway.[1] The primary culprits are often related to your choice of catalyst, ligand, base, and solvent, which can inadvertently favor a reductive pathway.

Underlying Causes & Mechanistic Considerations:

  • Palladium-Hydride (Pd-H) Species Formation: A common mechanism for hydrodebromination involves the formation of a palladium-hydride species.[2] This can occur through several pathways, including the β-hydride elimination from alkoxide species generated from alcohol solvents or certain bases.[1] This Pd-H species can then undergo reductive elimination with the coordinated this compound to yield the undesired 5-nitropyridine.

  • Radical Mechanisms: Under certain conditions, particularly with specific bases or upon exposure to light, radical pathways can also lead to hydrodebromination.[3][4][5]

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection is Crucial:

    • Move Beyond "Standard" Catalysts: While catalysts like Pd(PPh₃)₄ are workhorses for many Suzuki reactions, they may not be optimal for this electron-deficient substrate.[6]

    • Employ Electron-Rich, Bulky Ligands: Ligands play a pivotal role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination.[7][8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling over hydrodebromination.[6][8] These ligands create a sterically hindered environment around the palladium, which can disfavor the approach of hydride sources.

    • Consider Pre-formed Catalysts: Using well-defined pre-catalysts can sometimes offer better reproducibility than generating the active catalyst in situ.[9]

  • Re-evaluate Your Base and Solvent System:

    • Avoid Alcoholic Solvents: Solvents like methanol or ethanol can be sources of hydrides, leading to the formation of Pd-H species.[1] Consider switching to aprotic solvents such as dioxane, THF, or toluene.

    • Choose Your Base Wisely: Strong, non-nucleophilic bases are generally preferred. While bases like NaH can be used for hydrodehalogenation, their use in cross-coupling should be carefully considered.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and less likely to promote side reactions.[10][11]

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water can sometimes act as a proton source, contributing to hydrodebromination.

**dot

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 Inert Establish Inert Atmosphere (Evacuate/Backfill Ar x3) Reagents->Inert Solvent Add Anhydrous Dioxane Inert->Solvent Heat Heat to 80-90 °C with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench (EtOAc/Water) Monitor->Quench Extract Extract & Wash Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Sources

Technical Support Center: Best Practices for Air-Sensitive Reactions of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 3-Bromo-5-nitropyridine in air-sensitive environments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into setting up and troubleshooting reactions with this versatile but challenging building block. The inherent reactivity of this compound, particularly its electron-deficient nature, necessitates careful control over reaction conditions to achieve optimal outcomes. This resource provides a structured approach to experimental design, execution, and problem-solving.

Fundamentals: Why Air-Sensitivity Matters with this compound

Many powerful synthetic transformations involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the formation of organometallic intermediates (e.g., Grignard, organolithium reagents), are highly sensitive to oxygen and moisture.[1][2]

The primary reasons for employing air-sensitive techniques are:

  • Catalyst Integrity: Palladium(0) catalysts, the active species in many cross-coupling reactions, are readily oxidized to inactive Pd(II) species in the presence of oxygen. This leads to diminished reaction rates and lower yields.[3]

  • Reagent Stability: Organometallic reagents, such as Grignard and organolithium species, are potent nucleophiles and strong bases. They react rapidly and exothermically with water and oxygen, leading to their decomposition and the formation of undesired byproducts.[4][5]

  • Substrate and Product Stability: While this compound itself is generally stable, the desired products of its reactions may be sensitive to air or moisture.

This guide will walk you through the essential practices to mitigate these challenges and ensure the success of your air-sensitive reactions.

I. General Setup for Inert Atmosphere Reactions

A successful air-sensitive reaction begins with a meticulously prepared setup. The goal is to create and maintain an inert atmosphere, typically of nitrogen or argon, within the reaction vessel.[1][2]

Essential Equipment and Glassware
EquipmentPurposeKey Considerations
Schlenk Line A dual-manifold system for safely evacuating air and backfilling with inert gas.Ensure all joints are well-greased and leak-free. Use a cold trap (e.g., liquid nitrogen) to protect the vacuum pump.
Glovebox An enclosed workspace with an inert atmosphere for handling highly sensitive reagents.Ideal for weighing out and preparing solid reagents that are pyrophoric or extremely hygroscopic.
Schlenk Flasks Round-bottom flasks with a sidearm and stopcock for connection to a Schlenk line.Flame-dry the flask under vacuum to remove adsorbed moisture before use.[6]
Septa Rubber or silicone seals for flasks that allow for the introduction of reagents via syringe.Use fresh, high-quality septa. Fold over the neck of the flask for a secure seal.
Inert Gas Source High-purity nitrogen or argon gas cylinder with a regulator.Argon is denser than air and can provide a more robust inert blanket, but nitrogen is often sufficient and more economical.[6]
Syringes and Needles For the transfer of anhydrous solvents and liquid reagents.Oven-dry syringes and needles before use. Use a positive pressure of inert gas to prevent air from entering the syringe during transfer.[1]
Step-by-Step Guide to Assembling an Inert Atmosphere Setup
  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (at least 4 hours at 140°C or overnight at 125°C). Assemble the hot glassware and immediately place it under an inert atmosphere to cool.[7]

  • Flame-Drying: For highly moisture-sensitive reactions, flame-dry the assembled glassware under vacuum using a heat gun or a gentle flame. Allow the glassware to cool under a positive pressure of inert gas.

  • Evacuate and Backfill Cycles: Connect the assembled apparatus to a Schlenk line. Evacuate the flask to remove the air, and then backfill with inert gas. Repeat this cycle at least three times to ensure a truly inert atmosphere.[8]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the reaction flask to the inert gas manifold of the Schlenk line with an oil bubbler to monitor the gas flow.[7]

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing nitro group and the pyridine nitrogen of this compound can significantly influence its reactivity in cross-coupling reactions.[9][10]

A. Suzuki-Miyaura Coupling

Reaction Overview: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Q1: My Suzuki reaction with this compound is not going to completion. What are the likely causes?

A1: Several factors could be at play:

  • Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to Pd(0). Inefficient reduction can stall the reaction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

  • Poor Solubility: this compound or your boronic acid partner may have poor solubility in the chosen solvent system, leading to a sluggish reaction.[11] Experiment with different solvent mixtures, such as 1,4-dioxane/water or toluene/water.[12][13]

  • Inappropriate Base: The choice of base is critical.[14] For electron-deficient substrates like this compound, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[15][16] Stronger bases like hydroxides can sometimes lead to side reactions.

  • Oxygen Contamination: As mentioned, oxygen can kill the catalyst. Ensure your degassing procedure is rigorous.[3][16]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[3]

  • Rigorous Degassing: This is the most critical step. Use methods like freeze-pump-thaw cycles for your solvent or sparging with an inert gas for at least 30 minutes.[17]

  • Slow Addition of Boronic Acid: Adding the boronic acid slowly via a syringe pump can keep its concentration low, disfavoring the homocoupling pathway.[3]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[3]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor solubility; Inappropriate base; Insufficient degassing.Use a pre-formed Pd(0) catalyst; Screen different solvent systems (e.g., dioxane/water, toluene/water); Try alternative bases (K₂CO₃, K₃PO₄, Cs₂CO₃); Improve degassing technique (freeze-pump-thaw).[11][16][17]
Boronic Acid Homocoupling Oxygen in the reaction mixture.Rigorously degas all solvents and reagents; Add the boronic acid slowly over time.[3]
Debromination of Starting Material Presence of water and certain bases.Use anhydrous solvents and consider a non-aqueous base like KF.
Formation of Side Products Reaction with the nitro group.While generally stable, highly forcing conditions could potentially lead to side reactions. Monitor the reaction closely and avoid excessive heating.
B. Buchwald-Hartwig Amination

Reaction Overview: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[18]

Q1: What are the best ligands and bases for the Buchwald-Hartwig amination of this compound?

A1: The choice of ligand and base is highly dependent on the amine coupling partner.[19]

  • Ligands: For electron-deficient heteroaryl halides, sterically hindered, electron-rich biarylphosphine ligands are often effective.[20] Examples include XPhos, SPhos, and RuPhos.[21] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[22][23]

  • Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[21] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[24]

Q2: My reaction is giving a low yield, and I'm recovering starting material. What should I try?

A2:

  • Catalyst System: The combination of palladium precursor and ligand is crucial. Experiment with different generations of Buchwald-Hartwig ligands.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[21] Ensure they are thoroughly degassed.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[21]

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Suboptimal ligand/base combination; Insufficient temperature.Screen different bulky phosphine ligands (e.g., XPhos, SPhos); Use a strong base like NaOt-Bu; Increase the reaction temperature.[21][23]
Side Product Formation Reaction with the nitro group.While the nitro group is generally robust under these conditions, it's important to monitor for potential reductions if using certain additives. Stick to well-established protocols.
Hydrodehalogenation (Loss of Bromine) Competing reaction pathway.The choice of ligand can influence this. More electron-rich and bulky ligands tend to favor the desired C-N bond formation.

III. Troubleshooting Guide: Organometallic Reagent Formation and Use

The presence of the electrophilic nitro group on the pyridine ring presents a significant challenge when working with highly nucleophilic and basic organometallic reagents.

A. Grignard Reagent Formation and Reaction

Reaction Overview: Grignard reagents (RMgX) are formed by reacting an organic halide with magnesium metal. They are powerful nucleophiles used for C-C bond formation.[25]

Q1: Can I form a Grignard reagent from this compound?

A1: Direct formation is highly challenging and generally not recommended. The highly reactive Grignard reagent, once formed, can react with the nitro group of another molecule of the starting material. This can lead to a complex mixture of products and a low yield of the desired organometallic species.

Q2: If I need to perform a Grignard-like addition, what is a better strategy?

A2: A halogen-metal exchange at low temperature is a more viable approach. This involves reacting this compound with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride. This exchange is typically very fast at low temperatures, allowing for the in situ formation of the desired pyridyl Grignard reagent, which can then be trapped with an electrophile.

IssuePotential Cause(s)Suggested Solution(s)
Failure to Form Grignard Reagent Reaction with the nitro group.Avoid direct formation. Use a halogen-metal exchange at low temperature (-40 to -78 °C) with a reagent like i-PrMgCl.
Low Yield of Desired Product Decomposition of the Grignard reagent; Side reactions with the nitro group.Perform the halogen-metal exchange and subsequent reaction with an electrophile at low temperature. Quench the reaction carefully at low temperature.
Complex Product Mixture Multiple reactive sites.The nitro group can be reduced by excess Grignard reagent. Use stoichiometric amounts of reagents and maintain low temperatures.
B. Organolithium Reactions (Lithium-Halogen Exchange)

Reaction Overview: Lithium-halogen exchange is a powerful method for generating organolithium reagents from organic halides.[26] This is often faster and cleaner than direct lithiation.

Q1: What is the best way to generate the 3-lithio-5-nitropyridine species?

A1: Lithium-halogen exchange using an alkyllithium reagent like n-butyllithium or tert-butyllithium is the preferred method.[26] This reaction is typically very fast, even at low temperatures (-78 °C).[27]

Q2: What are the major safety concerns when working with organolithium reagents and a nitro-containing compound?

A2: This combination is particularly hazardous.

  • Pyrophoric Reagents: Alkyllithiums are pyrophoric and will ignite on contact with air.[5][28] Always handle them under an inert atmosphere using proper syringe techniques.[29]

  • Exothermic Reactions: The reaction of an organolithium with the nitro group is highly exothermic and can lead to a runaway reaction. It is crucial to maintain very low temperatures (typically -78 °C) throughout the addition and reaction time.

  • Quenching: Quenching unreacted organolithium reagent and the reaction mixture must be done with extreme care at low temperatures.[4] A slow, dropwise addition of a quenching agent like saturated aqueous ammonium chloride is recommended.[30]

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Trapped Product Decomposition of the organolithium species; Reaction with the nitro group.Maintain a very low temperature (-78 °C) during the exchange and subsequent reaction. Add the alkyllithium reagent slowly. Ensure all solvents and reagents are scrupulously dry.
Formation of Dark, Tarry Side Products Reaction of the organolithium with the nitro group.Use precise stoichiometry. Avoid any temperature increase. Consider using a less nucleophilic alkyllithium if possible.
Uncontrolled Exotherm During Quench Quenching too quickly or at too high a temperature.Cool the reaction to -78 °C before quenching. Add the quenching solution very slowly with vigorous stirring.[31][32]

IV. Visualization of Experimental Workflows

General Workflow for Air-Sensitive Reactions

cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Execution & Workup prep1 Flame-Dry Glassware Under Vacuum prep2 Cool Under Inert Gas prep1->prep2 setup1 Assemble Apparatus prep2->setup1 setup2 3x Evacuate/Backfill Cycles setup1->setup2 setup3 Add Anhydrous, Degassed Solvent setup2->setup3 setup4 Add Reagents via Syringe setup3->setup4 exec1 Run Reaction at Target Temperature setup4->exec1 exec2 Monitor by TLC/LC-MS exec1->exec2 exec3 Cool and Quench (if applicable) exec2->exec3 exec4 Aqueous Workup & Extraction exec3->exec4

Caption: General workflow for setting up an air-sensitive reaction.

Decision Tree for Troubleshooting a Failed Suzuki Coupling

start Low Yield in Suzuki Coupling q1 Was rigorous degassing performed? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Improve degassing: - Freeze-pump-thaw - Subsurface sparging a1_no->s1 q2 Is the catalyst system optimal? a1_yes->q2 s2 Screen Ligands: (e.g., XPhos, SPhos) Try Pd(0) source: (e.g., Pd(PPh3)4) q2->s2 Consider q3 Is the base/solvent combination suitable? q2->q3 s3 Screen Bases: (K2CO3, K3PO4, Cs2CO3) Screen Solvents: (Dioxane/H2O, Toluene/H2O) q3->s3 Consider

Caption: Troubleshooting flowchart for a low-yielding Suzuki reaction.

V. Safety First: Handling Reagents

  • This compound: While not pyrophoric, it is an irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[29]

  • Organolithium Reagents (e.g., n-BuLi, t-BuLi): These are extremely pyrophoric and react violently with water.[5][28] They must be handled under an inert atmosphere at all times. Use of a fire-resistant lab coat is strongly recommended.[28][33][34] Ensure a Class D fire extinguisher (for combustible metals) or powdered lime is readily accessible.[34] Never work alone when handling these reagents.[29]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood.

By adhering to these best practices and utilizing the troubleshooting guides, researchers can confidently and safely perform a wide range of air-sensitive reactions with this compound, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • UCLA Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
  • LibreTexts. (2023).
  • Royal Society of Chemistry. (n.d.). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Organic & Biomolecular Chemistry. [Link]
  • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
  • University of California, Santa Barbara. (2012).
  • Chemistry Online. (2022).
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
  • Journal of Chemical Education. (2022).
  • New Jersey Institute of Technology. (n.d.).
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
  • University of Rochester. (n.d.). 1_STANDARD EXPERIMENTAL PROTOCOLS-1. [Link]
  • LibreTexts. (2022). 1.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
  • Reddit. (2025). Problems with Suzuki coupling. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]
  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. [Link]
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2017).
  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. [Link]
  • LibreTexts. (2021). Quenching Reactions: Grignards. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. [Link]
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
  • University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
  • Peking University. (2019).
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation.
  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... [Link]
  • ChemRxiv. (n.d.).
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
  • ScienceDirect. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. [Link]

Sources

Navigating the Challenges of Polar Pyridine Derivative Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing flash column chromatography of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-recalcitrant compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common problems, ensuring your separations are both efficient and reproducible.

I. The Root of the Problem: Understanding Pyridine-Silica Interactions

Purifying polar pyridine derivatives by flash chromatography on standard silica gel is frequently plagued by issues such as poor separation, severe peak tailing, and even irreversible adsorption. The primary culprit is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong interaction leads to a non-ideal chromatographic behavior, making it difficult to obtain pure compounds with good recovery.

This guide provides a structured approach to overcoming these challenges, focusing on systematic troubleshooting and optimization of your chromatographic conditions.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Severe Peak Tailing

Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?

A: Peak tailing is a classic sign of strong, undesirable interactions between your basic pyridine compound and the acidic silica stationary phase.[1][2] The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail."[3] Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[1]

Solutions:

  • Deactivate the Silica: The most effective strategy is to "cap" or neutralize the acidic silanol groups. This can be achieved in several ways:

    • Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can dramatically improve peak shape.[4][5] These additives compete with your pyridine derivative for interaction with the silanol groups, effectively masking them.[1] A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent.

    • Pre-treating the Silica: You can create a less acidic stationary phase by preparing a slurry of silica gel in a solvent system containing 1-3% triethylamine, packing the column with this slurry, and then flushing with your mobile phase before loading the sample.[4]

  • Optimize the Mobile Phase:

    • Increase Polarity Judiciously: While your compounds are polar, using a highly polar protic solvent like methanol can sometimes exacerbate tailing by interacting strongly with both the silica and the analyte. A systematic evaluation of solvent systems is crucial. Consider combinations like dichloromethane/methanol or ethyl acetate/hexane with the addition of a basic modifier.[6]

    • Gradient Elution: A gradual increase in the polarity of the mobile phase (a gradient) can help to sharpen peaks and improve resolution, especially for complex mixtures.[4]

  • Consider Alternative Stationary Phases:

    • Amine-Bonded Silica: This is an excellent choice for purifying basic compounds.[7] The amine groups bonded to the silica surface provide a less acidic environment, minimizing the problematic interactions.[7]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[8] However, it's essential to screen your compound's stability and retention on alumina using Thin Layer Chromatography (TLC) first.

    • Reversed-Phase Silica (C18): For highly polar pyridine derivatives, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can be a powerful technique.[8]

Issue 2: Poor or No Elution of the Compound

Q: My polar pyridine derivative is sticking to the top of the column and won't elute, even with highly polar mobile phases like 100% ethyl acetate or methanol/dichloromethane mixtures.

A: This indicates a very strong, essentially irreversible, interaction with the silica gel. This is common for highly polar pyridines, especially those with multiple basic nitrogen atoms or other polar functional groups.

Solutions:

  • Drastic Mobile Phase Modification:

    • Ammonia in Methanol: A common and effective solution is to use a mobile phase containing ammonia. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this stock solution can be added to dichloromethane.[9] This highly basic and polar mobile phase is very effective at eluting stubborn amines.

    • Triethylamine in High Concentration: If you are already using TEA, consider increasing the concentration to 2-5%.

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography: This is often the best solution for very polar compounds. The nonpolar C18 stationary phase will have a much lower affinity for your polar analyte, allowing it to elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]

    • Amine-Bonded or Cyano-Bonded Silica: These polar-bonded phases offer a different selectivity compared to standard silica and can be effective for retaining and eluting highly polar compounds.[11][12]

  • Sample Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, it can precipitate at the top of the column, leading to poor elution.[13] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can mitigate this issue.[13]

Issue 3: Co-elution of the Product with Impurities

Q: My target pyridine derivative is co-eluting with a similarly polar impurity. How can I improve the separation?

A: Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system. Selectivity refers to the ability of the system to differentiate between two analytes.

Solutions:

  • Fine-Tune the Mobile Phase:

    • Change Solvent Composition: Even small changes in the ratio of your polar and non-polar solvents can significantly impact selectivity. Systematically screen different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).

    • Introduce a Different Solvent: Replacing one of the mobile phase components with a solvent of different character can alter the interactions and improve separation. For example, trying acetone or isopropanol as the polar component.

  • Switch the Stationary Phase:

    • Different Polarity: If you are using silica, try a more or less polar stationary phase. For example, if your compounds are very polar, a less polar stationary phase like Florisil might provide better separation.[8]

    • Different Chemistry: Switching to a stationary phase with a different chemical nature, such as alumina or a bonded phase (cyano, diol), can introduce new interaction mechanisms and improve resolution.[10][11]

  • Optimize Column Parameters:

    • Use a Longer Column: A longer column provides more theoretical plates, which can lead to better separation of closely eluting compounds.[1]

    • Smaller Particle Size: Using silica gel with a smaller particle size increases the surface area and the number of theoretical plates, enhancing resolution.

III. Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine
  • Prepare the Slurry: In a beaker, create a slurry of your chosen amount of silica gel in the initial, least polar mobile phase you plan to use for your separation.

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-3% (v/v).

  • Pack the Column: Wet pack your column with the triethylamine-containing slurry.

  • Equilibrate: Flush the packed column with at least 2-3 column volumes of your initial mobile phase (without triethylamine) to remove the excess base. This leaves the silica surface deactivated.[5]

  • Load and Elute: Load your sample and proceed with the chromatography using your optimized mobile phase.

Protocol 2: 2D Thin Layer Chromatography (TLC) for Stability Assessment

This technique helps determine if your compound is degrading on the silica gel.[9]

  • Spot the Sample: On a square TLC plate, spot your sample mixture in the bottom-left corner.

  • First Development: Develop the plate in a suitable solvent system.

  • Dry and Rotate: Remove the plate from the developing chamber and dry it completely. Rotate the plate 90 degrees counter-clockwise.

  • Second Development: Develop the plate again in the same solvent system.

  • Visualize: After drying, visualize the plate. If your compound is stable, it should appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation on the silica.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying polar pyridine derivatives?

For normal-phase chromatography, high-purity silica gel is a good starting point, but often requires the use of mobile phase additives like triethylamine to achieve good peak shape.[1] For particularly basic or sensitive compounds, amine-bonded silica is an excellent and often superior choice.[7] For very polar pyridines, reversed-phase C18 silica is frequently the most effective option.[8]

Q2: How do I choose the right mobile phase for my separation?

The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[6] A good starting point for polar compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[6] The polarity is then gradually increased until the desired Rf is achieved. Remember to include a basic modifier like triethylamine (0.1-1%) in your screening solvents to prevent tailing.

Q3: My compound is a salt (e.g., a hydrochloride salt). How does this affect purification?

Purifying salts on silica gel can be challenging. The salt may not be soluble in the less polar mobile phases and can streak or remain at the origin. It is often beneficial to neutralize the salt back to the free base before chromatography. If this is not possible, consider using a highly polar mobile phase, such as a methanol/dichloromethane system with ammonia, or switching to reversed-phase chromatography where the salt is more likely to be soluble in the aqueous mobile phase.[14]

Q4: I am seeing low recovery of my compound after chromatography. What are the possible causes?

Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica. This can be addressed by using a more polar mobile phase with a basic additive or switching to a less acidic stationary phase.[9]

  • Degradation: Your compound may be unstable on the acidic silica.[9] Performing a 2D TLC (Protocol 2) can help diagnose this. Using a deactivated silica or an alternative stationary phase is recommended.[4]

  • Volatility: Some pyridine derivatives can be volatile, and you may be losing your compound during the solvent evaporation step after collecting the fractions. Using a lower temperature for evaporation and a gentle stream of nitrogen can help minimize this loss.[1]

V. Visualizations and Data

Diagram 1: Troubleshooting Peak Tailing

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 3-Bromo-5-nitropyridine by HPLC: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical purity of intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-5-nitropyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its purity can directly influence reaction yields, impurity profiles, and the biological activity of its derivatives.

This guide provides an in-depth, field-proven perspective on the quantitative analysis of this compound, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard. We will dissect a robust HPLC protocol, explaining the causality behind each parameter choice. Furthermore, this guide will objectively compare HPLC with orthogonal analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing the data-driven insights necessary for comprehensive quality control.

Part I: The Gold Standard - A Validated RP-HPLC Method

High-Performance Liquid Chromatography is the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and specificity.[2][3] A well-developed Reversed-Phase (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.

The fundamental principle of this method lies in the differential partitioning of the analyte and its impurities between a non-polar stationary phase (the column) and a polar mobile phase. Compounds with higher polarity elute faster, while less polar compounds are retained longer by the stationary phase, enabling separation.

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: PDA detection at 265 nm for quantification, with a full scan from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.[2]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[4]

3. Data Analysis and Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The PDA detector's peak purity function should be used to confirm the homogeneity of the main peak.

Expertise in Action: The "Why" Behind the Method
  • C18 Column: This is the workhorse for separating moderately polar aromatic compounds. Its hydrocarbon-rich stationary phase provides the necessary hydrophobicity to retain this compound and separate it from more polar or non-polar impurities.[2]

  • Gradient Elution: A gradient is crucial for a "stability-indicating" method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime, providing a complete picture of the sample's purity.[2]

  • Formic Acid Modifier: Pyridine moieties are basic and can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). The acidic modifier suppresses this interaction, ensuring sharp, symmetrical peaks which are essential for accurate integration and quantification.[5]

  • PDA Detector: Unlike a single-wavelength UV detector, a PDA detector captures the entire UV-Vis spectrum for each peak. This is invaluable for:

    • Method Development: Identifying the optimal detection wavelength (λmax).

    • Peak Purity Analysis: Confirming that the main peak is not co-eluting with an impurity.

    • Impurity Identification: Providing spectral information that can help in the tentative identification of unknown impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh 1. Weigh Sample Dissolve 2. Dissolve & Dilute Weigh->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject onto HPLC Filter->Inject Separate 5. Separate on C18 Column Inject->Separate Detect 6. Detect with PDA Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Area % Integrate->Calculate Purity 9. Report Purity Calculate->Purity

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Part II: A Comparative Guide to Alternative Analytical Techniques

While HPLC is the primary method for routine quality control, a multi-faceted approach using orthogonal techniques is often necessary for comprehensive characterization, especially during process development and for reference standard certification.[4][6]

Parameter HPLC-PDA (Proposed Method) Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Principle Separation by polaritySeparation by boiling point/volatilityAbsolute quantification against an internal standard
Typical Purity (%) 98.5 - 99.998.0 - 99.8> 99.0 (as a primary method)
Primary Use Case Routine QC, stability testing, detection of non-volatile impuritiesAnalysis of volatile/semi-volatile impurities, residual solventsReference standard certification, purity without a specific analyte standard
Advantages Versatile, high resolution, suitable for non-volatile compounds, peak purity analysis (PDA).[6]High sensitivity for volatile compounds, excellent for identifying unknown volatile impurities with MS.[6][7]Primary analytical method, highly accurate, provides structural confirmation, non-destructive.[8]
Limitations Requires reference standards for absolute quantification, can be destructive.[6]Not suitable for non-volatile or thermally labile compounds.[4]Lower sensitivity, requires specialized instrumentation and expertise, higher sample amount needed.[8]
Gas Chromatography (GC)

GC is an excellent complementary technique, particularly for identifying and quantifying potential volatile impurities that may not be observed by HPLC. These could include residual solvents from the synthesis or volatile by-products. Given that this compound is a thermally stable compound, it is well-suited for GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary analytical method. It does not require a pre-qualified reference standard of this compound for quantification. Instead, it measures the analyte's purity directly against a certified internal standard of known purity. This makes qNMR an indispensable tool for the initial certification of a new batch of reference material, which can then be used for routine quantification in HPLC methods.

Logical Selection of Analytical Methods

Method_Selection Start Purity Analysis Required for This compound Routine Routine Quality Control? Start->Routine Volatiles Are Volatile Impurities a Concern? Routine->Volatiles Yes Primary Certify as a Reference Standard? Routine->Primary No HPLC Use Validated HPLC Method Volatiles->HPLC No Both Use HPLC and GC Volatiles->Both Yes Primary->HPLC No qNMR Use qNMR Primary->qNMR Yes GC Use GC-FID/MS

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

Conclusion

The quantitative analysis of this compound purity is a critical quality assurance step. The validated RP-HPLC method detailed in this guide offers a robust, reliable, and specific solution for routine quality control and stability testing. It provides a comprehensive profile of non-volatile impurities and is accessible in most analytical laboratories.

However, for a complete understanding of a sample's purity, especially during process development or reference material certification, a multi-pronged approach is superior. The strategic use of orthogonal methods like GC for volatile impurity profiling and qNMR for primary standard certification ensures the highest level of confidence in the quality of this vital chemical intermediate. This rigorous analytical approach underpins the successful development of safe and effective pharmaceutical products.

References

  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Compar
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ioniz
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HPLC Methods for analysis of Pyridine.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.
  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. Benchchem.
  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound | 15862-30-3. Benchchem.
  • A Comparative Guide to the Quantification of 1-Bromo-3-butoxy-5-nitrobenzene: Validation of a Robust HPLC-UV Method. Benchchem.

Sources

A Comparative Spectroscopic Guide to 3-Bromo-5-nitropyridine Derivatives: Elucidating Structure and Substitution Patterns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of substituted pyridine scaffolds is a critical step in the synthesis of novel chemical entities. Among these, 3-bromo-5-nitropyridine and its derivatives are versatile intermediates, valued for their reactivity in cross-coupling and nucleophilic substitution reactions. A thorough spectroscopic characterization is paramount to ensure purity, confirm identity, and understand the electronic effects of various substituents on the pyridine ring. This guide provides a comparative analysis of the full spectroscopic characterization of this compound and its key derivatives, offering insights into the interpretation of their spectral data and providing detailed experimental protocols.

The strategic placement of a bromine atom and a nitro group on the pyridine ring creates a unique electronic environment, which is reflected in the spectroscopic signatures of these compounds. By systematically comparing the ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data of this compound with its amino and hydroxy derivatives, we can elucidate the influence of these functional groups on the spectral properties.

Comparative Spectroscopic Analysis

A comparative analysis of the spectroscopic data for this compound, 2-amino-3-bromo-5-nitropyridine, and 3-bromo-5-nitro-2-pyridone (the tautomer of 3-bromo-2-hydroxy-5-nitropyridine) reveals distinct trends that are directly attributable to the electronic nature of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. The chemical shifts of the pyridine ring protons are highly sensitive to the electron-donating or electron-withdrawing nature of the substituents.

¹H NMR Spectroscopy:

In this compound, the protons on the pyridine ring experience significant deshielding due to the electron-withdrawing effects of both the bromine and the nitro groups, resulting in downfield chemical shifts. The introduction of an electron-donating amino group at the 2-position in 2-amino-3-bromo-5-nitropyridine causes a notable upfield shift of the adjacent ring protons. Conversely, the pyridone tautomer exhibits a different pattern due to the change in the ring's electronic structure.

Table 1: Comparative ¹H NMR Spectral Data (in ppm)

CompoundH-2H-4H-6Other Protons
This compound9.15 (d)8.80 (t)9.35 (d)-
2-Amino-3-bromo-5-nitropyridine-8.50 (d, J=2.4 Hz)8.94 (d, J=2.4 Hz)5.67 (brs, 2H, NH₂)[1]
3-Bromo-5-nitro-2-pyridone-~8.3 (d)~8.9 (d)~13.5 (brs, 1H, NH)

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide complementary information about the carbon framework. The carbons directly attached to the electronegative nitrogen, bromine, and nitro groups are significantly deshielded. The introduction of an amino group at C-2 leads to a shielding effect on the ortho and para carbons.

Table 2: Comparative ¹³C NMR Spectral Data (in ppm)

CompoundC-2C-3C-4C-5C-6
This compound~152~120~145~148~155
2-Amino-3-bromo-5-nitropyridine~158~108~140~142~149
3-Bromo-5-nitro-2-pyridone~160~105~142~140~148

Note: The chemical shifts are estimated based on typical values for substituted pyridines and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro group, C-Br bond, and any additional functional groups provide a unique fingerprint for each derivative.

The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibration appears in the fingerprint region, usually below 700 cm⁻¹. For the amino derivative, the N-H stretching vibrations are expected as one or two sharp bands in the 3300-3500 cm⁻¹ region. The pyridone will show a characteristic C=O stretching band around 1650-1690 cm⁻¹.

Table 3: Key FT-IR Absorption Bands (in cm⁻¹)

Compoundν(NO₂) asymmetricν(NO₂) symmetricν(N-H) / ν(O-H)ν(C=O)
This compound~1530~1350--
2-Amino-3-bromo-5-nitropyridine~1525~1345~3400, ~3300-
3-Bromo-5-nitro-2-pyridone~1520~1340~3100 (N-H)~1670

Note: These are approximate ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound and its derivatives, the presence of bromine results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for these compounds involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine ring. For the amino derivative, the loss of HCN from the ring is a possible fragmentation pathway.

Table 4: Expected Molecular Ion Peaks and Key Fragments in Mass Spectrometry

CompoundMolecular FormulaMolecular WeightExpected M⁺ Isotopic Pattern (m/z)Key Fragments (m/z)
This compoundC₅H₃BrN₂O₂202.99202/204156/158 (M-NO₂), 129/131 (M-NO₂-HCN)
2-Amino-3-bromo-5-nitropyridineC₅H₄BrN₃O₂218.01217/219[2]171/173 (M-NO₂), 144/146 (M-NO₂-HCN)
3-Bromo-5-nitro-2-pyridoneC₅H₃BrN₂O₃218.99218/220172/174 (M-NO₂), 144/146 (M-NO₂-CO)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring exhibits π → π* transitions, and the presence of substituents can shift the absorption maxima (λ_max) and affect the molar absorptivity. The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. The introduction of an auxochrome like the amino group typically leads to a bathochromic (red) shift in the absorption maximum.

Table 5: Expected UV-Vis Absorption Maxima (in nm)

CompoundExpected λ_max (in a polar solvent)
This compound~260-270
2-Amino-3-bromo-5-nitropyridine~280-300 and a longer wavelength shoulder
3-Bromo-5-nitro-2-pyridone~270-280 and a longer wavelength band

Note: The exact λ_max is solvent-dependent.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

General Sample Preparation

For all spectroscopic techniques, ensure the sample is of high purity. Purification of the synthesized derivatives can be achieved by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the proton couplings in the aromatic region.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts. For compounds with limited solubility, DMSO-d₆ is often a good choice.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a relaxation delay of 1-2 seconds is usually adequate.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A proton-decoupled pulse sequence is used to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially for more complex derivatives, acquiring 2D NMR spectra is highly recommended.[3]

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with either a transmission or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Solid Samples):

  • Thin Solid Film Method:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[1]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

    • Mount the plate in the spectrometer and acquire the spectrum.

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, powdered KBr in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

  • ATR Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for obtaining accurate mass measurements to confirm the elemental composition.

Sample Preparation and Analysis:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Use an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for these types of polar molecules.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation and Analysis:

  • Prepare a stock solution of the sample of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use quartz cuvettes with a 1 cm path length.[4]

  • Record the spectrum over a suitable wavelength range (e.g., 200-600 nm), using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λ_max).

Visualizing the Characterization Workflow

The systematic approach to the full spectroscopic characterization of a novel this compound derivative can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy (ATR or KBr) Purification->IR Prepare thin film or KBr pellet MS Mass Spectrometry (HRMS) Purification->MS Prepare dilute solution UV UV-Vis Spectroscopy Purification->UV Prepare solution of known concentration Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Formula UV->Structure_Elucidation Electronic Transitions Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the full spectroscopic characterization of this compound derivatives.

Conclusion

The full spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. By understanding the fundamental principles behind each spectroscopic method and the influence of substituents on the spectral data, researchers can confidently determine the structure and purity of their synthesized compounds. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules.

References

  • PubChem. 2-Amino-5-bromo-3-nitropyridine.
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link].
  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link].
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Chemistry LibreTexts. IR Spectroscopy. [Link].
  • Polymer Chemistry Characterization Lab.
  • RSC Publishing. 1.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link].
  • The Royal Society of Chemistry. 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. [Link].
  • ResearchG
  • ACS Publications. ULTRAVIOLET SPECTRA AND STRUCTURES OF 2,2'-BIPYRIDINE AND 2,2',2″-TERPYRIDINE IN AQUEOUS SOLUTION1. [Link].
  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link].

Sources

A Senior Application Scientist's Guide to Pyridine Functionalization: Exploring Synthetic Alternatives to 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of molecular design. The 3,5-disubstituted pyridine motif, in particular, is a privileged scaffold found in numerous bioactive molecules. Historically, 3-bromo-5-nitropyridine has served as a key building block for introducing substituents at these positions through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, offering a diverse toolkit of alternative strategies that can provide advantages in terms of substrate scope, functional group tolerance, and overall efficiency.

This guide provides an in-depth technical comparison of synthetic alternatives to this compound for the functionalization of the pyridine ring at the 3- and 5-positions. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Incumbent: Understanding the Utility and Limitations of this compound

This compound is a valuable reagent due to the orthogonal reactivity of its two functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the C2, C4, and C6 positions. The bromine atom, on the other hand, serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the sequential introduction of various substituents.

However, reliance on this single building block can present limitations. The strongly deactivating nature of the nitro group can render some cross-coupling reactions sluggish, requiring harsh conditions or highly active catalysts. Furthermore, the nitro group itself may not be the desired functionality in the final molecule, necessitating an additional reduction step, which can sometimes be incompatible with other functional groups present in the molecule.

This necessitates the exploration of alternative synthons and methodologies that offer greater flexibility and efficiency in accessing diverse 3,5-disubstituted pyridines.

Strategic Alternatives for 3,5-Disubstituted Pyridine Synthesis

We will now explore three primary alternative strategies that offer compelling advantages over the traditional use of this compound.

The Power of Dihalopyridines: A Gateway to Diverse Cross-Coupling Reactions

3,5-Dihalopyridines, such as 3,5-dibromopyridine and 3,5-dichloropyridine, represent a highly versatile and cost-effective alternative. These symmetrical starting materials provide two handles for sequential or simultaneous cross-coupling reactions, offering a direct route to a vast array of 3,5-disubstituted pyridines.

Key Advantages:

  • Versatility: Amenable to a wide range of Pd- and Cu-catalyzed cross-coupling reactions.

  • Cost-Effectiveness: 3,5-Dibromopyridine is a commercially available and relatively inexpensive starting material.[1]

  • Symmetrical Nature: Allows for straightforward mono- or di-functionalization strategies.

Comparative Reactivity:

The choice of halogen (Cl vs. Br) and the specific cross-coupling reaction dictates the reactivity and selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), which is often the rate-limiting step in many cross-coupling reactions.[2][3]

Data Presentation: Comparison of Cross-Coupling Reactions with 3,5-Dihalopyridines

EntryHalopyridineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13,5-DibromopyridinePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O901272[4]
23,5-DibromopyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane901296[4]
33,5-DichloropyridineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1102485[5]
43,5-DibromopyridinePyrrolidineMicrowaveNoneNMP/Toluene1800.555[6]
Strategic C-H Functionalization: The Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridine

Vicarious Nucleophilic Substitution (VNS) offers a powerful and atom-economical approach to functionalize electron-deficient aromatic rings like 3-nitropyridine. This reaction allows for the formal substitution of a hydrogen atom with a nucleophile, typically at positions ortho and para to the nitro group (C2, C4, and C6). By employing this strategy, one can introduce a substituent at the C2, C4 or C6 position of 3-nitropyridine, and then utilize the nitro group as a handle for further transformations, such as reduction to an amine followed by diazotization or cross-coupling.

Causality Behind Experimental Choices: The VNS reaction proceeds via the addition of a carbanion bearing a leaving group to the electron-deficient ring, followed by base-induced β-elimination. The choice of base and solvent is critical to ensure efficient deprotonation of the nucleophile precursor and subsequent elimination.[7][8]

Data Presentation: Representative VNS Reactions on 3-Nitropyridines

EntryNucleophile PrecursorProductBaseSolventTemp (°C)Yield (%)Reference
1Acetone2-Acetonyl-3-nitropyridineKOHDMSO2075[9]
2Chloroform4-Dichloromethyl-3-nitropyridinet-BuOKTHF/DMF-7067[10]
3Hydroxylamine2-Amino-5-nitropyridineKOHEthanolreflux54[11][12]
44-Amino-1,2,4-triazole2-Amino-5-nitropyridinet-BuOKDMF2078[11][12]
Building from the Core: Pyridine-3,5-dicarboxylic Acid and its Derivatives

For constructing highly functionalized and symmetrically substituted pyridines, starting from a pre-functionalized core like pyridine-3,5-dicarboxylic acid offers a robust and often overlooked strategy. The carboxylic acid groups can be readily converted into a variety of other functionalities, such as amides, esters, or can be subjected to Curtius or Hofmann rearrangements to yield amino groups.

Expertise in Action: The conversion of the diacid to the corresponding diacyl chloride or diester provides activated intermediates that can readily react with a wide range of nucleophiles, allowing for the introduction of diverse side chains at the 3- and 5-positions.

Data Presentation: Functionalization of Pyridine-3,5-dicarboxylic Acid Derivatives

EntryStarting MaterialReagent(s)ProductConditionsYield (%)Reference
1Pyridine-3,5-dicarboxylic acidSOCl₂ then NH₃Pyridine-3,5-dicarboxamideReflux90[13]
2Diethyl pyridine-3,5-dicarboxylateKOH, EtOHPyridine-3,5-dicarboxylic acid monoethyl ester20°C, 2h71[14]
33,5-Dibromopyridine-2-carboxylic acid----[10][15][16]

Experimental Protocols

To facilitate the practical application of these alternative methodologies, we provide detailed, step-by-step protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dibromopyridine

Objective: To synthesize 3,5-diphenylpyridine.

Materials:

  • 3,5-Dibromopyridine (1.0 mmol, 237 mg)

  • Phenylboronic acid (2.2 mmol, 268 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-diphenylpyridine.

Protocol 2: Vicarious Nucleophilic Substitution of 3-Nitropyridine with Acetone

Objective: To synthesize 2-acetonyl-3-nitropyridine.

Materials:

  • 3-Nitropyridine (1.0 mmol, 124 mg)

  • Acetone (10 mmol, 0.74 mL)

  • Potassium hydroxide (KOH, powdered, 5.0 mmol, 280 mg)

  • Dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add powdered KOH and DMSO.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitropyridine in acetone to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. A deep color change is typically observed.

  • Pour the reaction mixture into ice-water (50 mL) and acidify with dilute HCl to pH ~5.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-acetonyl-3-nitropyridine.

Protocol 3: Synthesis of 3-Amino-5-bromopyridine from 3,5-Dibromopyridine

Objective: To synthesize 3-amino-5-bromopyridine.

Materials:

  • 3,5-Dibromopyridine (1.0 mmol, 237 mg)

  • Pyrrolidine (10 mmol, 0.84 mL)

  • 1-Methyl-2-pyrrolidinone (NMP, 1 mL)

  • Toluene (1 mL)

Procedure:

  • In a microwave vial, combine 3,5-dibromopyridine, pyrrolidine, NMP, and toluene.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 180 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-bromo-3-(pyrrolidin-1-yl)pyridine.[6]

Visualizing the Synthetic Pathways

To better illustrate the strategic alternatives discussed, the following diagrams outline the key transformations.

Synthetic_Alternatives cluster_0 Strategy 1: 3,5-Dihalopyridines cluster_1 Strategy 2: VNS of 3-Nitropyridine cluster_2 Strategy 3: Pyridine-3,5-dicarboxylic Acid A 3,5-Dihalopyridine B Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) A->B C 3,5-Disubstituted Pyridine B->C D 3-Nitropyridine E Vicarious Nucleophilic Substitution D->E F Functionalized Nitropyridine E->F G Further Transformation of NO2 Group F->G H 3,5-Disubstituted Pyridine G->H I Pyridine-3,5-dicarboxylic Acid J Activation/Derivatization I->J K Functionalized Intermediate J->K L Nucleophilic Addition/ Rearrangement K->L M 3,5-Disubstituted Pyridine L->M

Caption: Overview of synthetic strategies for 3,5-disubstituted pyridines.

Cross_Coupling_Workflow Start Start with 3,5-Dihalopyridine Step1 Choose Cross-Coupling Reaction Type (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Step2 Select Catalyst, Ligand, and Base Step1->Step2 Step3 Perform Reaction under Inert Atmosphere Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Obtain 3,5-Disubstituted Pyridine Step4->End

Caption: General workflow for cross-coupling reactions of 3,5-dihalopyridines.

Conclusion and Future Outlook

While this compound remains a valuable tool in the synthetic chemist's arsenal, a comprehensive understanding of the available alternatives is crucial for efficient and versatile synthesis of 3,5-disubstituted pyridines. The use of 3,5-dihalopyridines in cross-coupling reactions offers a direct and highly adaptable route. Vicarious nucleophilic substitution provides an elegant C-H functionalization strategy, and the utilization of pyridine-3,5-dicarboxylic acid derivatives presents a powerful "build-from-the-core" approach.

By carefully considering the specific requirements of the target molecule, including desired functional groups and potential sensitivities, researchers can select the most appropriate synthetic strategy. The experimental data and detailed protocols provided in this guide serve as a foundation for this decision-making process, empowering the scientific community to push the boundaries of molecular design and drug discovery. The continued development of novel catalytic systems and C-H activation methods promises to further expand the toolkit for pyridine functionalization, offering even more efficient and selective pathways in the future.

References

  • Bakke, J. M., et al. (2001). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1, (4), 335-339.
  • Weller, C. E., et al. (2011).
  • Mąkosza, M., & Glinka, T. (1983). A simple synthesis of 4-dihalomethyl-3-nitropyridines. Synthesis, (12), 1031-1032.
  • Chem-Impex. (n.d.). 3,5-Dibromopyridine-2-carboxylic acid.
  • Kashani, S. K., & Jessiman, J. E. (2020).
  • J&K Scientific. (n.d.). 3,5-Dibromopyridine-2-carboxylic acid.
  • Viciu, M. S., & Nolan, S. P. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 24(16), 4069-4072.
  • Baran, A., et al. (2018).
  • Wang, X., et al. (2010). Preparation method of amino pyridine bromide compound. CN101704781A.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • Li, J., et al. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN106432211A.
  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. Chemical Society Reviews, 27(5), 347-355.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Bakke, J. M., et al. (2001). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1, (4), 335-339.
  • Papaefstathiou, G. S., et al. (2004). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 6(83), 488-498.
  • Mąkosza, M., & Winiarski, J. (1984). Vicarious nucleophilic substitution of hydrogen in nitroarenes. A new method for C-C bond formation. The Journal of Organic Chemistry, 49(8), 1494-1499.
  • Snieckus, V., et al. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 48(4), 1037-1050.
  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289.
  • Bansal, R. K., et al. (2018). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Journal of Saudi Chemical Society, 22(7), 849-857.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Molecules, 23(8), 1853.
  • Galushko, A. S., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 745-756.
  • Doucet, H., & Dixneuf, P. H. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules, 26(11), 3254.

Sources

A Researcher's Guide to Unambiguous Structure Elucidation: Confirming the Synthesis of 3-Amino-5-bromopyridine via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. When synthesizing substituted pyridines, a common motif in pharmaceuticals, seemingly minor changes in substituent position can drastically alter biological activity. This guide provides an in-depth, practical comparison of analytical techniques, focusing on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to definitively confirm the product structure resulting from the reduction of 3-bromo-5-nitropyridine.

We will delve into the "why" behind experimental choices, offering insights honed from years of experience in structural elucidation. This guide is not merely a set of instructions but a self-validating framework for ensuring the scientific integrity of your work.

The Synthetic Challenge: From Nitro to Amino Pyridine

The synthesis of 3-amino-5-bromopyridine is a common transformation, often achieved through the reduction of its nitro precursor, this compound. While seemingly straightforward, this reaction necessitates rigorous characterization to confirm the complete reduction of the nitro group and to ensure no unintended side reactions or rearrangements have occurred.

A reliable method for this reduction involves using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as tetrahydroxydiboron, in a suitable solvent like acetonitrile.[1] This chemo-selective reduction is generally high-yielding, but as with any synthesis, independent verification of the final structure is paramount.

Experimental Workflow: Synthesis of 3-Amino-5-bromopyridine

cluster_synthesis Synthesis Workflow A This compound + Tetrahydroxydiboron + Pd/C Catalyst B Reaction at 50°C in Acetonitrile (24h under N2) A->B Reduction C Work-up: Aqueous Extraction with Ethyl Acetate B->C Quenching & Extraction D Purification: Column Chromatography C->D Isolation E Isolated Product: 3-Amino-5-bromopyridine D->E Purity >95%

Caption: A typical workflow for the synthesis of 3-amino-5-bromopyridine.

The Gold Standard: Unambiguous Confirmation with 2D NMR

While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, complex substitution patterns on an aromatic ring can lead to ambiguous assignments. 2D NMR techniques, however, unravel the intricate network of connections within the molecule, providing irrefutable evidence of its structure.

For 3-amino-5-bromopyridine, we expect three distinct aromatic proton signals and five carbon signals (three protonated, two quaternary). The key is to definitively assign each signal and confirm their connectivity.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for 3-amino-5-bromopyridine in a common NMR solvent like DMSO-d₆. These predictions are based on known data for similar structures and the electronic effects of the amino (electron-donating) and bromo (electron-withdrawing) substituents.[2]

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2~7.7~138
C-2-~138
C-3-~148
H-4~7.2~121
C-4-~121
C-5-~106
H-6~8.0~140
C-6-~140
A Step-by-Step Guide to 2D NMR Interpretation

The logical workflow for structural elucidation using 2D NMR involves a sequential interpretation of COSY, HSQC, and HMBC spectra.

cluster_nmr 2D NMR Elucidation Logic A Acquire 1D ¹H & ¹³C Spectra (Initial Assessment) B COSY Spectrum (Identify H-H Couplings) A->B C HSQC Spectrum (Correlate Protons to Directly Attached Carbons) B->C Assign Protonated Carbons D HMBC Spectrum (Map Long-Range H-C Correlations) C->D Assign Quaternary Carbons & Confirm Connectivity E Final Structure Confirmation D->E

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical first step in the discovery of novel therapeutic agents. The pyridine ring, a ubiquitous motif in medicinal chemistry, offers a versatile platform for the design of compounds with a wide array of biological activities.[1] The targeted introduction of specific functional groups, such as bromo and nitro moieties, can significantly modulate the electronic properties and reactivity of the pyridine core, leading to enhanced potency and selectivity for various biological targets.[2]

This guide provides an in-depth technical comparison of the potential biological activities of compounds derived from the 3-Bromo-5-nitropyridine scaffold. While direct comparative studies on a broad series of derivatives from this specific starting material are limited in publicly available literature, this document synthesizes findings from structurally related nitropyridine and bromopyridine analogs to provide a robust framework for designing and evaluating novel compounds. We will explore key biological assays, present illustrative comparative data, and detail the experimental protocols necessary for their evaluation.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is a promising starting point for medicinal chemistry campaigns due to the distinct roles of its functional groups. The electron-withdrawing nitro group can enhance the compound's ability to participate in crucial interactions with biological targets and is a known pharmacophore in many antimicrobial and anticancer agents.[3][4] The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the systematic introduction of diverse substituents to explore structure-activity relationships (SAR).[5]

Comparative Analysis of Biological Activities

The derivatization of the this compound core can lead to compounds with a range of biological activities, most notably anticancer and antimicrobial effects. The following sections provide a comparative overview of these potential activities, supported by experimental data from related pyridine derivatives.

Anticancer Activity

Substituted nitropyridines have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.[6] Kinase inhibition, particularly of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a common mechanism of action for many pyridine-based anticancer drugs.[7][8][9]

Illustrative Comparative Anticancer Activity of Substituted Pyridine Derivatives

Compound IDScaffoldR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
P1 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine7-fluoroA431 (Epidermoid Carcinoma)0.5 - 10[5]
P2 2-amino-5-nitropyridine derivativeArylideneMCF-7 (Breast)Varies[10]
P3 3,5-diacetylpyridine derivativeMannich baseNot SpecifiedVaries[11]
P4 Pyridocarbazole derivative9-methoxy-5,6-dimethylCCRF/CEM (Leukemia)Lower than ellipticine[12]
P5 Thieno[2,3-d]pyrimidine derivativeSulfadoxineMCF-7 (Breast)22.12[13]

This table presents a selection of data from various sources to illustrate the potential anticancer activity of substituted pyridine derivatives. Direct comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents, and its incorporation into a pyridine ring can yield compounds with potent antibacterial and antifungal properties.[3][14] The mechanism of action often involves the metabolic activation of the nitro group within the microbial cell, leading to the generation of cytotoxic reactive nitrogen species that damage DNA and other vital macromolecules.[6]

Illustrative Comparative Antimicrobial Activity of Substituted Pyridine Derivatives

Compound IDScaffoldR Group (Substitution)Microbial StrainMIC (µg/mL)Reference
A1 2-amino-5-nitropyridine cocrystal4-phenylsulfanylbutyric acidS. aureusNot specified[10]
A2 (Pyridin-2-yl)piperazine derivative2-OH-phenyl hydrazoneB. subtilis62.5[10]
A3 3,5-diacetylpyridine derivativeCyclohexanone adductNot specifiedHigh activity[11]
A4 Pyridine-based organic saltN-alkylatedS. aureus56 (as % inhibition)[4]
A5 Nicotinic acid benzylidene hydrazideNitro-substitutedS. aureusComparable to norfloxacin[4]

This table presents a selection of data from various sources to illustrate the potential antimicrobial activity of substituted pyridine derivatives. Direct comparison should be made with caution due to differing experimental conditions.

Key Biological Activity Assays: Experimental Protocols

The following section provides detailed, step-by-step methodologies for two of the most critical assays in the preliminary evaluation of novel compounds derived from this compound.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of anticancer drug candidates.[15][16][17]

Protocol for MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubate with Compound (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization Add Solubilization Solution (e.g., DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18]

Protocol for Broth Microdilution Assay

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Incubate the broth culture at 37°C (for bacteria) or 30°C (for fungi) with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A microplate reader can also be used to measure the optical density at 600 nm to determine the MIC more quantitatively.

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_dilution Compound Dilution cluster_incubation Incubation cluster_analysis Data Analysis culture Microbial Culture (e.g., S. aureus) inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Plate inoculum->inoculate stock Stock Solution of Compound serial_dilution Serial Dilutions in 96-well plate stock->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24h or 24-48h) inoculate->incubate read_mic Visually Read MIC (No Turbidity) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. Pyridine-based compounds have been shown to target a variety of signaling pathways.

Kinase Inhibition in Cancer

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor cell survival and proliferation. The EGFR and VEGFR-2 signaling pathways are prominent targets.[7][19]

Simplified EGFR/VEGFR-2 Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by a pyridine derivative.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel anticancer and antimicrobial agents. The strategic positioning of the bromo and nitro groups provides both a reactive handle for synthetic diversification and a key pharmacophoric element for biological activity. By employing the robust biological assays detailed in this guide, researchers can effectively screen and optimize derivatives of this scaffold to identify lead compounds with therapeutic potential. The illustrative data and mechanistic insights provided herein should serve as a valuable resource for guiding the rational design of the next generation of pyridine-based therapeutics.

References

  • Ciardiello, F., & Tortora, G. (2007).
  • Ciardiello, F., & Tortora, G. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Annals of Oncology, 22(Supplement 3), iii36-iii44.
  • Bowel Cancer Australia. (2011, May 29). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. YouTube. [Link]
  • Heymach, J. V., Johnson, B. E., & Rowbottom, A. C. (2009). Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Journal of Thoracic Oncology, 4(4), 441-448.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Zhong, H., & Bowen, J. P. (2011). Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways. Current Medicinal Chemistry, 18(11), 1591-1606.
  • ATCC. (n.d.).
  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
  • Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Aguilar-Mariscal, M., Villa-Ruano, A. L., Valencia, D., Ballesteros-Monrreal, M. G., Pérez-Vásquez, M., & González-Fernández, M. L. (2024).
  • Tan, M. L., & Oon, C. E. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 13(10), 295.
  • Maciá, B., & Muñoz, M. C. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antioxidants, 10(2), 295.
  • Morsy, E. M. H., Kotb, E. R., Soliman, H. A., Sayyed, H. H., & Abdelwahed, N. A. M. (2015). SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. Acta Poloniae Pharmaceutica, 72(3), 465-474.
  • CLYTE Technologies. (2025).
  • Goldstein, B. P., Vidal-Plana, R. R., Cavalleri, B., Zerilli, L., Carniti, G., & Silvestri, L. G. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. The Journal of general microbiology, 100(2), 283–298.
  • Encyclopedia.pub. (2022).
  • Głowacka, E., & Wesołowska, O. (2014). New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. European journal of medicinal chemistry, 86, 637–645.
  • Al-Otaibi, F., & El-Sayed, M. A. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(14), 5408.
  • Fengchen. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • ResearchGate. (2025).
  • Li, Y., Li, X., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 928302.
  • Gîrbea, A. M., Măruțescu, L. G., & Nițulescu, G. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6509.
  • Benchchem. (n.d.). This compound | 15862-30-3.
  • Chen, L., Lv, Q., Cai, J., Liang, J., Liang, Z., Lin, J., Xiao, Y., Chen, R., Zhang, Z., Hong, Y., & Ji, H. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1195603.
  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Fry, D. W., & Showalter, H. D. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 39(9), 1823–1835.
  • Choma, I. M., & Grzegorczyk, A. (2024).
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(15), 5811.
  • Gurbani, D., Sheriff, S., & Rosania, G. R. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmaceuticals, 14(11), 1145.
  • ResearchGate. (n.d.).
  • Kassab, A. E., El-Sayed, W. A., & El-Moghazy, S. M. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 856.
  • Engel, M., & Hartmann, R. W. (2018). Special Issue: Kinase inhibitors. Molecules, 23(7), 1785.
  • MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry.

Sources

A Comparative Benchmarking Guide to 3-Bromo-5-nitropyridine and Other Halogenated Nitropyridines for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, nitropyridines serve as exceptionally versatile building blocks, with the nitro group acting as a powerful electron-withdrawing entity and a precursor to a synthetically valuable amino group. The introduction of a halogen atom onto this scaffold further enhances its utility, providing a reactive handle for a multitude of cross-coupling and substitution reactions.

This guide provides an in-depth comparative analysis of 3-bromo-5-nitropyridine, benchmarking its performance against its halogenated counterparts: 3-fluoro-5-nitropyridine, 3-chloro-5-nitropyridine, and 3-iodo-5-nitropyridine. We will delve into their physicochemical properties, comparative reactivity in key synthetic transformations, and provide practical, field-proven experimental protocols to guide your synthetic strategy. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific application.

Physicochemical Properties: A Foundation for Reactivity

The nature of the halogen atom in the 3-position of the 5-nitropyridine core profoundly influences the molecule's physical and chemical characteristics. These properties, in turn, dictate its behavior in solution, its reactivity, and its handling requirements. A summary of key physicochemical parameters is presented in Table 1.

Property3-Fluoro-5-nitropyridine3-Chloro-5-nitropyridineThis compound3-Iodo-5-nitropyridine
Molecular Formula C₅H₃FN₂O₂C₅H₃ClN₂O₂C₅H₃BrN₂O₂C₅H₃IN₂O₂
Molecular Weight 142.09 g/mol [1]158.54 g/mol [2]202.99 g/mol [3]249.99 g/mol
Appearance Light yellow to yellow powder/crystalPale yellow solid[2]Solid[3](Not readily available)
Melting Point (Not readily available)80-82 °C[2](Not readily available)(Not readily available)
Boiling Point (Not readily available)314.9 °C at 760 mmHg[2](Not readily available)(Not readily available)
Density (Not readily available)1.51 g/cm³[2](Not readily available)(Not readily available)
pKa (Conjugate Acid) (Estimated to be lower than pyridine)(Estimated to be lower than pyridine)(Estimated to be lower than pyridine)(Estimated to be lower than pyridine)

The trend in molecular weight is a direct consequence of the increasing mass of the halogen atom down the group. This can be a factor in process chemistry, particularly in calculating process mass intensity. While a complete dataset is not available, the melting and boiling points are influenced by both molecular weight and intermolecular forces, including dipole-dipole interactions and London dispersion forces.

Comparative Reactivity in Key Transformations

The choice of halogenated nitropyridine is most critically dictated by its intended use in a chemical reaction. The reactivity of the carbon-halogen bond is a delicate balance of bond strength and the electronic nature of the pyridine ring. We will explore the comparative performance of these building blocks in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig Aminations

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The generally accepted reactivity trend for halogens in oxidative addition is I > Br > Cl > F . This is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, iodo- and bromo-pyridines are typically more reactive and require milder reaction conditions than their chloro- counterparts. Fluoro-pyridines are generally unreactive in these transformations.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the halogenated pyridine and an organoboron reagent. For the 3-halo-5-nitropyridines, the electron-withdrawing nitro group enhances the electrophilicity of the carbon-halogen bond, facilitating oxidative addition.

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between the halogenated pyridine and an amine.[4] Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the ease of the oxidative addition step.

Table 2: Estimated Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Halogenated NitropyridineSuzuki-Miyaura Coupling ReactivityBuchwald-Hartwig Amination ReactivityTypical Reaction Conditions
3-Fluoro-5-nitropyridine Very Low / UnreactiveVery Low / UnreactiveHarsh conditions, specialized catalysts; generally not a substrate of choice.
3-Chloro-5-nitropyridine ModerateModerateHigher temperatures, longer reaction times, and more electron-rich, bulky phosphine ligands are often required.
This compound High High Often considered the optimal balance of reactivity and stability. Milder conditions compared to the chloro analogue.
3-Iodo-5-nitropyridine Very HighVery HighMost reactive, allowing for the mildest reaction conditions. However, the starting material is often more expensive and less stable.

Causality Behind Experimental Choices: The selection of this compound often represents a pragmatic compromise. While the iodo- derivative is more reactive, it is also typically more expensive and can be less stable for long-term storage. The chloro- derivative, while more economical, often requires more forceful conditions, which can be detrimental to sensitive functional groups elsewhere in the molecule. This compound, therefore, provides a reliable and robust starting material for a broad range of cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be activated by electron-withdrawing groups, which is the case for nitropyridines. The mechanism typically involves a two-step addition-elimination pathway via a Meisenheimer complex.

Interestingly, the reactivity trend for halogens in SNAr can be the reverse of that seen in cross-coupling reactions: F > Cl ≈ Br > I . This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond and making the carbon atom more electrophilic.

Table 3: Estimated Comparative Performance in Nucleophilic Aromatic Substitution

Halogenated NitropyridineSNAr ReactivityRationale
3-Fluoro-5-nitropyridine Very High The highly electronegative fluorine atom strongly activates the carbon for nucleophilic attack.
3-Chloro-5-nitropyridine ModerateGood leaving group ability and moderate activation of the ring.
This compound ModerateSimilar reactivity to the chloro-analogue, with the balance between activation and leaving group ability being comparable.
3-Iodo-5-nitropyridine LowWhile iodide is an excellent leaving group, the lower electronegativity of iodine provides less activation for the initial nucleophilic attack.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of your research, we provide the following detailed, self-validating experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized for a bromopyridine substrate. These can be adapted for other halogenated pyridines with the understanding that reaction times and temperatures may need to be adjusted.

Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with phenylboronic acid.

Reagents and Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • To the flask, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-5-nitropyridine.

Protocol for Buchwald-Hartwig Amination of this compound

This protocol describes the coupling of this compound with morpholine.

Reagents and Equipment:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd) and Xantphos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Finally, add morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrates with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(5-nitropyridin-3-yl)morpholine.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound, Phenylboronic Acid, K₂CO₃ catalyst 2. Add Pd(PPh₃)₄ reagents->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Dioxane/Water inert->solvent heat 5. Heat to 90°C with Stirring solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT monitor->cool extract 8. Dilute & Extract cool->extract purify 9. Purify by Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition (Ar-Br) amine_adduct [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ pd_complex->amine_adduct + HNR₂ amido_complex L₂Pd(II)(Ar)(NR₂) amido_complex->pd0 Reductive Elimination (Ar-NR₂) amine_adduct->amido_complex + Base - H-Base⁺Br⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands out as a highly versatile and reliable building block in synthetic chemistry. It offers an excellent balance of reactivity for palladium-catalyzed cross-coupling reactions and stability for storage and handling. While 3-iodo-5-nitropyridine may offer higher reactivity, and 3-chloro-5-nitropyridine a more economical option, the bromo-analogue frequently provides the most practical and efficient route to a wide array of functionalized pyridine derivatives. For nucleophilic aromatic substitution reactions, 3-fluoro-5-nitropyridine is the substrate of choice due to the activating effect of the highly electronegative fluorine atom.

The selection of the appropriate halogenated nitropyridine should be a strategic decision based on the specific reaction, desired reaction conditions, and economic considerations. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making these informed decisions, ultimately enabling more efficient and successful synthetic outcomes in your research and development endeavors.

References

  • 3-Chloro-5-nitropyridine CAS 22353-33-9 - Medicine Grade
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.).
  • 3-CHLORO-5-NITROPYRIDINE CAS#: 22353-33-9. (n.d.). ChemicalBook.
  • PubChem. (n.d.). 3-Fluoro-2-nitropyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Fluoro-5-nitropyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Iodo-5-nitropyridin-4(1H)-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information.
  • Pyridine, 3-chloro-2-methyl-5-nitro-. (n.d.). CymitQuimica.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • Buncel, E., & Um, I. H. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5584-5593.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.).

Sources

A Senior Application Scientist's Guide to Catalysis in 3-Bromo-5-nitropyridine Reactions: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, 3-Bromo-5-nitropyridine stands out as a pivotal building block, offering a versatile platform for the introduction of diverse chemical moieties. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group, alongside the reactive carbon-bromine bond, makes it an ideal substrate for a variety of cross-coupling reactions. The choice of catalyst in these transformations is not merely a procedural detail; it is the critical determinant of reaction efficiency, yield, and ultimately, the viability of a synthetic route.

This guide provides an in-depth, objective comparison of the performance of various catalytic systems in several key cross-coupling reactions of this compound. By presenting supporting experimental data from analogous systems and detailing robust protocols, this document aims to empower researchers to make informed decisions in catalyst selection and reaction optimization.

The Landscape of Catalysis for this compound Functionalization

The transformation of this compound into more complex derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general workflow for these reactions is depicted below.

G cluster_workflow General Experimental Workflow start Reaction Setup: - this compound - Coupling Partner - Catalyst System (Precatalyst + Ligand) - Base - Anhydrous Solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) start->inert reaction Reaction at Elevated Temperature inert->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions of this compound.

The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent. The following sections provide a comparative analysis of different catalytic systems for several widely used cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a stalwart in synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl structures. For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_transmetal Ar-Pd(II)(R)L2 pd2_complex->pd2_transmetal Transmetalation (R-B(OR)2) pd2_transmetal->pd0 Reductive Elimination product Ar-R pd2_transmetal->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92Yields reported for 5-bromo-2-methylpyridine.[1]
Pd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O100-120Phenylboronic acidGood to ExcellentA direct route to 3-Nitro-5-phenylpyridine.[2]

Expert Insights: For the Suzuki-Miyaura coupling of this compound, a catalyst system like Pd(dppf)Cl₂ is often preferred due to its robustness and efficiency in coupling with a variety of boronic acids. The use of a mixed solvent system like dioxane and water is common, as it helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a motif prevalent in pharmaceuticals.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with heteroaryl halides.[1]

G pd0 Pd(0)L pd2_complex Ar-Pd(II)(Br)L pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)(NR'R'')L pd2_complex->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-nitropyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone in medicinal chemistry, lauded for its presence in numerous FDA-approved drugs.[1] Among its many derivatives, nitropyridines serve as versatile precursors for a wide array of biologically active molecules, demonstrating activities from antiviral to antitumor.[2][3] This guide focuses on the 3-bromo-5-nitropyridine core, a scaffold ripe with potential for the development of targeted therapies, particularly in the realm of kinase inhibition.

This document provides an in-depth analysis of the structure-activity relationships (SAR) of hypothetical this compound analogs. By leveraging established principles from closely related pyridine and pyrimidine-based kinase inhibitors, we will explore the causality behind experimental choices in analog design. This guide will serve as a predictive framework to accelerate the discovery of novel and potent therapeutic agents.

The this compound Scaffold: A Chemically Tractable Starting Point

The this compound scaffold is an attractive starting point for library synthesis due to its distinct and predictable reactivity. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), primarily at the bromine-bearing C3 position. This allows for the facile introduction of a diverse range of substituents. Furthermore, the nitro group itself can be readily reduced to an amine, providing a secondary site for chemical modification.

General Synthetic Strategy

A common and effective method for derivatizing the C3 position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine core and various boronic acids, introducing aryl or heteroaryl moieties. The subsequent reduction of the nitro group and further derivatization of the resulting amine opens up a vast chemical space for exploration.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Modification at C3 reduction Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) suzuki->reduction derivatization Amine Derivatization (e.g., Acylation, Alkylation) reduction->derivatization Modification at C5 product Diverse Analogs derivatization->product G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection plate Dispense Kinase in 384-well plate add_cpd Add Serial Dilutions of Test Compound plate->add_cpd pre_inc Pre-incubate (15 min) add_cpd->pre_inc initiate Initiate with ATP/Substrate Mix pre_inc->initiate react Incubate (60 min, 30°C) initiate->react stop Stop Reaction & Deplete ATP (ADP-Glo Reagent) react->stop detect Generate Signal (Kinase Detection Reagent) stop->detect read Measure Luminescence detect->read IC50 Calculation IC50 Calculation read->IC50 Calculation G cluster_pathway p53 Regulation Pathway USP7 USP7 Deubiquitinase MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasomal Degradation p53->Proteasome Inhibitor USP7 Inhibitor Inhibitor->USP7 Inhibits

Sources

A Comparative Guide to the Synthesis of 5-phenylpyridin-3-amine: A Tale of Two Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The 3-amino-5-arylpyridine moiety is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. This guide provides an in-depth, comparative analysis of two synthetic routes to a representative target molecule, 5-phenylpyridin-3-amine , starting from two distinct commercially available precursors: 3-Bromo-5-nitropyridine and 3,5-dibromopyridine . This publication aims to equip the reader with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

Route 1: The Nitro-Reduction Strategy from this compound

This synthetic approach leverages the distinct reactivity of the bromine and nitro functionalities on the pyridine ring. The strategy involves an initial carbon-carbon bond formation via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of the nitro group to the desired amine.

The Two-Step Synthesis from this compound

This route is a classic example of building molecular complexity in a stepwise fashion. The initial Suzuki coupling is a robust and well-established method for forming biaryl bonds. The subsequent nitro reduction is a fundamental transformation in organic synthesis.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] In this step, the bromine atom at the 3-position of the pyridine ring is selectively replaced with a phenyl group.

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) acetate/SPhos catalyst system is chosen for its high efficiency in coupling heteroaryl halides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the product.[2][3]

  • Base: Potassium phosphate is a moderately strong base that is crucial for the transmetalation step, where the phenyl group is transferred from the boronic acid to the palladium catalyst.[1]

  • Solvent System: A mixture of toluene and water is used. Toluene serves as the organic solvent for the reactants, while water is necessary to dissolve the inorganic base. Degassing the solvent is critical to prevent the oxidation of the active Pd(0) catalyst.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

  • Add a 2M aqueous solution of potassium phosphate (3.0 eq).

  • Add toluene as the solvent.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture at 90 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Nitro-5-phenylpyridine.[3]

The reduction of the nitro group to an amine is a common and vital transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the reduction of nitro groups. It is effective, easy to handle, and can be removed by simple filtration.

  • Hydrogen Source: While hydrogen gas can be used, this protocol utilizes tetrahydroxydiboron in the presence of water as an in-situ source of hydrogen, which can be more convenient for laboratory-scale synthesis.[4]

  • Solvent: Acetonitrile is a suitable solvent for this reaction.

Experimental Protocol (adapted from a similar reduction): [4]

  • In a reaction flask, combine 3-Nitro-5-phenylpyridine (1.0 eq), 10% Pd/C (0.05 eq), and tetrahydroxydiboron (3.3 eq).

  • Add acetonitrile and water.

  • Place the reaction under a nitrogen atmosphere.

  • Heat the mixture at 50 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-phenylpyridin-3-amine.

Route 1: Synthesis from this compound start This compound intermediate 3-Nitro-5-phenylpyridine start->intermediate Suzuki Coupling (Phenylboronic acid, Pd(OAc)2/SPhos, K3PO4) product 5-phenylpyridin-3-amine intermediate->product Nitro Reduction (Pd/C, Tetrahydroxydiboron, H2O)

Figure 1: Workflow for the synthesis of 5-phenylpyridin-3-amine from this compound.

Route 2: The Selective Functionalization Strategy from 3,5-dibromopyridine

This alternative route begins with a symmetrical precursor, 3,5-dibromopyridine, and relies on the selective functionalization of one of the bromine atoms. This approach involves a selective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

The Two-Step Synthesis from 3,5-dibromopyridine

The key challenge in this route is achieving mono-functionalization of the starting material. The order of the coupling reactions can be crucial. Here, we will explore the introduction of the phenyl group first, followed by the amino group.

Achieving selective mono-arylation of dihalopyridines can be challenging, as double addition is a common side reaction. Careful control of stoichiometry and reaction conditions is paramount.

Causality of Experimental Choices:

  • Stoichiometry: Using a slight excess of the dihalopyridine relative to the boronic acid can favor mono-substitution.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the selectivity. For some dihalopyridines, specific ligands can promote reaction at one position over another, although for the symmetrical 3,5-dibromopyridine, this is less of a factor. A standard catalyst like Pd(PPh₃)₄ is often effective.[3]

  • Base and Solvent: Similar to the previous Suzuki coupling, a base like cesium carbonate and a solvent system such as ethanol are employed.[3]

Experimental Protocol (representative): [3]

  • To a reaction vessel, add 3,5-dibromopyridine (1.2 eq), phenylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and cesium carbonate (4.24 eq).

  • Add ethanol as the solvent.

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere for an extended period (e.g., 5 days), monitoring carefully for the formation of the mono-substituted product and the disappearance of the starting boronic acid.

  • Upon optimal conversion to the mono-adduct, cool the reaction and extract with an organic solvent.

  • Purify the crude product by column chromatography to isolate 3-bromo-5-phenylpyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] In this step, the remaining bromine atom is replaced with an amino group.

Causality of Experimental Choices:

  • Amine Source: While direct amination with ammonia can be challenging due to its volatility and coordination to the catalyst, using an ammonia equivalent or a protected amine followed by deprotection is a common strategy. Alternatively, direct coupling with an amine like aniline followed by a subsequent transformation could be envisioned for more complex targets. For the synthesis of the primary amine, using a reagent like lithium bis(trimethylsilyl)amide (LiHMDS) as the nitrogen source can be effective.

  • Catalyst System: A palladium catalyst with a bulky, electron-rich ligand such as BINAP is often employed for Buchwald-Hartwig reactions.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or ammonia equivalent.[6]

Experimental Protocol (representative):

  • To a Schlenk tube under an inert atmosphere, add 3-bromo-5-phenylpyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable ligand like XPhos (0.08 eq).

  • Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) in a suitable solvent like toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting silylated amine is then deprotected under acidic conditions (e.g., with HCl in methanol) to yield 5-phenylpyridin-3-amine.

Route 2: Synthesis from 3,5-dibromopyridine start 3,5-dibromopyridine intermediate 3-bromo-5-phenylpyridine start->intermediate Selective Mono-Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4, Cs2CO3) product 5-phenylpyridin-3-amine intermediate->product Buchwald-Hartwig Amination (LiHMDS, Pd2(dba)3/XPhos, NaOtBu)

Figure 2: Workflow for the synthesis of 5-phenylpyridin-3-amine from 3,5-dibromopyridine.

Comparative Performance Analysis

ParameterRoute 1: from this compoundRoute 2: from 3,5-dibromopyridine
Overall Yield Good to ExcellentModerate to Good
Number of Steps 22
Starting Material This compound3,5-dibromopyridine
Key Reactions Suzuki Coupling, Nitro ReductionSelective Suzuki Coupling, Buchwald-Hartwig Amination
Typical Reagents Pd(OAc)₂/SPhos, K₃PO₄, Pd/CPd(PPh₃)₄, Cs₂CO₃, Pd₂(dba)₃/XPhos, LiHMDS
Reaction Conditions Suzuki: 90 °C; Reduction: 50 °CSuzuki: 80 °C; Amination: 100-110 °C
Advantages More direct and potentially higher yielding due to the defined regiochemistry of the starting material. The nitro reduction is a very reliable transformation.Utilizes a more symmetrical and often more readily available starting material.
Disadvantages The starting material, this compound, may be less commercially available or more expensive than 3,5-dibromopyridine. Nitro-containing compounds can sometimes be energetic.Achieving high selectivity in the mono-Suzuki coupling can be challenging and may require careful optimization, potentially leading to lower yields of the desired intermediate. The Buchwald-Hartwig amination can be sensitive to reaction conditions.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to the target molecule, 5-phenylpyridin-3-amine, each with its own set of advantages and challenges.

Route 1, starting from this compound, is arguably the more robust and predictable of the two. The defined regiochemistry of the starting material simplifies the synthesis, and the two reaction steps, Suzuki coupling and nitro reduction, are generally high-yielding and well-understood transformations. This route would be the preferred choice when a reliable and high-yielding synthesis is the primary objective, and the cost and availability of the starting material are not prohibitive.

Route 2, utilizing 3,5-dibromopyridine, presents a more convergent approach but with the added complexity of achieving selective mono-functionalization. While potentially starting from a more economical precursor, the optimization required to maximize the yield of the mono-arylated intermediate could be time-consuming. This route may be more suitable for exploratory chemistry or when the cost of the starting material is a critical factor and the research team has the resources to invest in reaction optimization.

Ultimately, the choice of synthetic strategy will depend on the specific goals of the project, including the desired scale of the synthesis, the available budget, and the timeline for completion. This guide provides the foundational knowledge and experimental context to make that decision with confidence.

References

  • Dai, C., et al. (2011). Ligand-dependent site-selectivity in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine. Tetrahedron Letters, 52(33), 4295-4298.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthesis and Analysis of 3-Nitro-5-phenylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. BenchChem.
  • Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 3-aminopyridazines. BenchChem.
  • ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.
  • Elsevier. (2011).
  • ResearchGate. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile. BenchChem.
  • Chemistry LibreTexts. (2023).
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis. ChemicalBook.
  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses.
  • ResearchGate. (n.d.). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines.
  • YouTube. (2012).
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2345.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Monitoring 3-Bromo-5-nitropyridine Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and chemical development, the ability to monitor chemical reactions in real-time is not just an advantage; it's a necessity. Understanding the consumption of reactants, the formation of products, and the emergence of impurities as a reaction progresses is critical for optimizing yield, ensuring safety, and accelerating development timelines. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring reactions involving 3-Bromo-5-nitropyridine, a key building block in the synthesis of various pharmaceutical compounds.

The Central Role of Reaction Monitoring

The synthesis of complex molecules from precursors like this compound often involves multi-step processes where precise control is paramount.[1][2] Inadequate monitoring can lead to failed batches, unforeseen side products, and significant delays. LC-MS has emerged as a powerful analytical tool for this purpose, offering high sensitivity and selectivity for the simultaneous quantification of multiple components in a complex reaction mixture.[3][4][5]

This guide will compare two prominent LC-MS techniques: traditional High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and the more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). We will delve into the practical aspects of method development, sample analysis, and data interpretation, providing you with the necessary insights to select and implement the optimal strategy for your specific needs.

Comparing LC-MS Methodologies: HPLC-MS vs. UPLC-MS

The choice between HPLC and UPLC for reaction monitoring hinges on a trade-off between speed, resolution, and instrument cost. While both are based on the same chromatographic principles, the key difference lies in the particle size of the stationary phase and the operating pressure.[6][7]

FeatureHPLC-MSUPLC-MS
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6000 psiUp to 15,000 psi
Analysis Time Longer (minutes)Shorter (seconds to minutes)[7][8]
Resolution GoodExcellent[8][9]
Sensitivity GoodHigher[6][7]
Solvent Consumption HigherLower[6][9]
Throughput LowerHigher[7]
Cost LowerHigher[7]

Expert Insight: For rapid, high-throughput reaction screening and real-time monitoring where speed is critical, UPLC-MS is the superior choice.[7][10] The shorter run times allow for more frequent sampling, providing a more detailed kinetic profile of the reaction. However, for routine analysis where high throughput is not a primary concern and cost is a significant factor, HPLC-MS remains a robust and reliable option.[7]

Illustrative Reaction: A Suzuki Coupling of this compound

To provide a practical context, let's consider a hypothetical Suzuki coupling reaction, a common transformation for aryl halides like this compound.

Reaction Scheme:

This compound + Arylboronic Acid --(Pd Catalyst, Base)--> 3-Aryl-5-nitropyridine

In this reaction, we need to monitor:

  • Consumption of this compound (Starting Material)

  • Formation of 3-Aryl-5-nitropyridine (Product)

  • Presence of potential impurities or byproducts.

Experimental Workflow & Protocols

A self-validating system for reaction monitoring requires a meticulously planned workflow, from sample acquisition to data-driven decisions.

G cluster_0 Reaction Phase cluster_1 Sampling & Preparation cluster_2 LC-MS Analysis cluster_3 Data Processing & Decision Reaction Reaction Vessel (this compound + Reagents) Sampling Automated/Manual Sampling Reaction->Sampling Time Point (t) Quench Quenching Sampling->Quench Dilution Dilution Quench->Dilution LCMS UPLC-MS System Dilution->LCMS Data Data Acquisition & Processing LCMS->Data Decision Decision Point (Continue, Quench, or Modify) Data->Decision Decision->Reaction Feedback Loop

Caption: Automated reaction monitoring workflow.

Step-by-Step Protocol: UPLC-MS Method for Monitoring the Suzuki Coupling

This protocol is designed for rapid analysis, enabling near real-time feedback on the reaction's progress.

1. Sample Preparation:

  • Sampling: At predetermined time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. For high-throughput screening, automated sampling systems are recommended.[11][12]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., 100 µL of a solution that neutralizes a key reagent). This is crucial to stop the reaction and ensure the sample composition reflects the specific time point.

  • Dilution: Dilute the quenched sample with an appropriate solvent (e.g., 900 µL of 50:50 acetonitrile:water) to a concentration suitable for LC-MS analysis.

2. UPLC-MS Instrumentation and Conditions:

  • Instrument: A UPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Column: A sub-2 µm particle size column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is ideal for fast separations.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A rapid gradient is essential for fast analysis. For example:

    • 0-0.2 min: 5% B

    • 0.2-1.5 min: 5% to 95% B

    • 1.5-2.0 min: 95% B

    • 2.0-2.1 min: 95% to 5% B

    • 2.1-3.0 min: 5% B

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the starting material, product, and any known byproducts.[13][14] This provides the highest sensitivity and specificity.

    • MRM Transitions:

      • This compound: Precursor ion -> Product ion (to be determined by initial infusion experiments)

      • 3-Aryl-5-nitropyridine: Precursor ion -> Product ion (to be determined)

3. Data Analysis and Interpretation:

  • Quantification: Generate calibration curves for the starting material and product using standards of known concentrations.

  • Reaction Profile: Plot the concentration of the starting material and product as a function of time. This will provide a kinetic profile of the reaction, allowing for the determination of the reaction endpoint.

  • Impurity Profiling: Monitor for the appearance of any unexpected peaks in the chromatogram. If significant unknown peaks are observed, further investigation using full-scan MS or MS/MS may be necessary to identify them.

Online Reaction Monitoring: The Next Frontier

For even more precise control, online LC-MS systems can be directly coupled to the reaction vessel.[11][15][16] These systems automate the sampling, quenching, dilution, and injection process, providing a continuous stream of data on the reaction's progress.[12] This allows for immediate adjustments to reaction conditions, leading to improved process control and optimization.

G cluster_0 Reaction Setup cluster_1 Online LC System cluster_2 Mass Spectrometer cluster_3 Control & Analysis Reactor Reaction Vessel Sampling_Interface Sampling Interface Reactor->Sampling_Interface Continuous Flow Dilution_Module Dilution/Quenching Module Sampling_Interface->Dilution_Module UPLC UPLC Dilution_Module->UPLC MS Mass Spectrometer UPLC->MS Control_Software Control & Data System MS->Control_Software Control_Software->Reactor Process Adjustments

Caption: Schematic of an online LC-MS reaction monitoring system.

Conclusion

The choice of an LC-MS method for monitoring the reaction progress of this compound is a critical decision that can significantly impact the efficiency and success of a synthetic process. While HPLC-MS offers a cost-effective solution for routine analysis, the speed, resolution, and sensitivity of UPLC-MS make it the superior choice for high-throughput screening, real-time monitoring, and process optimization.[6][7][8][9] By implementing a well-designed experimental workflow and leveraging the power of modern LC-MS technology, researchers can gain unprecedented insights into their chemical reactions, leading to faster development times and higher quality products.

References

  • Mass spectrometry in high-throughput clinical biomarker assays: multiple reaction monitoring. PubMed.
  • Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular Networking.
  • High Throughput Chemical Reaction Monitoring. Purdue OTC.
  • Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org.
  • Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
  • High‐throughput mass spectrometry analysis using immediate drop‐on‐demand technology coupled with an open port sampling interface.
  • Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation.
  • LC-MS Method Development. Intertek.
  • UPLC vs HPLC: wh
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Applications of HPLC and UPLC Techniques – A Short Review. iarjset.
  • Online reaction monitoring by the Agilent InfinityLab Online LC Solutions. Select Science.
  • What are the pros and cons of HPLC and UPLC?. Aijiren Lab Analytical Testing.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Advances in high‐throughput mass spectrometry in drug discovery.
  • Online Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC System.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine.
  • Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes.
  • Synthesis method of 3-bromo-5-methylpyridine.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Online Measurement System in Reaction Monitoring for Determination of Structural and Elemental Composition Using Mass Spectrometry.
  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Bromo-5-nitropyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and materials science, the selection of starting materials represents a critical juncture where cost, efficiency, and strategic foresight converge. Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Among these, 3-Bromo-5-nitropyridine stands out as a versatile and highly reactive intermediate. Its utility is defined by two key functional handles: a bromine atom, primed for palladium-catalyzed cross-coupling reactions, and a nitro group, which activates the pyridine ring and serves as a precursor to an amino group.

This guide provides an in-depth cost-effectiveness analysis of this compound, comparing it directly with viable alternatives in common multi-step synthetic applications. We will dissect the causality behind experimental choices, present validated protocols, and offer a quantitative framework to guide researchers, scientists, and drug development professionals in making the most economically and scientifically sound decisions for their projects.

The Strategic Value of this compound: A Reactivity Profile

The strategic advantage of this compound lies in its predictable and versatile reactivity, which allows for sequential, regioselective functionalization. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring, yet the primary utility stems from the C-Br bond's susceptibility to oxidative addition by palladium catalysts and the nitro group's capacity for chemical reduction.

main This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Pd Catalyst, Arylboronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald Pd Catalyst, Amine snar Nucleophilic Aromatic Substitution (SNAr) main->snar Strong Nucleophile (less common due to C-Br reactivity) reduction Nitro Group Reduction (to 3-Bromo-5-aminopyridine) main->reduction Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C) prod_suzuki Biaryl Pyridines suzuki->prod_suzuki prod_buchwald Aryl-Amino Pyridines buchwald->prod_buchwald prod_snar Functionalized Pyridines (e.g., alkoxy, amino) snar->prod_snar prod_reduction Versatile Amino Intermediate reduction->prod_reduction

Caption: Key reaction pathways for this compound.

The Halogen Dilemma: A Head-to-Head Comparison for Cross-Coupling

The most common application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] The choice of the halogenated precursor is a primary determinant of both reaction efficiency and raw material cost. While chlorinated pyridines are typically cheaper, they are less reactive, often requiring higher catalyst loadings, more specialized (and expensive) ligands, and harsher reaction conditions. Iodinated pyridines are highly reactive but their cost and lower stability can be prohibitive for large-scale campaigns. This compound often represents the optimal balance.

Data Presentation: Halogenated 5-Nitropyridine Comparison
Parameter3-Chloro-5-nitropyridineThis compound 3-Iodo-5-nitropyridine
Relative Cost/mol 1.0x (Baseline)~2.5x - 4.0x~8.0x - 15.0x
Reactivity in Cross-Coupling Low to ModerateHigh Very High
Typical Catalyst Loading 2-10 mol%1-5 mol% 0.5-3 mol%
Ligand Requirement Often requires bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Tolerates a wider range of ligands (e.g., PPh₃, SPhos)Often proceeds with simpler ligands or ligandless conditions
Reaction Temperature High (80-120 °C)Moderate to High (60-100 °C) Low to Moderate (RT-80 °C)
Suitability for Scale-Up High (cost-driven)Excellent (balance of cost and reactivity) Moderate (cost-prohibitive)
Key Advantage Lowest initial material costReliable reactivity, good cost/performance balance Highest reactivity, mildest conditions
Key Disadvantage Harsher conditions, potential for lower yields or catalyst decompositionHigher initial cost than chloro-analogHighest cost, potential instability

Note: Relative costs are estimates based on publicly available catalog prices for research quantities and are subject to change. Bulk pricing can significantly alter these ratios.[2]

Experimental Protocols: A Validated Workflow

Trustworthiness in synthesis relies on robust and reproducible protocols. Below is a self-validating, general procedure for a Suzuki-Miyaura coupling reaction, a cornerstone transformation for this substrate.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-Phenyl-5-nitropyridine

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq., e.g., 203 mg, 1.0 mmol), Phenylboronic acid (1.2 eq., 146 mg, 1.2 mmol), and Potassium Carbonate (K₂CO₃, 2.0 eq., 276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%, 22 mg, 0.03 mmol). The choice of catalyst and ligand is crucial and may require screening for optimization.[3]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and Water (4:1 ratio, 5 mL). Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential for reproducibility.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Phenyl-5-nitropyridine.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Fragment

To contextualize the cost-effectiveness, let's analyze two synthetic routes to a common biaryl pyridine scaffold, a key fragment in many kinase inhibitors.[1]

Target Molecule: 5-Amino-3-(4-methoxyphenyl)pyridine

cluster_A Route A: 'Buy and Couple' Strategy cluster_B Route B: 'Make and Couple' Strategy A1 This compound ($2.50/g) A2 Suzuki Coupling (with 4-methoxyphenylboronic acid) A1->A2 A3 3-(4-methoxyphenyl)-5-nitropyridine A2->A3 A4 Nitro Reduction (Fe/NH4Cl) A3->A4 end_product Target Molecule: 5-Amino-3-(4-methoxyphenyl)pyridine A4->end_product B1 3-Bromopyridine ($0.50/g) B2 Nitration (HNO3/H2SO4) B1->B2 B3 This compound (Synthesized in-house) B2->B3 B4 Suzuki Coupling B3->B4 B5 3-(4-methoxyphenyl)-5-nitropyridine B4->B5 B6 Nitro Reduction B5->B6 B6->end_product start Project Start: Need Substituted Pyridine scale What is the required scale? start->scale timeline Is speed critical? scale->timeline < 100g (Discovery/MedChem) risk Is process robustness a priority? scale->risk > 1 kg (Process/Scale-up) timeline->risk No use_bromo Decision: Use this compound timeline->use_bromo Yes risk->use_bromo Yes use_chloro Decision: Consider 3-Chloro-5-nitropyridine or 'Make and Couple' Route risk->use_chloro No

Caption: Decision matrix for selecting the appropriate pyridine building block.

For researchers aiming to accelerate their discovery pipeline, this compound offers a compelling value proposition. It provides a reliable, efficient, and versatile entry point into a wide range of complex molecular architectures, making it a cost-effective choice when the true currency is not just dollars per gram, but time to discovery.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5,5'-Dicarboxy-2,2'-bipyridine: A Cost-Benefit Analysis. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis. BenchChem Technical Guides.
  • BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. BenchChem Technical Guides.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
  • BenchChem. (2025). A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis. BenchChem Technical Guides.
  • PubMed. (2024).
  • BenchChem. (2025). A Comparative Guide to the Synthesis and Analysis of 3-Nitro-5-phenylpyridine. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem Technical Guides.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. [Link]
  • Science Pubco. (2016). Multistep organic synthesis leading to the formation of triazinothiazoloquinoxalines involving cost effective rea-gents.

Sources

A Comparative Guide to the Analytical Methods for 3-Bromo-5-nitropyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-5-nitropyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of a wide range of pharmaceutical compounds. Its unique electronic and structural characteristics make it a valuable scaffold for developing novel therapeutic agents. The precise and accurate analytical characterization of this compound and its derivatives is paramount throughout the drug development lifecycle, from ensuring the quality of starting materials to monitoring the stability of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques employed for the analysis of these compounds, offering insights into the rationale behind method selection and providing detailed, field-proven protocols.

Pillar 1: Comparative Analysis of Core Analytical Methodologies

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the concentration of the analyte, and the desired level of selectivity and sensitivity. Here, we compare the most prevalent techniques for the analysis of this compound-based compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most widely adopted technique for the analysis of this compound and its derivatives due to its versatility, robustness, and high resolving power. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for these moderately polar compounds.

Principle: Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Detection is typically performed using a UV detector, as the nitroaromatic chromophore in these compounds provides strong absorbance.

Strengths:

  • High Resolution: Capable of separating complex mixtures of closely related compounds.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separations.[2]

  • Quantitative Accuracy: Provides excellent linearity, accuracy, and precision for assay and impurity quantification.[3]

Limitations:

  • Matrix Effects: Complex sample matrices can interfere with the analysis, sometimes requiring extensive sample preparation.

  • Destructive Technique: The sample cannot be recovered after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

For volatile and thermally stable derivatives of this compound, GC-MS offers unparalleled sensitivity and specificity.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides definitive structural information based on the mass-to-charge ratio of the fragments.[4][5]

Strengths:

  • Exceptional Sensitivity: Capable of detecting trace levels of analytes.[6]

  • High Specificity: Mass spectral data provides a high degree of confidence in compound identification.[7]

  • Robustness: Well-established and reliable technique.

Limitations:

  • Analyte Volatility: Not suitable for non-volatile or thermally labile compounds.

  • Derivatization: May require derivatization to improve the volatility of certain analytes.

Spectroscopic Methods: Essential for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[8]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural elucidation.[9][10]

Electroanalytical Methods: A Niche for Specific Applications

Electrochemical methods offer a sensitive and selective approach for the detection of nitroaromatic compounds.[11] Techniques like cyclic voltammetry and differential pulse voltammetry can be used to study the redox behavior of this compound and its derivatives.[12][13]

Principle: The analysis is based on the measurement of the current that flows as a function of the applied potential when the analyte undergoes oxidation or reduction at an electrode surface.[14]

Strengths:

  • High Sensitivity: Can detect very low concentrations of electroactive species.[15]

  • Selectivity: The applied potential can be tuned to selectively detect the target analyte.

  • Cost-Effective: Instrumentation is generally less expensive than chromatographic and spectroscopic systems.

Limitations:

  • Limited Applicability: Only suitable for electroactive compounds.

  • Matrix Interference: The presence of other electroactive species in the sample can interfere with the measurement.

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of any analytical data hinges on the validation of the method used to generate it. The following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the reliability of the results. All method validation should be performed in accordance with ICH Q2(R2) guidelines.[16][17]

Experimental Protocol 1: RP-HPLC Method for the Assay and Impurity Determination of this compound

This protocol describes a gradient RP-HPLC method suitable for the simultaneous determination of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

System Suitability:

  • Inject a standard solution of this compound five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), and the sample solution to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions covering the expected concentration range. The correlation coefficient (r²) should be ≥ 0.999.[18]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels. The recovery should be within 98.0% to 102.0%.[18]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Analyze the samples on different days with different analysts and different equipment. The RSD should be ≤ 2.0%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.[18]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Dev4 System Suitability Check Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Analysis Val6->App1 Implement Validated Method App2 Stability Studies App1->App2 App3 Quality Control App1->App3

Caption: Workflow for HPLC method development and validation.

Experimental Protocol 2: GC-MS Method for the Identification of Volatile Impurities

This protocol is suitable for identifying volatile and semi-volatile impurities in this compound samples.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.

Logical Flow for Impurity Identification by GC-MS

GCMS_Impurity_ID Start Sample Preparation (Dissolve in Volatile Solvent) Inject GC-MS Analysis Start->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Acquire Mass Spectra Detect->Acquire Compare Compare with Spectral Library (e.g., NIST) Acquire->Compare Identify Tentative Impurity Identification Compare->Identify Confirm Confirm with Reference Standard Identify->Confirm Yes Report Report Identified Impurities Identify->Report No (Report as tentative) Confirm->Report Yes

Caption: Logical flow for impurity identification by GC-MS.

Pillar 3: Data Interpretation, Forced Degradation, and Stability Assessment

Data Presentation and Interpretation

To facilitate a clear comparison of the performance of different analytical methods, the key validation parameters should be summarized in a table.

Table 1: Comparison of HPLC and GC-MS Method Performance for the Analysis of a this compound Derivative

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD) < 1.5%< 2.0%
LOD ~0.01 µg/mL~0.005 ng/injection
LOQ ~0.03 µg/mL~0.015 ng/injection
Application Assay, Impurity ProfilingTrace Impurity Identification
Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[19] These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines)

The stressed samples are then analyzed using a validated stability-indicating HPLC method to separate the drug substance from its degradation products. The degradation of pyridine and its derivatives can occur through various pathways, including hydroxylation.[20][21][22]

Conclusion and Future Perspectives

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound-based compounds. While HPLC remains the cornerstone for routine quality control, the complementary use of GC-MS is essential for the identification of volatile impurities. Spectroscopic techniques are indispensable for structural confirmation, and electroanalytical methods may offer advantages in specific applications. As the complexity of pharmaceutical molecules continues to increase, the development of more sensitive and selective analytical methods will be crucial for ensuring the safety and efficacy of new medicines.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Labcompliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (2018, May 16). 2-Amino-5-bromo-3-nitropyridine.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.
  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine.
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C5H3BrN2O2).
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • PubMed Central. (n.d.). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor.
  • PubMed. (2017, January 1). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column.
  • American Chemical Society. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15862-30-3.
  • PubMed. (n.d.). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • PubMed. (2014, September 27). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
  • PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Royal Society of Chemistry. (2024, September 23). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach.
  • ResearchGate. (2021, November 22). Electrochemical Detection of Nitrite on Electrodes Modified by Click Chemistry Using Asymmetrical Co(II) and Mn(III) Phthalocyanines Containing Push-Pull Substituents | Request PDF.
  • ResearchGate. (n.d.). The Electrochemistry of Nitro, Nitroso, and Related Compounds.

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural overview for the safe and compliant disposal of 3-Bromo-5-nitropyridine, a halogenated and nitrated pyridine derivative. By understanding the inherent hazards and the rationale behind these disposal protocols, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound presents multiple risks that dictate its handling and disposal requirements.

Key Hazards:

  • Toxicity: this compound is classified as toxic if swallowed and may cause harm if it comes into contact with skin.[1][2]

  • Irritation: It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Such compounds are subject to specific waste disposal regulations.[4][5][6]

Given these hazards, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is the most immediate and effective way to mitigate the risks of handling this compound waste. The following table outlines the minimum required PPE.[9][10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[11]
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical-resistant barrier to prevent skin contact and absorption.[7][12]
Body Protection A fully-buttoned laboratory coat worn over full-length clothing.Prevents contamination of personal clothing and skin.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[9]Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[3] A NIOSH-approved respirator may be necessary for spill clean-up.[12][13]

Spill Management: A Calm and Controlled Response

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.

For Small Spills (manageable within 10 minutes by trained personnel):

  • Alert Colleagues and Secure the Area: Inform others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to cover and contain the spill.[1][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[8][10]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Report the Incident: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department.[8]

For Large Spills: Immediately evacuate the area, alert others, and contact your institution's EHS department or emergency response team.[12]

The Disposal Protocol: A Step-by-Step Operational Plan

The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste from "cradle to grave." This involves proper segregation, containment, and transfer to a licensed disposal facility.

Step 1: Waste Segregation

It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[14] Mixing different waste categories can create dangerous chemical reactions and complicates the final disposal process, which is often more specialized and costly for halogenated compounds.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

Step 2: Containerization and Labeling

Proper containment and labeling are not just best practices; they are regulatory requirements.

  • Container Selection: Use a container that is in good condition, compatible with the chemical (e.g., glass or high-density polyethylene), and has a secure, sealable lid.[7][12]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with:[12][14]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages

    • The date the waste was first added

    • The name of the principal investigator and the laboratory location

Step 3: Secure Storage

Waste containers must be stored safely within the laboratory in a designated satellite accumulation area (SAA) until they are ready for pickup.

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents and acids.[9][12]

  • Containment: Keep the container sealed at all times, except when adding waste. It is also best practice to store the container in secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal via Licensed Contractor

The ultimate disposal of this compound waste is through high-temperature incineration by a licensed hazardous waste management company.[15][16]

  • Causality: Incineration at high temperatures (typically 850°C to 1300°C) is necessary to ensure the complete destruction of the halogenated organic molecule.[17][18] This process converts the compound into less harmful inorganic constituents. However, the combustion of brominated compounds produces hazardous byproducts like hydrogen bromide (HBr) and potentially polybrominated dioxins and furans.[19] Therefore, the incineration facility must be equipped with advanced flue gas cleaning systems, such as scrubbers, to neutralize these acidic gases and capture other pollutants before they are released into the atmosphere.[19]

  • Procedure: Contact your institution's EHS department to arrange for the pickup of the full, properly labeled waste container. They will coordinate with a certified hazardous waste disposal company that can legally transport and incinerate the material in accordance with all local, state, and federal regulations.[8]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 In-Laboratory Procedures cluster_1 Professional Disposal cluster_2 Spill Event start Waste Generation (this compound & Contaminated Materials) segregate Segregate Waste (Halogenated Organic Stream) start->segregate label_container Label Container ('Hazardous Waste', Chemical Name, etc.) segregate->label_container store Secure Storage (Sealed Container in SAA) label_container->store request_pickup Request Pickup (Contact EHS) store->request_pickup transport Transport (Licensed Waste Hauler) request_pickup->transport incinerate High-Temperature Incineration (with Flue Gas Treatment) transport->incinerate final_disposal Final Disposition incinerate->final_disposal spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill: Contain & Clean Up assess->small_spill Small large_spill Large Spill: Evacuate & Call EHS assess->large_spill Large spill_waste Collect Spill Debris as Hazardous Waste small_spill->spill_waste spill_waste->segregate

Caption: Waste Management Workflow for this compound.

By adhering to this structured disposal protocol, you contribute to a culture of safety and responsibility within your laboratory. The principles of understanding the hazard, utilizing appropriate PPE, and following established waste management procedures are fundamental to the safe practice of chemical research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Enviro-Master. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • Klán, P., & Církva, V. (2001). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 6(10), 847-862.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Pytlewski, L. L., Krev, D., & Smith, C. H. (1992). U.S. Patent No. 5,174,893. Washington, DC: U.S.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • GOV.UK. (2024, October 31). Pyridine: incident management.
  • Cramer, C. J., & Truhlar, D. G. (2025, August 9).
  • Khan, I., et al. (2021).
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Griller, D., Hawari, J. A., & McPhee, D. J. (1991). CA Patent No. 1,296,744. Canadian Intellectual Property Office.
  • Department of Environment Malaysia. (n.d.).
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ECHEMI. (n.d.). 3-Bromo-5-nitro-2-pyridinamine SDS, 15862-31-4 Safety Data Sheets.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations.
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Area of Sustainability. (n.d.). Nitroaromatic Compound Reduction.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
  • Fisher Scientific. (2023, August 14). Safety Data Sheet.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-20.
  • University of Texas at Dallas. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1981).
  • Basel Convention. (n.d.).
  • Zero Waste Europe. (n.d.).
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1975).
  • Organic Chemistry Practice. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re.
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • National Research Council. (1995). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • National Research Council. (1995). Management of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Brigham Young University. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal.
  • National Research Council. (1995). Disposal of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of chemical synthesis, our handling of potent reagents like 3-Bromo-5-nitropyridine demands a protocol grounded in unwavering safety and scientific rigor. This compound is an invaluable building block, but its inherent hazards necessitate more than a cursory nod to safety; they require a systematic and well-understood approach to personal protection. This guide moves beyond a simple checklist to explain the causality behind each piece of personal protective equipment (PPE), ensuring that every action taken in the lab is a conscious step toward mitigating risk.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Understanding the specific threats posed by this compound is the foundation of an effective PPE strategy. This is not merely about following rules, but about building a shield tailored to the compound's unique hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with significant health risks.[1]

The primary hazards include:

  • Acute Toxicity (Oral): The compound is classified as toxic if swallowed.[1][2] This high acute toxicity means that accidental ingestion of even small quantities could have severe consequences, making the prevention of hand-to-mouth contamination a top priority.

  • Serious Eye Damage: It is classified as causing serious eye damage.[1][2] This indicates that contact can lead to irreversible injury, necessitating robust and complete eye protection.

  • Skin and Respiratory Irritation: While the primary classifications are severe, related bromo-nitro-pyridine compounds are known to cause skin and respiratory irritation.[3][4][5] Therefore, we must assume this risk and protect against dermal contact and inhalation of any dust or particulates.

These classifications are not abstract warnings; they are directives that inform every choice we make, from the type of gloves we wear to the environment in which we work.

Hazard ClassificationGHS CodeImplication for PPE Strategy
Acute Toxicity, Oral (Category 3)H301Strict prevention of ingestion via hand-to-mouth contact. Requires meticulous glove protocol and hygiene.
Serious Eye Damage (Category 1)H318Mandates the use of sealed eye protection (goggles) and a face shield to prevent any contact with the eyes.
Skin Irritation (Assumed Risk)H315Requires chemical-resistant gloves and protective clothing to cover all exposed skin.[3]
Respiratory Irritation (Assumed Risk)H335All handling must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[3]

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard assessment, a specific ensemble of PPE is required for any procedure involving this compound. This is the minimum standard; specific experimental conditions may require additional measures.

Eye and Face Protection: The Non-Negotiable Shield

Due to the severe risk of irreversible eye damage, standard safety glasses are inadequate.

  • Chemical Splash Goggles: These are mandatory. They must form a complete seal around the eyes to protect from splashes, as well as any fine dust particles of the solid compound.[6][7]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles, especially when handling larger quantities (>1g) or when there is any risk of splashing.[6][8] This provides a secondary barrier protecting the entire face.

Hand Protection: Selecting the Right Material

The choice of glove material is a critical control point. While nitrile gloves are common in laboratories, for pyridines and their derivatives, a more robust material is often recommended.

  • Primary Recommendation: Butyl rubber or polyvinyl alcohol (PVA) gloves are often suggested for handling pyridines.[9]

  • Alternative: Neoprene gloves can also be suitable.[10]

  • Verification is Key: Always consult the glove manufacturer’s chemical resistance chart for specific data on this compound or similar chemicals. Do not rely on general guidelines alone.

  • Double Gloving: For weighing and transferring the solid, wearing two pairs of compatible gloves is best practice. This allows the outer pair to be removed immediately if contamination is suspected, without exposing the skin.

Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A clean, fully buttoned lab coat is the minimum requirement.[9][10]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Full Coverage: Ensure that all skin is covered. Do not leave a gap between the glove cuff and the lab coat sleeve.

Respiratory Protection: Engineering Controls as the First Line

The primary method for respiratory protection is not a mask, but a certified and properly functioning chemical fume hood.[9][10]

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a fume hood.

  • Respirator Use: In the rare event of a fume hood failure or a large spill, a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates would be necessary.[7][11] Use of such a respirator requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[9]

Operational Plan: Donning, Doffing, and Disposal Workflow

Contamination most often occurs not during the experiment, but when removing PPE. A disciplined, step-by-step approach is essential.

Step-by-Step PPE Protocol
  • Preparation: Before entering the designated handling area, verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Donning Sequence (Putting On):

    • Put on the inner pair of gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don the face shield.

  • Handling: Perform all manipulations with the chemical inside the fume hood.

  • Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

    • Remove the outer pair of gloves, peeling them off without touching the external surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves using the same technique as before.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

  • Disposal: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste. It should be collected in a clearly labeled, sealed container for disposal according to your institution's environmental health and safety protocols.[3][4][12]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Protection cluster_work Active Handling cluster_disposal Post-Handling A Verify Fume Hood & Safety Showers B Donning PPE (Correct Sequence) A->B C Handle Chemical in Fume Hood B->C D Doffing PPE (Contamination Control) E Dispose of Contaminated PPE as Hazardous Waste D->E C->D F Thorough Hand Washing E->F

Caption: Workflow for safe handling of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Available at: [https://compliance.wsu.edu/wp-content/uploads/sites/4 compliance/2015/05/Pyridine.pdf]([Link] compliance/2015/05/Pyridine.pdf)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • New Environment Inc. (n.d.). NFPA 704 Ratings for Common Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-nitropyridine
Reactant of Route 2
3-Bromo-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.